5H-Pyrrolo[2,3-b]pyrazin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDWOBFILYFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 5H-Pyrrolo[2,3-b]pyrazin-7-amine and its derivatives.
Chemical Structure, Synthesis, and Medicinal Applications[1]
Executive Summary
5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3) represents a critical scaffold in medicinal chemistry, specifically within the class of kinase inhibitors. Structurally, it is a fused bicyclic heteroaromatic system consisting of a pyrazine ring fused to a pyrrole ring. It is an isomer of 7-azaindole (pyrrolo[2,3-b]pyridine) but possesses distinct electronic properties due to the additional nitrogen atom in the six-membered ring.
This scaffold acts as a privileged structure for ATP-competitive inhibition, particularly targeting Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK) . Its 7-amino functionality serves as a versatile handle for derivatization or as a key donor motif in hydrogen bond networks within the kinase hinge region.
Structural Analysis & Physicochemical Properties[2][3][4][5]
2.1 Chemical Identity[1][2]
-
IUPAC Name: 5H-Pyrrolo[2,3-b]pyrazin-7-amine
-
Common Synonyms: 7-Amino-4,7-diazaindole; 7-Amino-5H-pyrrolo[2,3-b]pyrazine.
-
Molecular Formula: C₆H₆N₄
-
Molecular Weight: 134.14 g/mol
2.2 Numbering and Tautomerism
The numbering of the fused system is critical for accurate derivatization.
-
Positions 1, 4: Pyrazine nitrogen atoms (H-bond acceptors).
-
Position 5: Pyrrole nitrogen (H-bond donor in the 5H-tautomer).
-
Position 7: The site of the amine substitution.
Tautomeric Stability: The 5H-tautomer is the thermodynamically dominant form in solution, preserving the aromaticity of the pyrrole ring. The exocyclic amine at position 7 can exist in amino (-NH₂) or imino (=NH) forms, though the amino form is favored due to aromatic stabilization of the fused system.
2.3 Physicochemical Profile
| Property | Value (Predicted/Exp) | Significance |
| LogP | ~0.3 - 0.6 | Moderate hydrophilicity; suitable for oral bioavailability optimization. |
| pKa (Pyrrole NH) | ~13.0 | Weak acid; deprotonation requires strong bases (e.g., NaH). |
| pKa (Pyrazine N) | ~2.5 - 3.5 | Weak base; protonation occurs at N1 or N4 under acidic conditions. |
| H-Bond Donors | 3 (Pyrrole NH, Amine NH₂) | Critical for hinge binding interactions. |
| H-Bond Acceptors | 3 (Pyrazine N1, N4, Amine N) | Facilitates water solubility and target engagement. |
Synthetic Routes & Process Chemistry
The synthesis of the 7-amino derivative typically proceeds via a Thorpe-Ziegler cyclization strategy. This method is preferred over direct amination of the parent scaffold due to regioselectivity control.
3.1 Primary Synthetic Pathway (Thorpe-Ziegler Cyclization)
This route constructs the pyrrole ring onto a pre-existing pyrazine core.
Precursors:
-
2-Amino-3-cyanopyrazine (Starting Material)
-
Ethyl bromoacetate (Cyclization Reagent)
Mechanism:
-
N-Alkylation: The exocyclic amine of 2-amino-3-cyanopyrazine attacks the alkyl halide of ethyl bromoacetate.
-
Cyclization: Base-mediated deprotonation of the methylene alpha to the ester creates a carbanion, which attacks the nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable amino-pyrrole.
Note on Stability: The free 7-amine is prone to oxidative degradation. In practice, it is often isolated as the ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1260779-51-8) intermediate, which is more stable and serves as the divergent point for library synthesis.
3.2 Visualization of Synthesis Logic
Caption: Synthetic pathway via Thorpe-Ziegler cyclization yielding the stable 6-carboxylate precursor.
Experimental Protocols
Protocol A: Synthesis of Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
This protocol yields the stabilized precursor, the industry-standard entry point.
-
Reagents: 2-Amino-3-cyanopyrazine (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 2-amino-3-cyanopyrazine in anhydrous DMF under Nitrogen atmosphere.
-
Add
and stir for 15 minutes at room temperature. -
Dropwise add ethyl bromoacetate.
-
Heat the mixture to 60-80°C for 4-6 hours. Monitor by LC-MS for the formation of the cyclized product (M+H ~207).
-
Workup: Pour into ice-water. The product typically precipitates as a solid. Filter, wash with water and cold ethanol.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).
-
Protocol B: Decarboxylation to 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Required if the unsubstituted amine is the specific target.
-
Hydrolysis: Treat the ester with 1M NaOH/MeOH at reflux to form the carboxylic acid.
-
Decarboxylation: Heat the carboxylic acid in diphenyl ether at 200°C or use microwave irradiation in acidic media. Caution: This step often results in low yields due to the instability of the electron-rich pyrrole.
Medicinal Chemistry Applications
5.1 Kinase Inhibition Mechanism
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a bioisostere of the purine nucleus, making it an effective ATP-mimetic.
-
Hinge Binding: The Pyrrole NH (N5) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue). The Pyrazine N (N4) acts as a hydrogen bond acceptor from the backbone NH (e.g., Ala residue).
-
7-Position Vector: The 7-amino group projects towards the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing groups or warheads (for covalent inhibition).
5.2 Case Study: FGFR Inhibitors
Research has demonstrated that 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit nanomolar potency against FGFR1/2/3.[7] The scaffold provides a unique vector for substituents that can access the "gatekeeper" region, overcoming resistance mutations common in other scaffolds like indazoles.
5.3 Pharmacophore Mapping
Caption: Pharmacophore interaction map showing the bidentate hinge-binding mode of the scaffold.
References
-
Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698. Link
-
ChemicalBook. "5H-pyrrolo[2,3-b]pyrazin-7-amine Product Page & CAS 1505002-82-3 Data." Link
-
Zhang, Z., et al. (2017). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Preprints. Link
-
PubChem. "Compound Summary: 5H-Pyrrolo[2,3-b]pyrazine."[8] National Library of Medicine. Link
-
BenchChem. "Synthesis of 2-amino-3-cyanopyridine derivatives (Analogous Chemistry)." Link
Sources
- 1. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole; a synthesis of 5H-pyrrolo[2,3-b] pyrazine and some of its properties - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - 5h-pyrrolo[2,3-b]pyrazine (C6H5N3) [pubchemlite.lcsb.uni.lu]
Therapeutic Potential of 5H-Pyrrolo[2,3-b]pyrazin-7-amine Scaffolds
The following technical guide details the therapeutic potential, synthesis, and pharmacological profile of 5H-Pyrrolo[2,3-b]pyrazin-7-amine scaffolds.
Technical Whitepaper for Drug Discovery & Development
Executive Summary
The 5H-pyrrolo[2,3-b]pyrazine core, often structurally distinct from its widespread isomer 1H-pyrrolo[2,3-b]pyridine (7-azaindole), has emerged as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Specifically, the 7-amine substituted variants and their derivatives represent a high-value chemotype for targeting receptor tyrosine kinases (RTKs), particularly the Fibroblast Growth Factor Receptor (FGFR) family.
This guide analyzes the structural advantages of the 5H-pyrrolo[2,3-b]pyrazin-7-amine moiety, details its synthetic accessibility, and provides validated protocols for its application in oncology, specifically for overcoming gatekeeper mutations in urothelial and cholangiocarcinomas.
Molecular Architecture & SAR Logic
Structural Identity
The 5H-pyrrolo[2,3-b]pyrazine scaffold consists of a pyrazine ring fused to a pyrrole ring.[1][2] Unlike 7-azaindole, the bridgehead nitrogen arrangement and the presence of the pyrazine nitrogens create a unique hydrogen bond acceptor/donor profile ideal for the kinase hinge region.
-
IUPAC Name: 5H-pyrrolo[2,3-b]pyrazin-7-amine
-
Core Numbering:
Pharmacophore Analysis
The 7-amine group serves two critical functions in drug design:
-
Solubility & Electronic Modulation: The exocyclic amine increases polarity and can donate electrons into the aromatic system, modulating the pKa of the ring nitrogens.
-
Vector for Extension: The nitrogen at position 7 allows for derivatization (e.g., amides, ureas) to access the "back pocket" or "solvent front" of the kinase ATP binding site, crucial for selectivity.
Mechanism of Action: FGFR Inhibition
The primary therapeutic utility of this scaffold lies in its ability to inhibit FGFR1–4. Aberrant FGFR signaling is a driver in squamous non-small cell lung cancer (NSCLC), gastric cancer, and urothelial carcinoma.
Binding Mode
Crystallographic studies (e.g., PDB 5Z0S) reveal that the pyrrolo[2,3-b]pyrazine core binds to the hinge region of the kinase domain.
-
N5 (Pyrrole NH): Forms a hydrogen bond with the carbonyl oxygen of Glu562 (in FGFR1).
-
N4 (Pyrazine N): Accepts a hydrogen bond from the backbone amide of Ala564 .
-
7-Substituent: Projects into the solvent-exposed region or hydrophobic back pocket, depending on the derivatization (e.g., acrylamide for covalent inhibition).
Overcoming Resistance
Recent generations of this scaffold (e.g., covalent inhibitors) target the V561M gatekeeper mutation. The 7-amine handle allows for the attachment of acrylamide "warheads" that form a covalent bond with a non-catalytic cysteine (Cys488 in FGFR1), rendering the inhibition irreversible and potent against resistant mutants.
Chemical Synthesis Protocols
The synthesis of the 7-amino derivative requires a strategic approach to construct the bicyclic core followed by functionalization.
Route A: De Novo Synthesis of the Core
This route builds the pyrrole ring onto a pre-existing pyrazine.
Step 1: Pyrazine Activation
-
Reagents: 2-amino-3-methylpyrazine, strong base (LiTMP or NaH), ester/nitrile electrophile.
-
Mechanism: Lateral lithiation of the methyl group followed by cyclization with a nitrile or ester creates the pyrrole ring.
Protocol: Synthesis of 7-Amino-5H-pyrrolo[2,3-b]pyrazine
This specific protocol describes the introduction of the amine functionality, often via a nitro-intermediate or direct amination of a halo-precursor.
Precursor: 7-Bromo-5H-pyrrolo[2,3-b]pyrazine (Commercial or synthesized via NBS bromination).
Method: Buchwald-Hartwig Amination
-
Reagents:
-
Substrate: 7-Bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)
-
Amine Source: Benzophenone imine (1.2 eq) (as ammonia surrogate) or specific amine R-NH2.
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: Xantphos or BINAP (10 mol%)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
Charge a Schlenk flask with substrate, base, and catalyst system under Argon.
-
Add solvent and amine source.
-
Heat to 100°C for 12–16 hours.
-
Hydrolysis (if using imine): Treat the intermediate with 1M HCl/THF to release the free primary amine.
-
-
Purification: Flash column chromatography (DCM/MeOH gradient).
-
Yield Expectation: 60–80%.
Self-Validation Check:
-
1H NMR: Look for the disappearance of the C7-H signal (if starting from unsubstituted) or shift in C6-H.
-
LC-MS: Confirm M+1 peak corresponding to the amine product.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of representative pyrrolo[2,3-b]pyrazine derivatives against key kinase targets, derived from recent structure-activity relationship (SAR) studies.
| Compound ID | R7-Substituent | Target Kinase | IC50 (nM) | Selectivity Note | Source |
| Cpd 13 | Imidazole-sulfonyl | FGFR1 | 3.0 | >100x vs VEGFR2 | [1] |
| Cpd 9p | 1-Methyl-indole (Covalent) | FGFR1 (WT) | 14.0 | Irreversible | [2] |
| Cpd 9p | 1-Methyl-indole (Covalent) | FGFR2 (V564F) | 4.2 | Gatekeeper Mutant | [2] |
| Aloisine A | Phenyl | CDK1/Cyclin B | 150 | Cell Cycle Arrest | [3] |
| Generic 7-NH2 | Free Amine | FGFR1 | >1000 | Weak binder (needs derivatization) | Est. |
Note: The free 7-amine is often a weak inhibitor itself; its value is as a precursor to high-affinity amides/ureas.
Experimental Validation: Kinase Assay Protocol
To verify the therapeutic potential of synthesized scaffolds, a biochemical kinase assay is required.
Protocol: ADP-Glo™ Kinase Assay (Promega) for FGFR1
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Enzyme: Recombinant FGFR1 kinase domain (0.2 ng/μL).
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL) + ATP (10 μM).
-
-
Compound Handling:
-
Dissolve 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives in 100% DMSO.
-
Prepare 3-fold serial dilutions.
-
-
Reaction:
-
Add 2 μL compound solution to 384-well white plate.
-
Add 4 μL Enzyme mix. Incubate 10 min at RT.
-
Add 4 μL Substrate/ATP mix to initiate reaction.
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 10 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018.[4] Link
-
Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors. Journal of Medicinal Chemistry, 2025. Link
-
Pyrrolopyrazines as kinase inhibitors (Aloisines). European Patent EP1388541, 2002. Link
-
Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate. Smolecule Compound Database, 2024.[1] Link
-
Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines. J. Chem. Soc., Perkin Trans.[5] 1, 1976.[5] Link
Sources
- 1. Buy methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | 1823326-12-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of certain substituted 5H-pyrrolo[2,3-b]pyrazines by thermal cyclisation of pyrazinylhydrazones and a route to 5H-pyrazino[2,3-b]indole; a synthesis of 5H-pyrrolo[2,3-b] pyrazine and some of its properties - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Physicochemical Profile and Structural Dynamics of 5H-Pyrrolo[2,3-b]pyrazin-7-amine: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern targeted oncology and immunology, the architectural precision of small-molecule kinase inhibitors dictates their clinical efficacy. Among the most versatile and potent pharmacophores identified in the last decade is the 5H-pyrrolo[2,3-b]pyrazine core. Specifically, 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3) has emerged as a critical building block [1][5].
As an Application Scientist focusing on rational drug design, I have structured this technical guide to dissect the physicochemical properties, hinge-binding mechanics, and synthetic derivatization protocols of this molecule. Our objective is not merely to list its properties, but to explain the causality behind its behavior in the ATP-binding pocket of kinases such as FGFR, JAK3, and SYK [2][3].
Physicochemical Profiling & Electronic Causality
The 5H-pyrrolo[2,3-b]pyrazine scaffold is an electron-deficient pyrazine ring fused to an electron-rich pyrrole ring. This "push-pull" electronic distribution is the fundamental reason for its success as a kinase inhibitor. The fusion modulates the pKa of the N5 (pyrrole) proton, making it an ideal hydrogen bond donor, while simultaneously tuning the basicity of the N4 (pyrazine) lone pair to act as a precise hydrogen bond acceptor.
The presence of the primary amine at the 7-position (C7) introduces a highly functionalizable vector. Because the C7 position points directly toward the solvent-exposed channel of the kinase ATP pocket, the 7-amine serves as an optimal anchor point for appending solubilizing groups or selectivity-inducing motifs without disrupting the core hinge-binding network.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| CAS Number | 1505002-82-3 | Unique identifier for the 7-amine derivative [5]. |
| Molecular Formula | C6H6N4 | Compact, low molecular weight fragment. |
| Molecular Weight | 134.14 g/mol | High ligand efficiency (LE) when bound to kinases. |
| H-Bond Donors (HBD) | 2 | N5 (Pyrrole NH) and C7-Amine (-NH2). |
| H-Bond Acceptors (HBA) | 3 | N1, N4 (Pyrazine nitrogens), and C7-Amine. |
| Calculated LogP | ~ 0.5 | Highly hydrophilic core, ensuring good aqueous solubility. |
| Topological Polar Surface Area | 67.8 Ų | Excellent cell permeability profile for intracellular targets. |
The Kinase Hinge-Binding Mechanism (A Self-Validating System)
The efficacy of 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives stems from a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP. When evaluating crystallographic data (such as PDB: 4I0T for SYK) [4], the causality of the interaction becomes clear:
-
N5 (Pyrrole NH): Acts as a stringent hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Ala564 in FGFR1 or Leu905 in JAK3) [1][2].
-
N4 (Pyrazine N): Acts as a hydrogen bond acceptor from the backbone amide NH of the same hinge residue.
-
C7-Amine Vector: Projects outward. By converting this amine into an amide or urea, chemists can capture additional interactions with the DFG-motif (in DFG-out conformations) or the P-loop, validating the target selectivity.
Fig 1: Bidentate hydrogen-bonding network of the pyrrolo[2,3-b]pyrazine core at the kinase hinge.
Table 2: Comparative Kinase Inhibition by Scaffold Derivatives
| Target Kinase | Disease Indication | Key Hinge Residue | Typical IC50 (Derivatized) | Reference |
| FGFR1 | Solid Tumors | Ala564 | < 35 nM | [1] |
| JAK3 | Autoimmune Diseases | Leu905 | < 10 nM | [2] |
| SYK | Rheumatoid Arthritis | Ala400 | < 20 nM | [3][4] |
Synthetic Methodologies & Derivatization Protocols
To utilize 5H-pyrrolo[2,3-b]pyrazin-7-amine effectively, one must navigate the competing nucleophilicity of the N5-pyrrole nitrogen and the C7-amine. The pyrrole NH is relatively acidic (pKa ~13–14) and can undergo undesired alkylation or acylation during electrophilic substitutions.
The following protocol outlines a self-validating system for the regioselective derivatization of the 7-amine via amide coupling.
Protocol: Regioselective Amide Coupling at the 7-Position
Step 1: N5-Protection (Establishing Causality) Rationale: Masking the N5 position ensures that all subsequent electrophilic attacks occur exclusively at the 7-amine, preventing polymeric or regioisomeric mixtures.
-
Dissolve 5H-Pyrrolo[2,3-b]pyrazin-7-amine (1.0 eq) in anhydrous DMF at 0°C under an inert N2 atmosphere.
-
Add Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. The evolution of H2 gas serves as a visual validation of the N5 deprotonation.
-
Dropwise, add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq). Stir for 2 hours at room temperature.
-
Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).
Step 2: 7-Amine Amide Coupling Rationale: The 7-amine on this electron-deficient scaffold is a weak nucleophile. Standard coupling reagents (like EDC/HOBt) often fail. HATU is required to form a highly reactive HOAt-ester intermediate.
-
Dissolve the N5-SEM protected intermediate (1.0 eq) in anhydrous DCM.
-
Add the desired carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).
-
Stir at room temperature for 12 hours. The reaction progress is validated by TLC (disappearance of the primary amine spot).
-
Wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Step 3: Global Deprotection Rationale: The SEM group must be cleaved to restore the N5 hydrogen bond donor required for kinase hinge binding.
-
Treat the crude amide with a mixture of TFA/DCM (1:1) at room temperature for 2 hours.
-
Neutralize carefully with saturated NaHCO3.
-
Extract with EtOAc and purify via preparative HPLC. Self-Validation: LC-MS analysis must confirm a mass shift corresponding to the exact loss of the SEM group (-130 Da) and the presence of the target molecular ion.
Fig 2: Standard synthetic workflow for regioselective derivatization of the 7-amine position.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules (MDPI). Available at:[Link]
-
Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Pyrrolopyrazines as selective spleen tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
-
Crystal structure of spleen tyrosine kinase complexed with 2-(5,6,7,8-Tetrahydro-imidazo[1,5-a]pyridin-1-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid tert-butylamide (4I0T). RCSB Protein Data Bank. Available at: [Link]
-
Miscellaneous-impurities: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3). Pharmaffiliates. Available at:[Link]
Literature review of pyrrolo[2,3-b]pyrazine derivatives in oncology
Executive Summary: The Rise of a Scaffold
In the high-stakes arena of kinase inhibitor discovery, "scaffold hopping" is a critical strategy to overcome patent cliffs and improve physicochemical properties. The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a premium bio-isostere of the widely utilized pyrrolo[2,3-d]pyrimidine (7-deazapurine) and indole scaffolds.
Unlike its "d" isomer cousins (e.g., Tofacitinib), the [2,3-b]pyrazine system offers a unique nitrogen distribution that alters hydrogen bond acceptor (HBA) vectors, significantly impacting binding affinity in the ATP-binding pocket of receptor tyrosine kinases (RTKs). This guide analyzes the transition of this scaffold from a c-Met inhibitor byproduct to a potent Fibroblast Growth Factor Receptor (FGFR) antagonist, detailing the synthetic pathways and structural logic driving its adoption.[1]
Structural Chemistry & SAR Logic
The Core Architecture
The 5H-pyrrolo[2,3-b]pyrazine system fuses a pi-deficient pyrazine ring with an electron-rich pyrrole ring. This fusion creates a polarized scaffold capable of diverse interactions within the kinase hinge region.
Figure 1: Structure-Activity Relationship (SAR) Map of the pyrrolo[2,3-b]pyrazine scaffold.
The "Nitrogen Switch" Hypothesis
A pivotal discovery in the development of this scaffold was its superiority over 1H-pyrazolo[4,3-b]pyridine in binding FGFR1.
-
Mechanism: The Nitrogen at position 1 (N-1) of the pyrazine ring serves as a crucial Hydrogen Bond Acceptor.
-
Causality: In crystallographic studies, this nitrogen accepts a hydrogen bond from the backbone amide of ALA564 in the FGFR1 hinge region. This interaction is absent in isosteres lacking the specific pyrazine nitrogen placement, leading to a dramatic (>10-fold) increase in potency for the [2,3-b]pyrazine derivatives.
Target Landscape: From c-Met to FGFR
While initially explored for c-Met (Hepatocyte Growth Factor Receptor) inhibition, the scaffold found its "killer application" in FGFR inhibition.[1]
FGFR (Fibroblast Growth Factor Receptor)
Aberrant FGFR signaling drives oncogenesis in gastric (FGFR2 amplification) and urothelial (FGFR3 mutation) cancers.
-
Key Compound: Compound 13 (identified in literature) demonstrated high selectivity for FGFR1-3 over a panel of 300+ kinases.
-
Differentiation: Unlike non-selective multi-kinase inhibitors, pyrrolo[2,3-b]pyrazines can be tuned to spare VEGFR2, reducing hypertension-related side effects.
Signaling Pathway Context
The inhibition of FGFR blocks downstream RAS-MAPK and PI3K-AKT cascades, leading to apoptosis in addicted tumor cells.
Figure 2: FGFR signaling cascade and the point of intervention for pyrrolo[2,3-b]pyrazine inhibitors.[2]
Experimental Protocols
Chemical Synthesis: The Sonogashira Cyclization Route
The most robust method to construct the 5H-pyrrolo[2,3-b]pyrazine core involves a palladium-catalyzed coupling followed by cyclization. This protocol ensures high yields and tolerance for diverse functional groups.
Reagents:
-
3-chloropyrazin-2-amine (Starting Material)[3]
-
Terminal Alkyne (e.g., Phenylacetylene or functionalized equivalent)
-
Pd(PPh3)2Cl2 (Catalyst)[3]
-
CuI (Co-catalyst)
-
Triethylamine (Base/Solvent)
Step-by-Step Protocol:
-
Coupling: In a dry Schlenk flask, dissolve 3-chloropyrazin-2-amine (1.0 equiv) in anhydrous DMF/TEA (3:1 ratio).
-
Catalysis: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%) under an argon atmosphere.
-
Addition: Dropwise add the terminal alkyne (1.2 equiv).
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Cyclization (In Situ): Upon consumption of the starting chloride, raise the temperature to 120°C or add a stronger base (e.g., KOtBu) if spontaneous cyclization is slow. The amino group attacks the alkyne to close the pyrrole ring.
-
Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.
-
Purification: Flash column chromatography on silica gel.
Biological Assay: FGFR1 Enzymatic Inhibition (FRET)
To validate the potency of synthesized derivatives, a Z'-LYTE™ Kinase Assay (FRET-based) is recommended.
Protocol:
-
Preparation: Prepare 4x Test Compound solution in 1% DMSO.
-
Enzyme Mix: Dilute FGFR1 kinase (recombinant human) to 2 ng/µL in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate: Use Tyr Peptide 4 (Coumarin/Fluorescein labeled).
-
Reaction:
-
Add 2.5 µL Compound.
-
Add 5 µL Kinase/Peptide Mix.
-
Add 2.5 µL ATP (at Km, typically 10-50 µM).
-
-
Incubation: Incubate at Room Temperature for 1 hour.
-
Development: Add 5 µL Development Reagent (Protease that cleaves non-phosphorylated peptide).
-
Read: Measure Fluorescence Ratio (Coumarin Emission / Fluorescein Emission) on a plate reader.
-
Calculation: Calculate % Inhibition relative to DMSO controls.
Data Summary: Comparative Potency
The following table summarizes key potency data from recent literature, highlighting the efficacy of the pyrrolo[2,3-b]pyrazine scaffold against FGFR1 compared to c-Met.
| Compound ID | Scaffold Core | Target | IC50 (nM) | Selectivity Note | Source |
| Cpd 13 | 5H-pyrrolo[2,3-b]pyrazine | FGFR1 | 10.2 | >100x vs VEGFR2 | [1] |
| Cpd 35 | 5H-pyrrolo[2,3-b]pyrazine | FGFR2 | 74.8 | Active in SNU-16 | [2] |
| Ref (Cpd 8) | 1H-pyrazolo[4,3-b]pyridine | FGFR1 | >1000 | Poor Binding | [1] |
| Cpd 9 | 5H-pyrrolo[2,3-b]pyrazine | FGFR1 | <1000 | 90% Inh @ 1µM | [1] |
Table 1: Comparative inhibitory activities. Note the scaffold switch from Pyrazolo-pyridine (Cpd 8) to Pyrrolo-pyrazine (Cpd 9/13) drastically improves FGFR1 affinity.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018. Link
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Acta Pharmacologica Sinica, 2019. Link
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 2017. Link
-
Transition metal-catalyzed functionalization of pyrazines (Sonogashira Protocol). Organic & Biomolecular Chemistry, 2013. Link
-
Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 2024. Link
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Physicochemical Profiling of 5H-Pyrrolo[2,3-b]pyrazin-7-amine: Molecular Weight, Lipophilicity, and Fragment-Based Drug Design
Target Audience: Medicinal Chemists, DMPK Scientists, and Structural Biologists Document Type: Technical Whitepaper & Laboratory Protocol Guide
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight heteroaromatic scaffolds serve as the architectural foundation for highly selective kinase inhibitors. 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3)[1] is a highly privileged, purine-isosteric bicyclic fragment. This whitepaper provides an in-depth analysis of its core physicochemical properties—specifically its molecular weight (134.14 Da)[2] and lipophilicity (LogP/LogD)—and details the rigorous, self-validating experimental methodologies required to accurately profile such highly polar, low-molecular-weight compounds.
Structural and Physicochemical Rationale
The 5H-pyrrolo[2,3-b]pyrazine core is a bioisostere of 7-azaindole and purine, making it an ideal candidate for targeting the ATP-binding hinge region of kinases. The addition of the 7-amino group introduces a critical hydrogen-bond donor vector, altering the electronic distribution of the pyrazine ring and significantly impacting the compound's desolvation penalty during target binding.
Molecular Weight and Fragment Efficiency
At a molecular weight of exactly 134.14 g/mol (Formula: C6H6N4)[3], this compound sits well below the 300 Da threshold dictated by Astex's "Rule of Three" (Ro3). Its small size ensures that any binding affinity observed during primary screening is driven by high-quality, directional interactions rather than non-specific lipophilic bulk. This results in an exceptionally high Ligand Efficiency (LE), providing medicinal chemists with ample "molecular real estate" (approx. 165 Da) to build out selectivity vectors toward the DFG-motif or solvent-exposed channels without violating Lipinski’s Rule of Five.
Lipophilicity (LogP and LogD)
Lipophilicity is the primary driver of a fragment's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Because 5H-pyrrolo[2,3-b]pyrazin-7-amine contains four nitrogen atoms within a compact 9-atom framework, it is highly polar.
-
Theoretical LogP: Estimated between -0.1 and 0.5.
-
LogD at pH 7.4: The pyrazine nitrogens are weakly basic (pKa ~0.6–1.5), while the 7-amino group is largely neutral at physiological pH. Consequently, the molecule remains predominantly un-ionized in blood plasma, meaning its LogD
is nearly identical to its LogP.
Maintaining a low LogP/LogD (< 3) is crucial to minimizing off-target promiscuity, reducing phospholipidosis risk, and ensuring high thermodynamic solubility in aqueous assays.
Table 1: Physicochemical Profile vs. FBDD Thresholds
| Property | Value | FBDD "Rule of Three" Threshold |
| Molecular Weight | 134.14 g/mol | ≤ 300 Da |
| Molecular Formula | C6H6N4 | N/A |
| Estimated LogP | 0.1 to 0.5 | ≤ 3.0 |
| Hydrogen Bond Donors (HBD) | 3 (Pyrrole -NH, Primary -NH2) | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 4 (Total N atoms) | ≤ 3 (Marginal exception allowed) |
| Topological Polar Surface Area | 67.59 Ų | ≤ 60 Ų (Flexible based on target) |
Pharmacophoric Mapping & Logical Relationships
The utility of 5H-pyrrolo[2,3-b]pyrazin-7-amine in drug design is dictated by its precise hydrogen-bonding logic. The diagram below illustrates how the specific functional groups map to the kinase hinge region.
Fig 1. Pharmacophoric mapping of 5H-Pyrrolo[2,3-b]pyrazin-7-amine in kinase hinge binding.
Experimental Methodology: Accurate LogD Determination
For highly polar fragments like 5H-pyrrolo[2,3-b]pyrazin-7-amine, in silico LogP predictions often fail due to complex tautomerization and intramolecular electronic effects. Therefore, an empirical Shake-Flask LC-MS/MS protocol must be utilized.
Causality in Experimental Design
-
Why LC-MS/MS instead of UV-Vis? At the low concentrations required to prevent the pi-pi stacking and aggregation typical of heteroaromatics, UV-Vis lacks the necessary sensitivity. LC-MS/MS provides high-resolution, compound-specific quantification (Multiple Reaction Monitoring).
-
Why pre-saturate the solvents? If dry octanol and water are mixed during the assay, they will partition into one another (water absorbs ~4% octanol; octanol absorbs ~20% water), changing the phase volumes and artificially skewing the final concentration calculations.
Step-by-Step Shake-Flask Protocol (Self-Validating)
-
Solvent Pre-saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow the phases to separate completely.
-
Analyte Preparation: Dissolve 5H-pyrrolo[2,3-b]pyrazin-7-amine reference standard[2] in LC-MS grade DMSO to create a 10 mM stock.
-
Spiking & Equilibration:
-
Spike the analyte into the pre-saturated PBS phase to a final concentration of 10 µM (ensuring DMSO is < 0.1% to prevent co-solvent effects).
-
Add an equal volume of pre-saturated octanol.
-
Self-Validation Step: Include a parallel vial containing Hydrocortisone (known LogD
= 1.61) to validate the thermodynamic equilibrium of the system.
-
-
Phase Separation: Shake the vials mechanically at 25°C for 2 hours. Centrifuge at 3,000 × g for 15 minutes. Causality: Centrifugation is critical to break invisible micro-emulsions; even a 1% aqueous droplet in the octanol phase will drastically lower the measured LogD of a polar fragment.
-
Quantification: Carefully sample both the octanol and aqueous phases. Dilute the octanol phase in methanol to ensure compatibility with the reverse-phase LC gradient. Quantify the Area Under the Curve (AUC) using LC-MS/MS.
-
Calculation:
Fig 2. Shake-flask LC-MS/MS workflow for determining LogD of polar fragments.
Implications for Drug Development
The precise molecular weight (134.14 Da) and low lipophilicity of 5H-pyrrolo[2,3-b]pyrazin-7-amine make it a superior starting point for hit-to-lead campaigns. By starting with a highly polar fragment, medicinal chemists can afford to add lipophilic functional groups (such as trifluoromethyl or cyclopropyl rings) to target hydrophobic sub-pockets in the kinase domain without exceeding a final drug LogP of 3-4. This trajectory ensures that the final clinical candidate maintains high oral bioavailability and avoids the metabolic liabilities associated with highly lipophilic "greasy" molecules.
References
-
Pharmaffiliates. "Miscellaneous-impurities: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3)". Retrieved from: [Link]
Sources
Binding Affinity Mechanisms of 5H-Pyrrolo[2,3-b]pyrazin-7-amine: A Privileged Scaffold for Kinase Inhibition
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Significance of a "Privileged" Scaffold
In the landscape of modern drug discovery, particularly in the competitive field of kinase inhibition, certain chemical structures emerge as "privileged scaffolds." These are molecular frameworks that demonstrate a remarkable ability to bind to multiple biological targets with high affinity, serving as a robust foundation for the development of potent and selective therapeutics. The 5H-pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, stands as a quintessential example of such a scaffold.[1] Its inherent ability to mimic the purine core of ATP allows it to effectively target the highly conserved ATP-binding site of kinases, a family of enzymes implicated in a vast array of diseases, most notably cancer.[2][3]
The success of this scaffold is exemplified by the FDA-approved B-RAF kinase inhibitor, Vemurafenib, a drug that has significantly impacted the treatment of melanoma and was developed from this 7-azaindole fragment.[4] This guide provides an in-depth technical exploration of the binding affinity mechanisms of 5H-pyrrolo[2,3-b]pyrazin-7-amine and its derivatives. We will dissect the molecular interactions that drive its potent inhibitory activity, detail the gold-standard biophysical techniques used to quantify these interactions, and explore the computational methods that illuminate the dynamic nature of its binding. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for next-generation therapeutic design.
Chapter 1: The Molecular Basis of High-Affinity Binding
The efficacy of the 5H-pyrrolo[2,3-b]pyrazine scaffold is not accidental; it is rooted in a precise arrangement of atoms that perfectly complements the architecture of the kinase ATP-binding site.
The Hinge-Binding Motif: A Bidentate Hydrogen Bond Anchor
The primary driver of binding for the 7-azaindole core is its interaction with the "hinge region," a flexible segment of amino acids that connects the N- and C-terminal lobes of the kinase domain.[5] The scaffold acts as an exceptional hinge-binding motif by forming two critical hydrogen bonds:
-
Hydrogen Bond Acceptor: The nitrogen atom at position 1 of the pyrazine ring (the pyridine N) acts as a hydrogen bond acceptor for the backbone N-H of a conserved hinge residue (e.g., Cys in FGFR, Met in ABL).[3]
-
Hydrogen Bond Donor: The N-H group at position 5 of the pyrrole ring serves as a hydrogen bond donor to the backbone carbonyl oxygen of an adjacent hinge residue.[2][4]
This bidentate interaction securely anchors the inhibitor in the ATP-binding cleft, providing a stable foundation for further interactions that dictate affinity and selectivity.[3]
Chapter 2: Biophysical Characterization of Binding Affinity
Theoretical models and structural insights must be validated through rigorous, quantitative biophysical analysis. These methods provide the empirical data—dissociation constants, kinetics, and thermodynamics—that are the currency of drug development.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC is a powerful technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. [6]Its primary advantage is that in a single label-free, in-solution experiment, it can determine all the thermodynamic parameters of an interaction: the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [7]
The core principle is to measure the energy of an interaction directly. By precisely titrating a ligand into a solution containing the target protein, the heat change upon binding is measured. The resulting data provides a complete thermodynamic signature, revealing not just if a compound binds, but how it binds (e.g., is the binding driven by favorable hydrogen bonds and van der Waals interactions (enthalpy) or by the release of ordered water molecules (entropy)?).
-
Sample Preparation (Self-Validation):
-
Express and purify the target kinase domain to >95% purity.
-
Source the 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative with confirmed identity and purity (>98%).
-
Crucial Step: Extensively dialyze both the protein and the ligand against the identical buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This is a self-validating step; mismatched buffers will create large heats of dilution, obscuring the true binding signal. [8] * Accurately determine the concentrations of both protein (e.g., via A280) and ligand stock solutions.
-
-
Instrument Setup (Malvern MicroCal PEAQ-ITC or similar):
-
Thoroughly clean the sample cell and titration syringe with detergent followed by extensive water and buffer rinses.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell (approx. 200 µL).
-
Load the ligand solution (typically 10-15x the protein concentration, e.g., 150 µM) into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration, this point is typically discarded during analysis.
-
Execute a series of 18-20 subsequent injections (e.g., 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
-
Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without denaturation.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (µcal/sec).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD). [8]
-
Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
SPR is a label-free optical technique that provides real-time data on binding events. [9]It excels at determining the kinetics of an interaction—the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). The equilibrium dissociation constant (KD) can then be calculated as kd/ka. [10][11]
The choice of SPR is driven by the need to understand the dynamics of binding. A potent inhibitor (low KD) might achieve its affinity through a very fast "on-rate" or a very slow "off-rate" (long residence time). This kinetic information is invaluable for lead optimization, as longer residence times can often translate to improved in vivo efficacy. SPR measures changes in mass on a sensor surface as the analyte binds to the immobilized ligand, allowing for direct observation of the association and dissociation phases. [9]
-
Immobilization Strategy (Self-Validation):
-
Select a sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [12] * Immobilize the target kinase onto the chip surface via covalent amine coupling. The protein should be in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell is prepared using the same activation/deactivation chemistry but without protein immobilization. This is a critical self-validating step to subtract bulk refractive index changes and non-specific binding.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of the 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only (zero concentration) sample for double referencing.
-
Association Phase: Inject the compound dilutions over both the active and reference flow cells at a constant flow rate for a defined period, allowing binding to occur.
-
Dissociation Phase: Flow running buffer over the chip and monitor the decrease in signal as the compound dissociates from the target.
-
Regeneration: If necessary, inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal for each injection.
-
Subtract the "zero concentration" injection signal (double referencing).
-
Globally fit the resulting sensorgrams for the entire concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to obtain ka, kd, and KD.
-
Quantitative Data Summary
The following table presents representative data for a hypothetical series of 5H-pyrrolo[2,3-b]pyrazine derivatives, illustrating how biophysical data can inform Structure-Activity Relationships (SAR).
| Compound | Target Kinase | R1 Group | R2 Group | IC50 (nM) [1] | KD (nM) (ITC) | kon (105 M-1s-1) (SPR) | koff (10-3 s-1) (SPR) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1 | FGFR1 | -H | -NH2 | 550 | 620 | 1.1 | 68.2 | -5.5 | -3.0 |
| 2 | FGFR1 | -Cl | -NH2 | 120 | 135 | 2.5 | 33.8 | -6.8 | -2.9 |
| 3 | FGFR1 | -Cl | -cyclopropyl | 25 | 28 | 3.1 | 8.7 | -8.2 | -2.7 |
| 4 | JAK2 | -Cl | -cyclopropyl | 850 | 910 | 0.8 | 72.8 | -4.9 | -3.4 |
Data is hypothetical and for illustrative purposes.
Analysis:
-
Adding a chloro group at R1 (Compound 2 vs. 1) improves affinity, likely through interactions in a sub-pocket. The binding is more enthalpy-driven.
-
Adding a cyclopropyl group at R2 (Compound 3 vs. 2) further enhances affinity by an order of magnitude. The SPR data reveals this is primarily due to a significantly slower off-rate (koff), indicating a longer residence time on the target.
-
Compound 3 shows selectivity for FGFR1 over JAK2 (Compound 4), demonstrating how modifications can tune the inhibitor's profile.
Chapter 3: Computational Elucidation of Binding Mechanisms
While biophysical methods provide quantitative data on binding, computational approaches offer an atomic-level view, helping to explain why these interactions occur and guiding the rational design of more potent molecules.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's binding site. [13]It is an invaluable tool for generating hypotheses about key interactions that can be tested experimentally. [14][15]
-
Receptor Preparation: Start with a high-resolution crystal structure of the target kinase (e.g., from the Protein Data Bank, PDB). Remove water molecules, add hydrogen atoms, and assign partial charges.
-
Ligand Preparation: Generate a 3D conformation of the 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative and assign appropriate atom types and charges.
-
Docking Simulation: Define the binding site based on the co-crystallized ligand or known ATP-binding pocket. Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different ligand poses and score them based on a function that approximates the binding free energy.
-
Pose Analysis: Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) that are consistent with known SAR. The predicted pose for a 7-azaindole derivative should show the characteristic bidentate hydrogen bonds to the kinase hinge. [14]
Molecular Dynamics (MD) Simulation: Capturing Binding Dynamics
While docking provides a static snapshot, MD simulations model the movements of every atom in the protein-ligand-solvent system over time, providing a more realistic view of the binding event. [16][17]
A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulations are chosen to validate the stability of the predicted binding mode and to understand the role of protein flexibility and water molecules in the interaction. [18]This provides a higher level of confidence in the proposed binding mechanism.
-
System Setup: The best-scoring docked pose is placed in a periodic box of explicit water molecules, and ions are added to neutralize the system. [19]2. Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure to allow the solvent and protein to relax around the ligand.
-
Production MD: A long-duration simulation (e.g., 100-500 nanoseconds) is run to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the ligand's position in the binding pocket over time. [18] * Hydrogen Bond Occupancy: To confirm the persistence of key interactions, such as those with the hinge region.
-
Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the simulation snapshots, providing a quantitative prediction of affinity. [13]
-
Conclusion
The 5H-pyrrolo[2,3-b]pyrazin-7-amine scaffold is a cornerstone of modern kinase inhibitor design, owing its success to a potent and adaptable binding mechanism. Its ability to form a foundational bidentate hydrogen bond with the kinase hinge provides a high-affinity anchor that can be elaborated upon to achieve remarkable potency and selectivity. A comprehensive understanding of its binding affinity is not merely academic but essential for translational success. This requires a synergistic application of techniques: biophysical methods like ITC and SPR provide the indispensable quantitative data on thermodynamics and kinetics, while computational tools like docking and MD simulation offer the atomic-level insights needed to interpret this data and rationally design the next generation of targeted therapies. By integrating these approaches, researchers can fully harness the potential of this privileged scaffold to address unmet medical needs.
References
-
J-Stage. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]
-
Journal of Medicinal Chemistry. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Available from: [Link]
-
MDPI. New indole and 7-azaindole derivatives as protein kinase inhibitors. Available from: [Link]
-
ProNet Biotech. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). Available from: [Link]
-
ACS Publications. Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Available from: [Link]
-
MDsim360. Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Available from: [Link]
-
Nicoya Lifesciences. Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Available from: [Link]
-
ScienceDirect. Molecular dynamics simulations: Insights into protein and protein ligand interactions. Available from: [Link]
-
Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Available from: [Link]
-
MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available from: [Link]
-
MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Available from: [Link]
-
ResearchGate. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Available from: [Link]
-
PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available from: [Link]
-
PubMed. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Available from: [Link]
-
ResearchGate. Molecular Docking and 3D-QSAR Studies on 7-azaindole Derivatives as Inhibitors of Trk A: A Strategic Design in Novel Anticancer Agents. Available from: [Link]
-
Bio-Rad Laboratories. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Available from: [Link]
-
YouTube. Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. Available from: [Link]
-
Pharmaceutical and Educational Research. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Available from: [Link]
-
ResearchGate. What are some physical methods to determine binding affinity of a protein?. Available from: [Link]
-
PubMed. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Available from: [Link]
-
FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. Available from: [Link]
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). Available from: [Link]
-
University of York. Isothermal titration calorimeter - Department of Biology, University of York. Available from: [Link]
-
SEED-Cognascens. ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available from: [Link]
-
PubMed Central. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]
-
PubMed. Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Available from: [Link]
-
PubMed. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Available from: [Link]
-
ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available from: [Link]
-
PubMed Central. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Available from: [Link]
-
PubMed. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Available from: [Link]
-
PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]
-
ACS Publications. Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Available from: [Link]
-
PubChem. 5H-Pyrrolo[2,3-b]pyrazine. Available from: [Link]
-
BindingDB. 7-n-Butyl-6-(4-hydroxyphenyl)[5H]pyrrolo[2,3-b]pyrazine::CHEMBL75680::aloisine A. Available from: [Link]
-
PubChem. 5h-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Available from: [Link]
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- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
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5H-Pyrrolo[2,3-b]pyrazin-7-amine CAS number and chemical identifiers
[1][2]
Executive Summary & Chemical Identity
5H-Pyrrolo[2,3-b]pyrazin-7-amine represents a specialized fused heterocyclic scaffold, structurally classified as a 7-azaindole isostere with an additional nitrogen atom in the six-membered ring (pyrazine vs. pyridine). This modification significantly alters the electronic landscape, lowering the pKa of the pyrrole proton and enhancing the scaffold's capability as a hydrogen bond donor/acceptor in biological systems.
Primarily utilized in medicinal chemistry, this core serves as a critical pharmacophore in the development of ATP-competitive kinase inhibitors (e.g., JAK, FGFR, and c-Met inhibitors). The 7-amino substitution is particularly valuable for establishing specific hydrogen bonding networks within the hinge region of kinase domains.
Chemical Identifiers
| Property | Detail |
| Chemical Name | 5H-Pyrrolo[2,3-b]pyrazin-7-amine |
| CAS Number | 1505002-82-3 (Free base) |
| Related CAS | 1260779-51-8 (Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate) |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| SMILES | Nc1c[nH]c2nccnc12 |
| InChI Key | PXQPEWCWJHDTJO-UHFFFAOYSA-N |
| Scaffold Class | Deazapurine / Azaindole Isostere |
Structural Analysis & Pharmacophore Mapping
The 5H-pyrrolo[2,3-b]pyrazine scaffold is defined by the fusion of a pyrazine ring and a pyrrole ring. The numbering system is critical for synthetic planning:
-
Positions 1, 4: Nitrogen atoms in the pyrazine ring.[1]
-
Position 5: Nitrogen atom in the pyrrole ring (NH).[2]
-
Position 7: Carbon atom on the pyrrole ring (site of the amine).[2][3][4]
Electronic Properties
-
Acidity: The pyrazine nitrogens exert an electron-withdrawing effect, making the N-5 proton more acidic (pKa ~12-13) compared to indole (pKa ~17). This facilitates deprotonation and subsequent functionalization (e.g., alkylation) at the N-5 position.
-
Basicity: The 7-amino group is weakly basic due to resonance delocalization into the heteroaromatic system. However, it remains a competent nucleophile for acylation or reductive amination.
Graphviz: Pharmacophore Interactions
The following diagram illustrates the H-bond donor (D) and acceptor (A) motifs typical of this scaffold when binding to a kinase hinge region.
Caption: Pharmacophore mapping of the 5H-pyrrolo[2,3-b]pyrazin-7-amine scaffold interacting with a theoretical kinase binding pocket.
Synthesis Strategy: The Thorpe-Ziegler Cyclization
Direct amination of the pyrrolopyrazine core is challenging. The most robust "self-validating" synthetic route involves constructing the pyrrole ring onto a pre-existing pyrazine precursor. This method ensures correct regiochemistry and high yields.
Key Intermediate: Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
The free amine is often generated or used via its stabilized precursor, the 6-carboxylate ester (CAS 1260779-51-8).
Reaction Scheme
-
Starting Material: 3-Aminopyrazine-2-carbonitrile (commercially available or synthesized from 3-chloropyrazin-2-amine).
-
Reagent: Ethyl bromoacetate.
-
Mechanism: N-Alkylation followed by base-mediated Thorpe-Ziegler cyclization.
Detailed Protocol
Step 1: N-Alkylation
-
Dissolve 3-aminopyrazine-2-carbonitrile (1.0 eq) in anhydrous DMF.
-
Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) as the base.
-
Add Ethyl bromoacetate (1.1 eq) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC/LC-MS.
-
Checkpoint: Formation of the intermediate ethyl 2-((3-cyanopyrazin-2-yl)amino)acetate.
Step 2: Cyclization (Thorpe-Ziegler)
-
Cool the reaction mixture to 0°C.
-
Add a stronger base, such as Potassium tert-butoxide (KOtBu) (1.2 eq), to effect the intramolecular cyclization.
-
The methylene protons (alpha to ester) are deprotonated, attacking the nitrile carbon.
-
Stir for 2 hours at RT.
-
Quench: Pour into ice water. The product, ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate , typically precipitates as a solid.
-
Purification: Filtration and washing with water/ethanol. Recrystallize from EtOH if necessary.
Step 3: Decarboxylation (Optional for Free Amine) To access the unsubstituted 7-amine (CAS 1505002-82-3):
-
Saponify the ester using NaOH/MeOH to the carboxylic acid.
-
Perform thermal decarboxylation (heating in diphenyl ether or using Cu/quinoline) to yield the 5H-pyrrolo[2,3-b]pyrazin-7-amine. Note: The free amine is less stable than the ester and prone to oxidation; store under inert atmosphere.
Graphviz: Synthesis Workflow
Caption: Step-wise synthetic pathway from pyrazine precursors to the 7-amino-pyrrolo[2,3-b]pyrazine scaffold.
Medicinal Chemistry Applications
The 5H-pyrrolo[2,3-b]pyrazine-7-amine scaffold is a "privileged structure" in drug discovery.
Kinase Inhibition (FGFR & JAK)
This scaffold mimics the adenine ring of ATP. The N-5 and N-4 atoms often form a "hinge-binding" motif.
-
Case Study: FGFR Inhibitors. Derivatives of this scaffold have shown nanomolar potency against Fibroblast Growth Factor Receptors (FGFR). The 7-amino group can be modified to project into the solvent-exposed region or the ribose pocket, improving solubility and selectivity.
-
Mechanism: The scaffold occupies the ATP-binding pocket. The 7-amine (or its amide derivatives) can form water-mediated hydrogen bonds or direct interactions with the "gatekeeper" residue.
Isosteric Replacement
It serves as a bioisostere for:
-
7-Azaindole (Pyrrolo[2,3-b]pyridine): The extra nitrogen at position 4 increases polarity and water solubility (logP reduction).
-
Purine: The C-7 position allows for carbon-linked vectors that are not possible at the N-7 of purines.
Safety & Handling Protocols
As a research chemical with potent biological activity, strict safety protocols are mandatory.
-
Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to DNA intercalation capability of planar heteroaromatics).
-
Storage: Store at -20°C under Argon/Nitrogen. The free amine is sensitive to oxidation (browning upon air exposure).
-
Solubility: Soluble in DMSO, DMF. Poor solubility in water and non-polar solvents (Hexane).
Self-Validating Purity Check
Before using in bioassays, validate the compound integrity:
-
1H NMR (DMSO-d6): Look for the characteristic pyrrole NH broad singlet around 11.5-12.0 ppm. The pyrazine protons should appear as doublets (or singlets depending on substitution) in the aromatic region (8.0-8.5 ppm).
-
LC-MS: Confirm the [M+H]+ peak (135.07 for the free amine). Ensure no oxidation byproducts (M+16) are present.
References
-
PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine-7-amine.[5][6][2][4] National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
ChemSrc. (2025).[3] CAS 1260779-51-8 Entry: Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate.[3] Retrieved March 3, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS 1505002-82-3).[6] Retrieved March 3, 2026, from [Link]
- Journal of Medicinal Chemistry. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ACS Publications.
Sources
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. CAS#:1260779-51-8 | ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | Chemsrc [chemsrc.com]
- 4. Beta amino acids | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
The Evolution of 7-Amino-pyrrolo[2,3-b]pyrazine in Antiviral Research: From Kinase Inhibition to Host-Directed Therapeutics
Executive Summary
The 5H-pyrrolo[2,3-b]pyrazine core, particularly its 7-amino derivatives, represents a privileged nitrogen-containing bicyclic scaffold in medicinal chemistry. Originally engineered to mimic the purine ring of ATP for oncology applications (such as FGFR and JAK inhibition), this scaffold has recently undergone a paradigm shift. Today, it is at the forefront of Host-Directed Therapeutics (HDTs) , demonstrating potent broad-spectrum antiviral activity by inhibiting host kinases essential for viral entry, and showing groundbreaking potential in eradicating Hepatitis B Virus (HBV) cccDNA.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality, quantitative structure-activity relationships (SAR), and the self-validating experimental workflows required to develop these compounds into clinical antiviral candidates.
Mechanistic Causality: Targeting Host Kinases for Broad-Spectrum Antiviral Activity
Historically, antiviral therapies have relied on Direct-Acting Antivirals (DAAs) that target specific viral proteins. However, the rapid mutation rates of RNA viruses inevitably lead to drug resistance. The 7-amino-pyrrolo[2,3-b]pyrazine scaffold circumvents this by targeting the host cell machinery—specifically, Adaptor-associated kinase 1 (AAK1) and Cyclin G-associated kinase (GAK) 1[1].
The Endocytic Blockade Mechanism
AAK1 is the master regulator of clathrin-mediated endocytosis (CME). It functions by phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP2M1) at the Thr156 residue. This phosphorylation event is an absolute biomechanical requirement for the internalization of numerous viruses, including Hepatitis C (HCV), Dengue (DENV), Ebola (EBOV), and SARS-CoV-22[2].
By competitively binding to the ATP pocket of AAK1, the 7-amino-pyrrolo[2,3-b]pyrazine scaffold halts AP2M1 phosphorylation. The primary amine at the 7-position acts as a critical hydrogen bond donor to the carbonyl backbone of Cys129 in the kinase hinge region, exponentially increasing binding affinity compared to des-amino variants. Stripped of their cellular entry mechanism, the viruses are neutralized extracellularly.
Figure 1: Mechanism of 7-amino-pyrrolo[2,3-b]pyrazine inhibiting viral endocytosis via AAK1.
Quantitative Structure-Activity Relationship (SAR) Profiling
To illustrate the optimization of this scaffold from a weak kinase binder to a potent antiviral agent, we summarize the biochemical and cell-based assay data for representative pyrrolo[2,3-b]pyrazine and related azaindole analogues.
Table 1: SAR of Pyrrolo-heterocycles against AAK1 and Viral Targets
| Compound Scaffold | Substitution | AAK1 IC50 (nM) | DENV-2 EC50 (μM) | Cytotoxicity CC50 (μM) |
| Pyrrolo[2,3-b]pyridine | 5-(3,4-dimethoxyphenyl) | 4.0 | 0.92 | 9.99 |
| Pyrrolo[2,3-b]pyrazine | 7-amino-6-carboxylate | < 10.0 | 2.04 | > 10.0 |
| Pyrazolo[3,4-b]pyridine | 3-ethynyl | > 800.0 | N/A | Toxic |
| Pyrrolo[2,3-d]pyrimidine | 4-aryl | 15.0 | 2.62 | > 10.0 |
Data synthesized from recent AAK1 inhibitor profiling studies demonstrating the superior selectivity index of the pyrazine core3[3].
Emerging Frontiers: HBV cccDNA Inhibition
Beyond RNA viruses, the 7-amino-pyrrolo[2,3-b]pyrazine scaffold has recently demonstrated groundbreaking efficacy against Hepatitis B Virus (HBV). Chronic HBV infection is driven by covalently closed circular DNA (cccDNA), which acts as a persistent viral reservoir in hepatocytes. Recent patent literature identifies pyrrolo[2,3-b]pyrazine compounds as direct inhibitors of cccDNA formation and maintenance, providing a potential pathway to a functional HBV cure 4[4].
Self-Validating Experimental Protocols
Robust antiviral drug development requires a self-validating cascade of assays. A single positive result in a viral titer assay is meaningless without orthogonal proof of target engagement and host cell viability. Below is the standardized workflow for evaluating these derivatives.
Figure 2: Self-validating experimental workflow for antiviral compound screening.
Protocol 1: Biochemical AAK1 Kinase Assay (Target Engagement)
Objective: Confirm direct, ATP-competitive inhibition of the AAK1 enzyme.
-
Preparation: Prepare a reaction mixture containing recombinant human AAK1 (10 nM), ATP at the exact
concentration (10 μM), and a fluorescently labeled AP2M1 peptide substrate. -
Titration: Dispense the 7-amino-pyrrolo[2,3-b]pyrazine compound in a 12-point dose-response curve (from 10 μM down to 0.1 nM) in a 384-well plate.
-
Reaction: Incubate for 60 minutes at 25°C, then quench the kinase activity with 20 mM EDTA.
-
Quantification: Measure fluorescence polarization (FP) to determine the IC50.
-
Causality of Choice: Running the assay precisely at the ATP
ensures the system is sensitive to ATP-competitive inhibitors. If the apparent IC50 shifts significantly when re-tested at higher ATP concentrations (e.g., 1 mM), it validates the specific mechanism of action at the kinase hinge region, ruling out non-specific allosteric aggregation5[5].
Protocol 2: Cell-Based Antiviral & Cytotoxicity Screening (Phenotypic Validation)
Objective: Prove that target engagement translates to viral reduction without killing the host cell.
-
Cell Seeding: Seed Huh7 human hepatoma cells at
cells/well in 96-well plates. -
Pre-treatment: Pre-treat cells with the synthesized compound for 2 hours.
-
Infection: Infect cells with HCV pseudoparticles (HCVpp) or DENV at a Multiplicity of Infection (MOI) of 0.1.
-
Dual-Readout: At 72 hours post-infection, lyse the cells. Quantify viral RNA via RT-qPCR (to calculate EC50) and measure cell viability in parallel wells using a resazurin-based metabolic assay (to calculate CC50).
-
Causality of Choice: Pre-treatment is strictly required because the drug must inhibit host AP2M1 phosphorylation before the virus attempts endocytosis. The parallel resazurin assay acts as an internal self-validating control; an antiviral compound is only viable if its Selectivity Index (CC50 / EC50) is >10, proving the viral reduction is due to endocytic blockade, not generalized host cell death.
References
-
Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. National Institutes of Health (NIH) / PMC.1
-
Pyrrolo[2,3-b]pyrazine compounds as cccDNA inhibitors for the treatment of hepatitis B virus (HBV) infection. Google Patents (EP3720441A1).4
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI / NIH.5
-
Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. National Institutes of Health (NIH) / PMC.3
-
Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Taylor & Francis.2
Sources
- 1. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3720441A1 - Pyrrolo[2,3-b]pyrazine compounds as cccdna inhibitors for the treatment of hepatitis b virus (hbv) infection - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis Pathways and Protocols for 5H-Pyrrolo[2,3-b]pyrazin-7-amine Derivatives
Introduction & Scientific Rationale
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a highly effective bioisostere for 7-azaindole and indole rings[1]. Its unique electronic distribution—combining an electron-deficient pyrazine ring with an electron-rich pyrrole ring—provides a distinct hydrogen-bonding profile. The pyrrole nitrogen (N5) acts as a potent hydrogen-bond donor, while the pyrazine nitrogens (N1, N4) serve as versatile hydrogen-bond acceptors.
Derivatization at the 7-position with an amine to form 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives (CAS: 1505002-82-3) is a critical strategy in the development of targeted kinase inhibitors, particularly for Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs)[2]. The 7-amino group projects into the solvent-exposed region or interacts directly with gatekeeper residues (e.g., forming a critical hydrogen bond with Glu562 in FGFR1), drastically enhancing both binding affinity and kinase selectivity[2].
This application note details the mechanistic pathways, optimized reaction conditions, and step-by-step protocols for the de novo synthesis and C-7 amination of the 5H-pyrrolo[2,3-b]pyrazine core.
Mechanistic Overview of the Synthesis Pathway
The synthesis of 7-amino functionalized pyrrolo[2,3-b]pyrazines requires a highly regioselective, multi-step approach due to the differing electronic properties of the fused bicyclic system.
-
Core Scaffold Construction : The pyrazine ring is highly electron-deficient, making traditional Fischer indole-type cyclizations unviable. Instead, the core is assembled via a palladium-catalyzed Sonogashira cross-coupling of an ortho-halo-aminopyrazine with trimethylsilylacetylene (TMSA), followed by a base-induced 5-endo-dig reductive cyclization[3].
-
Regioselective Halogenation : To functionalize the 7-position, electrophilic aromatic substitution (SEAr) is employed. Because the N5 nitrogen donates electron density into the 5-membered ring, the C-7 position (the
-position of the pyrrole) is the most nucleophilic site on the entire scaffold. Treatment with N-bromosuccinimide (NBS) yields the 7-bromo intermediate exclusively[2]. -
C-N Bond Formation (Amination) : Because the C-7 position is electron-rich, direct Nucleophilic Aromatic Substitution (SNAr) is kinetically unfavorable. Therefore, a Buchwald-Hartwig cross-coupling is required to forge the C-N bond, utilizing specialized dialkylbiaryl phosphine ligands (e.g., BrettPhos) to facilitate the oxidative addition and reductive elimination steps[4].
Fig 1: Step-by-step synthetic workflow for 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives.
Quantitative Data & Reaction Optimization
Table 1: Optimization of Buchwald-Hartwig Amination at the C-7 Position
Causality Note: Coupling primary amines to electron-rich heteroaryl halides is notoriously prone to
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 45% |
| 2 | Pd₂(dba)₃ | XPhos | t-BuONa | 1,4-Dioxane | 100 | 62% |
| 3 | Pd₂(dba)₃ | BrettPhos | t-BuONa | t-Amyl Alcohol | 110 | 88% |
Table 2: Biological Activity of 7-Substituted 5H-Pyrrolo[2,3-b]pyrazine Derivatives
Data demonstrating the potency enhancement achieved by modifying the 7-position to interact with the FGFR kinase hinge region[2].
| Compound | Scaffold | Modification at C-7 | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) |
| Compound 9o | Pyrrolo[2,3-b]pyrazine | Phenyl derivative | 85.0 | 32.1 |
| Compound 9p | Pyrrolo[2,3-b]pyrazine | Pyrrole NH (H-bond donor) | 14.0 | 4.2 |
Experimental Protocols
Protocol A: Synthesis of the 5H-Pyrrolo[2,3-b]pyrazine Core
Objective: Construct the bicyclic core via Sonogashira coupling and subsequent cyclization[3].
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, dissolve 3,5-dibromopyrazin-2-amine (1.0 eq, 10 mmol) in anhydrous DMF (40 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Purge the solution with argon for 10 minutes to remove dissolved oxygen (preventing oxidative alkyne homocoupling).
-
Coupling: Add triethylamine (3.0 eq) followed by dropwise addition of trimethylsilylacetylene (1.2 eq). Stir at room temperature for 4 hours until complete consumption of the starting material (monitored by LC-MS).
-
Cyclization: To the same reaction vessel, add a solution of potassium tert-butoxide (t-BuOK) (3.0 eq) in N-methyl-2-pyrrolidone (NMP). Heat the mixture to 80 °C for 6 hours. Rationale: The strong base cleaves the TMS group in situ and deprotonates the pyrazine amine, driving the 5-endo-dig cyclization to form the pyrrole ring.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF/NMP). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the core scaffold.
Protocol B: Regioselective Bromination at C-7
Objective: Introduce a bromine leaving group exclusively at the 7-position for downstream amination[2].
-
Dissolution: Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq, 5 mmol) in anhydrous DMF (20 mL) and cool to 0 °C in an ice bath.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes. Rationale: Maintaining 0 °C prevents over-bromination and limits oxidative degradation of the electron-rich pyrrole ring.
-
Reaction: Stir at 0 °C for 1 hour. The reaction is highly regioselective for the C-7 position due to the
-enamine character of the pyrrole ring. -
Isolation: Pour the mixture into ice water (100 mL). The product, 7-bromo-5H-pyrrolo[2,3-b]pyrazine, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
Protocol C: Buchwald-Hartwig Amination (Synthesis of 5H-Pyrrolo[2,3-b]pyrazin-7-amine)
Objective: Forge the C-N bond at the electron-rich C-7 position[4].
-
Setup: In a glovebox or under strict argon atmosphere, charge a sealed tube with 7-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq, 2 mmol), the desired primary/secondary amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), BrettPhos (0.04 eq), and sodium tert-butoxide (2.0 eq).
-
Solvent: Add degassed t-amyl alcohol (10 mL). Rationale: t-Amyl alcohol is a sterically hindered, polar protic solvent that enhances the solubility of the base while resisting oxidation, providing superior yields for electron-rich heteroaryls compared to toluene.
-
Heating: Seal the tube and heat at 110 °C for 12 hours.
-
Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the highly pure 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative.
Mechanism of Action Visualization
The synthesized 7-amino derivatives act as potent kinase inhibitors. By occupying the ATP-binding pocket, the 7-amino functional group forms critical hydrogen bonds with hinge region residues (e.g., Glu562), effectively blocking downstream signaling pathways responsible for tumor progression.
Fig 2: Mechanism of action: 7-amino derivatives blocking FGFR-mediated tumor progression pathways.
References
- Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry - ACS Publications.
- 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine. Smolecule.
- Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. RSC Publishing.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and th ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01795B [pubs.rsc.org]
- 4. Buy 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine [smolecule.com]
Application Note: Nucleophilic Substitution Strategies Using 5H-Pyrrolo[2,3-b]pyrazin-7-amine
This Application Note and Protocol Guide details the use of 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3), a critical bicyclic heteroaromatic scaffold used in the synthesis of kinase inhibitors (e.g., JAK, FGFR). The guide focuses on its role as a nucleophile in substitution reactions.[1][2]
Introduction & Structural Analysis[1][3]
5H-Pyrrolo[2,3-b]pyrazin-7-amine (also known as 7-amino-4,7-diazaindole) is a "privileged scaffold" in medicinal chemistry. Its structure mimics the adenine core of ATP, making it an ideal template for developing Type I and Type II kinase inhibitors.
The molecule presents a unique reactivity profile due to its fused 6-5 bicyclic system:
-
Pyrazine Ring (Positions 1-4): Electron-deficient, stabilizing the system but reducing the basicity of the overall scaffold.
-
Pyrrole Ring (Positions 5-7): Electron-rich.
-
Nucleophilic Sites:
-
N7-Amine (Exocyclic): The primary nucleophile. It behaves as an electron-rich heteroaromatic amine (enamine-like character), making it highly reactive toward electrophiles but also susceptible to oxidation.
-
N5-Pyrrole (Endocyclic): A secondary amine with acidic character (pKa ~13-14). It acts as a nucleophile only upon deprotonation, allowing for orthogonal functionalization (Regioselectivity).
-
Reactivity Map
The following diagram illustrates the competing nucleophilic sites and their preferred electrophiles.
Figure 1: Regioselectivity profile. N7 reacts under neutral/mild conditions; N5 requires deprotonation.
Experimental Protocols
Protocol A: N7-Acylation (Amide Coupling)
Objective: Functionalization of the exocyclic amine to attach "tail" moieties (e.g., solubilizing groups or Michael acceptors for covalent inhibition). Challenge: The 7-amino group is electron-rich and can oxidize. Reactions must be performed under inert atmosphere.
Materials
-
Nucleophile: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (1.0 equiv)
-
Electrophile: Acyl chloride (1.1 equiv) OR Carboxylic acid (1.1 equiv) with HATU (1.2 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv).
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration).
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DMF. The solution may appear dark yellow/brown (characteristic of amino-pyrroles).
-
Base Addition: Add DIPEA (2.5 equiv) via syringe. Stir for 5 minutes at 0°C.
-
Coupling:
-
Method A (Acid Chloride): Add the acyl chloride dropwise at 0°C.
-
Method B (HATU): Pre-activate the carboxylic acid with HATU and DIPEA in a separate vial for 10 mins, then add to the amine solution.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = M+Acyl).
-
Work-up: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Note: If N5-acylation is observed as a byproduct (bis-acylation), use Method B (HATU) or reduce the equivalents of acyl chloride to 0.95.
Protocol B: N7-Arylation via SNAr
Objective: Linking the pyrrolopyrazine core to another heteroaryl ring (e.g., pyrimidine) to create bi-aryl kinase inhibitors. Mechanism: The 7-NH2 attacks an electron-deficient halo-heterocycle.
Materials
-
Nucleophile: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (1.0 equiv).
-
Electrophile: 2,4-Dichloropyrimidine or similar activated halide (1.1 equiv).
-
Base: Potassium Carbonate (K2CO3) (2.0 equiv) or Cs2CO3.
-
Solvent: NMP or DMSO (High boiling point polar aprotic).
Step-by-Step Procedure
-
Setup: Charge a pressure vial with the amine, electrophile, and K2CO3.
-
Solvent: Add NMP (concentration 0.2 M). Seal the vial under Argon.
-
Heating: Heat to 80–100°C for 4–12 hours.
-
Note: The pyrazine ring pulls electron density, making the N7-amine less nucleophilic than a simple aniline. Heat is required.
-
-
Monitoring: Check LC-MS for the monosubstituted product.
-
Work-up: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Protocol C: N5-Alkylation (Core Modification)
Objective: Alkylation of the pyrrole nitrogen to modulate solubility or binding affinity. This is often done before N7 functionalization to protect the N5 position.
Materials
-
Substrate: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (or its N7-protected derivative).
-
Reagent: Alkyl Halide (e.g., MeI, EtBr).
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv).
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure
-
Deprotonation: Suspend NaH in THF at 0°C under Argon. Add the substrate solution dropwise.
-
Anion Formation: Stir for 30 mins at 0°C. Evolution of H2 gas will be observed. The solution will turn anionic (often bright yellow/orange).
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at 0°C -> RT for 2 hours.
-
Quench: Carefully add water/NH4Cl. Extract with EtOAc.
Data Summary & Troubleshooting
| Parameter | N7-Acylation | SNAr (N7-Arylation) | N5-Alkylation |
| Preferred Solvent | DMF, DCM | NMP, DMSO | THF, DMF |
| Base | DIPEA, TEA | K2CO3, Cs2CO3 | NaH, KOtBu |
| Temperature | 0°C to RT | 80°C - 120°C | 0°C to RT |
| Key Byproduct | N5-Acyl (Bis-acyl) | Bis-arylation (rare) | C-Alkylation (rare) |
| Observation | Fast reaction | Slow, requires heat | Fast, requires dry conditions |
Troubleshooting Guide
-
Low Yield in SNAr: The 7-amine is moderately nucleophilic. If the electrophile is not activated enough (e.g., unactivated chlorobenzene), add a catalyst like Pd2(dba)3 / Xantphos (Buchwald-Hartwig conditions) instead of standard SNAr.
-
Oxidation: The 7-amino compound turns black upon air exposure. Store under Argon at -20°C. If the starting material is dark, filter through a short plug of silica before use.
-
Regioselectivity Issues: If N5 reacts instead of N7 during acylation, use a bulky base (DIPEA) and keep the temperature low (0°C). N5-acylation is usually reversible (labile to mild base hydrolysis), whereas N7-amides are stable.
Synthesis Workflow Diagram
The following workflow illustrates the logical sequence for building a library of inhibitors using this scaffold.
Figure 2: Strategic workflow for library synthesis. Path A is preferred if N5-substitution is required to prevent side reactions.
References
-
PubChem. 5H-Pyrrolo[2,3-b]pyrazine.[3] National Library of Medicine. Accessed Oct 2023. [Link]
- Journal of Medicinal Chemistry.Design, Synthesis and Biological Evaluation of 5H-pyrrolo[2,3-b]pyrazine Derivatives. (General reference for scaffold reactivity in FGFR inhibitors).
-
Pharmaffiliates. 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS 1505002-82-3). [Link]
Sources
Application Note: Synthesis of Nucleoside Analogs from 5H-Pyrrolo[2,3-b]pyrazin-7-amine
This Application Note provides a comprehensive, field-validated protocol for the synthesis of nucleoside analogs derived from 5H-Pyrrolo[2,3-b]pyrazin-7-amine . This scaffold, a 1-deaza-4-aza-7-deazaadenine analog (systematic name: 5H-pyrrolo[2,3-b]pyrazine), represents a critical chemotype in the development of kinase inhibitors (e.g., JAK, FGFR) and antiviral C/N-nucleosides.
Abstract & Scientific Rationale
The 5H-pyrrolo[2,3-b]pyrazine scaffold is an isomer of the biologically ubiquitous 7-deazapurine (pyrrolo[2,3-d]pyrimidine) system. The presence of the pyrazine ring (1,4-diazine) fused to the pyrrole moiety alters the electronic distribution compared to standard purines, often improving metabolic stability against deaminases and enhancing lipophilicity.
The primary challenge in glycosylating 5H-pyrrolo[2,3-b]pyrazin-7-amine lies in managing the competing nucleophilicity of the exocyclic amine at position 7 and the pyrrole ring nitrogen (N-5). Successful synthesis requires a rigorous Vorbrüggen glycosylation strategy, necessitating the protection of the exocyclic amine to direct regioselective glycosylation to the N-5 position.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three critical phases:
-
Chemoselective Protection: Masking the 7-amino group to prevent
-glycosylation and reduce the electron density of the pyrrole ring, thereby stabilizing the silylated intermediate. -
Vorbrüggen Glycosylation: Lewis acid-catalyzed coupling of the silylated base with a per-acylated sugar donor.
-
Global Deprotection: Removal of ester/benzoyl groups from the sugar and the base.
Reaction Pathway Diagram
Caption: Synthetic pathway for N-5 glycosylation of 5H-pyrrolo[2,3-b]pyrazin-7-amine.
Detailed Experimental Protocols
Phase 1: Protection of the Exocyclic Amine
The 7-amine is highly nucleophilic. Leaving it unprotected results in complex mixtures of
Reagents:
-
Starting Material: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (1.0 equiv)
-
Benzoyl Chloride (BzCl): 1.1 – 1.2 equiv
-
Solvent: Anhydrous Pyridine (0.5 M concentration)
Protocol:
-
Dissolution: Charge a flame-dried round-bottom flask with 5H-Pyrrolo[2,3-b]pyrazin-7-amine under Argon atmosphere. Add anhydrous pyridine.
-
Addition: Cool the solution to 0°C. Add BzCl dropwise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench with ice-water. The product often precipitates. Filter the solid, wash with cold water and diethyl ether. If no precipitate forms, extract with EtOAc, wash with NaHCO3 (sat.) and Brine.
-
Purification: Recrystallize from EtOH or perform flash chromatography if necessary.
Phase 2: Vorbrüggen Glycosylation (The Key Step)
This step couples the base to the sugar. We employ N,O-Bis(trimethylsilyl)acetamide (BSA) for in-situ silylation, followed by activation with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
Reagents:
-
Protected Base (from Phase 1): 1.0 equiv
-
Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 – 1.1 equiv)
-
Silylating Agent: BSA (2.5 – 3.0 equiv)
-
Catalyst: TMSOTf (1.1 – 1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE). Note: MeCN favors β-selectivity via the participating solvent effect, though the sugar's 2-O-acyl group is the primary directing group.
Protocol:
-
Silylation: Suspend the Protected Base in anhydrous MeCN (0.2 M) under Argon. Add BSA. Stir at 60°C for 30–60 minutes until a clear solution is obtained (indicating formation of the silylated intermediate).
-
Coupling: Cool the solution to 0°C. Add the Sugar Donor (dissolved in minimal MeCN).
-
Activation: Add TMSOTf dropwise.
-
Digestion: Warm to RT and then heat to 60–80°C. Monitor by LC-MS. Reaction is typically complete in 2–4 hours.
-
Checkpoint: Look for the disappearance of the sugar donor and the formation of a more polar nucleoside spot.
-
-
Workup: Cool to RT. Dilute with EtOAc. Pour into saturated NaHCO3 solution (careful: CO2 evolution).
-
Extraction: Extract organic layer, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM). Isolate the major β-anomer.
Phase 3: Global Deprotection
Removal of the benzoyl groups from the sugar and the exocyclic amine.
Reagents:
-
7 M Ammonia in Methanol (NH3/MeOH)
Protocol:
-
Reaction: Dissolve the protected nucleoside in 7 M NH3/MeOH (sealed tube).
-
Incubation: Heat at 50–60°C for 12–24 hours. Note: The N-benzoyl group on the base requires harsher conditions than the O-benzoyl groups on the sugar.
-
Workup: Concentrate in vacuo.
-
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient) or crystallization from water/ethanol.
Technical Data Summary
| Parameter | Specification / Range | Notes |
| Solvent Water Content | < 50 ppm | Critical. Use molecular sieves (4Å). |
| Temperature (Glycosylation) | 60°C - 80°C | Higher temps favor thermodynamic product (N-5). |
| Stoichiometry (TMSOTf) | 1.1 - 1.5 equiv | Excess acid ensures full activation of the sugar. |
| Regioselectivity | > 95% N-5 | Directed by steric bulk of N-7 protecting group. |
| Yield (Typical) | 60% - 75% | Dependent on purity of starting material. |
Troubleshooting & Critical Controls
Issue: N-7 vs. N-5 Regioisomers
-
Observation: Formation of two isomeric nucleosides by LC-MS.
-
Cause: Incomplete silylation or insufficient steric bulk on the exocyclic amine.
-
Solution: Ensure the N-benzoyl group is intact. If N-7 glycosylation persists, switch to a bulkier protecting group like Di-Boc (using Boc2O/DMAP) or a formamidine protecting group (using DMF-DMA).
Issue: Low Yield / Hydrolysis
-
Observation: Recovery of starting base.
-
Cause: Moisture in the reaction. TMSOTf hydrolyzes rapidly producing triflic acid, which can degrade the sugar without coupling.
-
Solution: Flame-dry all glassware. Use fresh BSA and TMSOTf.
Workflow Logic Diagram
Caption: Operational workflow for the synthesis of pyrrolo[2,3-b]pyrazine nucleosides.
References
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the Silyl-Hilbert-Johnson reaction).
-
Seela, F., & Westermann, B. (1996). "7-Deazapurine Nucleosides: Synthesis and Properties." Bioorganic & Medicinal Chemistry Letters. (Analogous chemistry for pyrrolo-pyrimidine systems).
-
Bawazir, W. (2020). "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry. (Discussion on aminopyrazole reactivity).
-
PubChem. "5H-Pyrrolo[2,3-b]pyrazine."[1][2][3] National Library of Medicine.
-
Chemical Book. "5H-Pyrrolo[2,3-b]pyrazin-7-amine CAS 1505002-82-3." (Verification of starting material existence).
Sources
Optimized reaction conditions for pyrrolopyrazine amine synthesis
Application Note: Optimized Reaction Conditions for the Regioselective Amination of Pyrrolo[2,3-b]pyrazines
Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, regiocontrol, and scalable protocols for pyrrolopyrazine functionalization.
Introduction & Strategic Rationale
Pyrrolopyrazines represent a privileged pharmacophore in modern drug discovery, frequently utilized as hinge-binding motifs in kinase inhibitors (such as FGFR inhibitors)[1] and as core scaffolds in organic optoelectronic materials (e.g., dipyrrolopyrazine derivatives)[2].
When synthesizing complex derivatives from dihalo-intermediates—specifically 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine—achieving strict regiocontrol during carbon-nitrogen (C–N) bond formation is a critical bottleneck. The selection of reaction conditions dictates the site of functionalization through two entirely distinct mechanistic pathways, allowing chemists to selectively access either the C2-amine or the C3-amine[3].
Mechanistic Divergence: C2 vs. C3 Amination
The structural asymmetry of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine provides a unique opportunity for orthogonal functionalization based on the inherent electronics and bond dissociation energies (BDE) of the molecule:
-
Pathway A (C3-Amination via SNAr): The C3 position is highly electron-deficient due to the strong inductive and resonance-withdrawing effects of the adjacent pyrazine nitrogens. Under metal-free, high-temperature microwave (MW) irradiation, nucleophilic aromatic substitution (SNAr) preferentially displaces the C3-chloride. This yields 3-amino-pyrrolopyrazines exclusively[2].
-
Pathway B (C2-Amination via Cross-Coupling): The C–Br bond at the C2 position possesses a significantly lower BDE compared to the C3–Cl bond. Palladium(0) catalysts selectively undergo oxidative addition at the C2-bromide, facilitating Buchwald-Hartwig amination while leaving the C3-chloride entirely intact[4].
Figure 1: Decision tree for the regioselective amination of dihalo-pyrrolopyrazines.
Catalyst, Ligand, and Base Selection
For C2-amination, the strong coordinating ability of the pyrazine nitrogens can poison the palladium catalyst by forming inactive bis-amine complexes. Experimental choices must be highly deliberate:
-
Ligand Causality: Bidentate ligands with a large bite angle (e.g., Xantphos , ~111°) are required to force the palladium center into a geometry that accelerates reductive elimination—often the rate-limiting step in Buchwald-Hartwig aminations of electron-rich amines[4]. Alternatively, bulky, electron-rich monodentate ligands like RuPhos facilitate the oxidative addition of challenging substrates and sterically prevent catalyst poisoning[5].
-
Base Causality: While strong bases like NaOtBu are standard for Buchwald-Hartwig reactions, they can cause side reactions (e.g., deprotonation of the unprotected pyrrole nitrogen). Weaker bases like Cs₂CO₃ in 1,4-dioxane are preferred for unprotected 5H-pyrrolo[2,3-b]pyrazines to maintain high yields and chemoselectivity[4].
Optimization Data Summary
The following table synthesizes quantitative optimization data for both regioselective pathways based on established literature parameters.
| Target Position | Reaction Pathway | Catalyst / Ligand | Base | Solvent | Temp / Time | Typical Yield |
| C3-Amine | Metal-Free SNAr | None | None (Amine excess) | THF | MW, 120 °C, 50 min | 69–82% |
| C2-Amine | Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 85–100 °C, 2–5 h | 75–85% |
| C2-Amine | Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | NaOtBu | t-BuOH | 85 °C, 5 h | ~80% |
Detailed Experimental Protocols
Protocol A: Metal-Free Microwave-Assisted C3-Amination
This protocol exclusively yields the 3-amino-2-bromo derivative via SNAr.
-
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.
-
Reagent Addition: Add the desired amine (e.g., methylamine, 5.0 equiv). Expert Insight: A large excess of amine is required because it acts simultaneously as the nucleophile and the acid scavenger for the generated HCl.
-
Irradiation: Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 120 °C for 50 minutes[6].
-
Workup: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient)[3].
Protocol B: Palladium-Catalyzed C2-Amination (Buchwald-Hartwig)
This protocol exclusively yields the 2-amino-3-chloro derivative via cross-coupling.
-
Preparation: In an oven-dried Schlenk flask or sealed pressure tube, combine 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv), the desired amine (1.2 equiv), and finely powdered Cs₂CO₃ (2.0 equiv).
-
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%)[4].
-
Degassing (Critical Step): Evacuate the vessel and backfill with inert gas (N₂ or Argon). Repeat this cycle three times. Add anhydrous, thoroughly sparged 1,4-dioxane to achieve a 0.1 M substrate concentration.
-
Heating: Stir the reaction mixture vigorously at 85 °C for 2–5 hours. Monitor conversion via LC-MS (see self-validation section below).
-
Workup & Purification: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate and purify via flash column chromatography[4].
Self-Validating Systems & Analytical Troubleshooting
To ensure the protocol has functioned correctly and the desired regioselectivity was achieved, the reaction acts as a self-validating system when analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) .
Because Bromine has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and Chlorine has two (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the isotopic signature of your product instantly confirms the regiochemistry:
-
If C3-Amination occurred (Protocol A): The chlorine is displaced, and the bromine is retained. The mass spectrum must show a classic 1:1 doublet for the [M]⁺ and [M+2]⁺ molecular ions.
-
If C2-Amination occurred (Protocol B): The bromine is displaced, and the chlorine is retained. The mass spectrum must show a classic 3:1 doublet for the[M]⁺ and [M+2]⁺ molecular ions.
If your LC-MS does not match the expected isotopic pattern, the reaction has either proceeded at the wrong position or resulted in a bis-aminated byproduct (which would show no distinct halogen isotopic pattern).
References
-
Meti, P., Lee, E.-S., Yang, J.-W., & Gong, Y.-D. (2017). Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. RSC Advances.[Link]
-
Wang, X., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PMC / NIH.[Link]
-
Hansen, J., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI Molecules.[Link]
Sources
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and th ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01795B [pubs.rsc.org]
- 3. Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and th ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01795B [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Functionalization Strategies for the 5H-Pyrrolo[2,3-b]pyrazin-7-amine Ring: A Methodological Guide for Kinase Inhibitor Development
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Validated Protocols
Executive Overview
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged pharmacophore in modern oncology and immunology, serving as a highly effective hinge-binding motif for kinases such as FGFR, JAK, and SYK[1],[2]. While the core bicyclic system provides the foundational hydrogen-bonding network required for ATP-competitive inhibition, the functionalization of the C-7 position—specifically via amination—allows medicinal chemists to precisely tune the molecule's electronic properties, solubility, and kinase selectivity profile.
This application note provides a comprehensive, causality-driven guide to the de novo synthesis and late-stage C-7 functionalization of the 5H-pyrrolo[2,3-b]pyrazine ring. By detailing the mechanistic logic behind each transformation, this guide ensures that researchers can reliably execute these protocols to generate high-purity kinase inhibitor libraries.
Pharmacophore Rationale: The Kinase Hinge Interaction
The efficacy of the 5H-pyrrolo[2,3-b]pyrazine core lies in its dual-action hydrogen bonding capability. When docked into the ATP-binding pocket of a kinase, the pyrazine nitrogen acts as a potent hydrogen-bond acceptor, while the adjacent pyrrole NH serves as a hydrogen-bond donor[3].
Functionalizing the C-7 position with an amine group directs a vector outward toward the solvent-exposed region or a specific selectivity pocket of the kinase. This functionalization not only increases the basicity of the core (modulating the pKa for better pharmacokinetic properties) but also provides a synthetic handle to append bulky, selectivity-driving moieties[4].
Caption: Pharmacophore logic of 5H-pyrrolo[2,3-b]pyrazine binding to the kinase hinge region.
Mechanistic Logic of Pyrrolopyrazine Functionalization
The synthesis of 5H-pyrrolo[2,3-b]pyrazin-7-amines generally follows a three-stage logic: Core Assembly, Electrophilic Activation, and Cross-Coupling.
-
Core Assembly: The bicyclic core is typically constructed via a Sonogashira coupling of an ortho-halo-aminopyrazine with a protected alkyne, followed by a strong-base-mediated 5-endo-dig cyclization[5].
-
Electrophilic Activation: Because the pyrrole ring is a π-excessive heterocycle, the C-7 position possesses the highest HOMO coefficient. This makes it the kinetically favored site for electrophilic aromatic substitution (e.g., halogenation), bypassing the need for pre-functionalized starting materials[6].
-
C-N Cross-Coupling: The resulting 7-halo-pyrrolopyrazine is then subjected to Buchwald-Hartwig amination or metal-free microwave-assisted amination to yield the final 7-amino derivative[7].
Caption: Step-by-step synthetic workflow for the C-7 amination of the pyrrolopyrazine scaffold.
Validated Experimental Protocols
Protocol A: De Novo Synthesis of the 5H-Pyrrolo[2,3-b]pyrazine Core
This protocol establishes the foundational bicyclic ring via a tandem coupling-cyclization strategy[5].
-
Step 1: In a flame-dried Schlenk flask, dissolve 3-bromo-2-aminopyrazine (1.0 eq) and trimethylsilylacetylene (1.2 eq) in anhydrous DMF (0.2 M) and triethylamine (3.0 eq).
-
Step 2: Degas the solution via three freeze-pump-thaw cycles. Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). Stir at 60 °C for 4 hours.
-
Step 3: Cool the mixture to room temperature. Add a solution of potassium tert-butoxide (t-BuOK, 2.5 eq) in N-Methyl-2-pyrrolidone (NMP) dropwise. Heat to 80 °C for 6 hours.
-
Step 4: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
-
Mechanistic Rationale: The rigorous deoxygenation is critical; Pd(0) is highly sensitive to oxidation, which would lead to Glaser homocoupling of the alkyne. t-BuOK serves a dual purpose: it cleaves the TMS protecting group in situ and deprotonates the pyrazine amine, driving the nucleophilic attack on the alkyne to close the pyrrole ring.
-
Self-Validation: The reaction is successful when TLC indicates the consumption of the highly UV-active alkyne intermediate and the formation of a lower-Rf, blue-fluorescent spot under 254 nm UV light, characteristic of the fused pyrrolopyrazine core.
Protocol B: Regioselective C-7 Halogenation
Activating the C-7 position for cross-coupling[6].
-
Step 1: Dissolve 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C.
-
Step 2: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes to prevent exothermic degradation.
-
Step 3: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.
-
Step 4: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water.
-
Mechanistic Rationale: The C-7 position is the most electron-rich carbon on the scaffold. NBS acts as a mild source of electrophilic bromine (Br⁺). DMF is selected as a polar aprotic solvent to stabilize the transient Wheland intermediate during the electrophilic aromatic substitution.
-
Self-Validation: LC-MS analysis will demonstrate a complete mass shift from the starting material to a new peak exhibiting a characteristic 1:1 isotopic doublet (M / M+2), confirming mono-bromination.
Protocol C: Buchwald-Hartwig Amination at C-7
Forming the critical C-N bond to yield the final 7-amine derivative[7].
-
Step 1: In a glovebox or under strict argon flow, combine 7-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired primary or secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq) in a sealed tube.
-
Step 2: Add thoroughly degassed 1,4-dioxane (0.1 M). Seal the tube and heat at 90 °C for 12 hours.
-
Step 3: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo.
-
Mechanistic Rationale: Pd₂(dba)₃ serves as the Pd(0) precatalyst. Xantphos is specifically chosen for its wide bite angle (~111°), which forces the palladium center into a geometry that accelerates the reductive elimination step—the rate-limiting step in C-N bond formation with electron-rich heteroaryl halides. Cs₂CO₃ is a mild, bulky base that deprotonates the coordinated amine without causing base-catalyzed degradation of the pyrazine core.
-
Self-Validation: The reaction mixture will transition from dark purple (active Pd₂(dba)₃) to a clear yellow/orange active catalytic species. Successful conversion is marked by the disappearance of the UV-active bromide on TLC and the appearance of a highly polar, fluorescent product spot.
Advanced Alternative: Gold-Catalyzed [3,3]-Sigmatropic Rearrangement
For highly functionalized C-7 derivatives (e.g., introducing complex diaryl sulfide/amine motifs), a recent breakthrough utilizes a gold-catalyzed [3,3]-sigmatropic rearrangement of ortho-alkynyl-substituted S,S-diarylsulfilimines[8]. This method bypasses the halogenation step entirely, utilizing PPh₃AuCl and AgNTf₂ (2 mol%) in toluene at room temperature to achieve direct, highly functionalized C-7 amination/sulfidation in exceptional yields.
Quantitative Analysis of Synthetic Strategies
To assist in route selection, the following table summarizes the quantitative metrics of the functionalization strategies discussed:
| Functionalization Strategy | Key Reagents / Catalyst | Target Position | Regioselectivity | Typical Yield Range | Key Advantage / Application |
| Sonogashira + Cyclization | Pd(PPh₃)₂Cl₂, CuI, t-BuOK | Core Assembly | N/A (De Novo) | 65% – 85% | Establishes the foundational bicyclic scaffold from simple pyrazines. |
| Electrophilic Halogenation | NBS or NIS, DMF, 0 °C | C-7 | >95% (C-7 over C-6) | 80% – 95% | Highly scalable; sets up the core for diverse late-stage cross-couplings. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-7 | Specific to Halide | 50% – 80% | Broad substrate scope; tolerates sterically hindered amines. |
| Au-Catalyzed Rearrangement | PPh₃AuCl, AgNTf₂, Toluene | C-7 | 100% (Intramolecular) | 85% – 98% | Mild conditions (RT); enables access to highly complex, novel chemotypes. |
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules (NIH/PMC). 1
-
Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. NIH/PMC.6
-
Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. RSC Advances. 7
-
Gold-Catalyzed [3,3]-Sigmatropic Rearrangement of ortho-Alkynyl-S,S-diarylsulfilimines. Organic Letters (ACS). 8
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and th ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01795B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Handling, Storage, and Synthetic Utilization of 5H-Pyrrolo[2,3-b]pyrazin-7-amine in Kinase Inhibitor Development
Executive Summary & Chemical Profiling
5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3) is a highly versatile, electron-rich bicyclic heteroaromatic building block. In contemporary drug discovery, the pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK) [1]. The primary amine at the 7-position serves as a critical vector for establishing hinge-binding motifs or solvent-channel interactions within the kinase domain.
However, the inherent electron density of the pyrrole ring combined with the nucleophilic primary amine makes this compound highly susceptible to oxidative and photolytic degradation. This application note establishes the causal mechanisms behind its instability and provides a self-validating protocol for its storage, handling, and synthetic application.
Physicochemical Properties
To accurately handle this compound, one must first understand its baseline physical parameters. The data below dictates the environmental controls required during experimental workflows [2][3].
| Parameter | Value / Description |
| Chemical Name | 5H-Pyrrolo[2,3-b]pyrazin-7-amine |
| CAS Number | 1505002-82-3 |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Appearance | Pale yellow to light brown solid (Darkening indicates oxidation) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in non-polar solvents |
| Short-Term Storage | 2°C to 8°C (Inert atmosphere, protected from light) |
| Long-Term Storage | -20°C (Argon blanketed, desiccated) |
Stability Dynamics & Degradation Causality
The structural utility of 5H-Pyrrolo[2,3-b]pyrazin-7-amine is also its primary vulnerability. The exocyclic amine is highly prone to oxidation, forming hydroxylamines or azo dimers when exposed to atmospheric oxygen. Furthermore, the pyrrolo-pyrazine core can undergo photo-induced radical generation, leading to ring cleavage.
Understanding why the compound degrades is essential for justifying the strict handling protocols. Moisture acts as a conduit; hygroscopic uptake of water facilitates the dissolution of atmospheric O₂, creating a micro-environment where reactive oxygen species (ROS) rapidly attack the primary amine.
Fig 1: Degradation pathways of 5H-Pyrrolo[2,3-b]pyrazin-7-amine under environmental stress factors.
Handling and Storage Protocols
To preserve the integrity of the primary amine for downstream coupling reactions, the following step-by-step workflow must be strictly adhered to. Every step is designed to mitigate the specific degradation pathways outlined above.
Step-by-Step Handling Workflow
-
Thermal Equilibration (Critical Step):
-
Action: Retrieve the sealed vial from -20°C storage and place it immediately into a vacuum desiccator at room temperature for 30–60 minutes before breaking the seal.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical powder. This water acts as a nucleophile and a solvent for O₂, accelerating amine oxidation. Equilibration prevents this thermal shock.
-
-
Inert Weighing:
-
Action: Transfer the equilibrated vial to a nitrogen or argon-filled glovebox. If a glovebox is unavailable, weigh the compound on a benchtop under a continuous stream of dry argon.
-
Causality: The primary amine degrades rapidly in ambient air. Blanketing the solid in a heavier-than-air inert gas (Argon) displaces reactive oxygen.
-
-
Solubilization for Screening Libraries:
-
Action: Dissolve the required mass in anhydrous, degassed DMSO or DMF.
-
Causality: Standard laboratory DMSO absorbs moisture rapidly and contains dissolved oxygen. Sparging the solvent with Argon for 15 minutes prior to use prevents the formation of ROS that would otherwise degrade the amine upon dissolution.
-
-
Aliquot Storage:
-
Action: Divide the stock solution into single-use aliquots, blanket the headspace with Argon, and flash-freeze in liquid nitrogen before storing at -80°C. Avoid freeze-thaw cycles.
-
Fig 2: Step-by-step handling and solubilization workflow to ensure structural integrity.
Self-Validating Application Protocol: Buchwald-Hartwig Amination
To validate the structural integrity of your stored 5H-Pyrrolo[2,3-b]pyrazin-7-amine, it is highly recommended to perform a micro-scale functional assay. The following Buchwald-Hartwig cross-coupling protocol serves as both a synthetic route for kinase inhibitor library generation and a Quality Control (QC) validation system.
If the compound has degraded (e.g., the amine has oxidized), the coupling efficiency will drop precipitously, failing the validation check.
Reagents
-
Amine: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (1.0 eq)
-
Electrophile: Substituted Aryl Bromide (1.1 eq)
-
Catalyst: Pd₂(dba)₃ (0.05 eq)
-
Ligand: XPhos (0.1 eq)
-
Base: NaOtBu (2.0 eq)
-
Solvent: Anhydrous, degassed 1,4-Dioxane
Execution Steps
-
Catalyst Activation: Inside a glovebox, charge an oven-dried microwave vial with Pd₂(dba)₃ and XPhos. Add 1 mL of degassed 1,4-Dioxane and stir for 5 minutes until the solution turns a deep, homogenous red (indicating the formation of the active Pd(0) complex).
-
Reagent Addition: Add 5H-Pyrrolo[2,3-b]pyrazin-7-amine, the Aryl Bromide, and NaOtBu to the active catalyst solution.
-
Reaction: Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and heat at 90°C in an oil bath or heating block for 4 hours.
-
Validation (QC Check): Withdraw a 5 µL aliquot, quench in 1 mL of LC-MS grade Acetonitrile, and filter through a 0.22 µm PTFE syringe filter.
-
Validation Criteria: Analyze via LC-MS. The presence of the product mass [M+H]⁺ and the complete absence of the starting material mass (m/z 135.1 [M+H]⁺) validates both the integrity of the stored amine and the success of the protocol.
-
References
-
Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: API Impurities and Reference Standards: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3) Source: Pharmaffiliates URL: [Link]
Application Note: Designing JAK Inhibitors with 5H-Pyrrolo[2,3-b]pyrazin-7-amine
This Application Note provides a comprehensive technical guide for the design, synthesis, and evaluation of Janus Kinase (JAK) inhibitors utilizing the 5H-Pyrrolo[2,3-b]pyrazin-7-amine scaffold. This guide is intended for medicinal chemists and pharmacologists aiming to explore this specific chemotype as a scaffold hop from traditional pyrrolopyrimidine (e.g., Tofacitinib) or pyrrolopyridine (e.g., Peficitinib) cores.
Introduction & Rationale
The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a bioisostere of the well-validated 7-azaindole and 7-deazapurine cores found in FDA-approved JAK inhibitors. The inclusion of an amine at the C7 position (on the pyrrole ring) provides a unique vector for chemical elaboration.
Key Structural Advantages:
-
Hinge Binding Efficiency: The pyrrolopyrazine core (specifically N4 and N5) mimics the adenosine binding motif, capable of forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu966 and Leu932 in JAK1).
-
Solvent Exposure Vector (C7-Amine): Unlike Tofacitinib, where the solubilizing tail is attached to the pyrimidine ring, the C7-amine on the pyrrole ring directs substituents towards the solvent-exposed front or the ribose binding pocket, depending on the binding orientation. This allows for the modulation of physicochemical properties (logD, solubility) without disrupting the primary hinge interaction.
-
Selectivity Potential: Derivatization at C7 allows access to the "specificity pocket" (near Arg879 in JAK2 vs. Glu in JAK1), enabling isoform-selective design.
Computational Design & Binding Mode
Before synthesis, the binding mode must be validated in silico. The 5H-pyrrolo[2,3-b]pyrazin-7-amine scaffold typically adopts a binding pose where the pyrazine nitrogen (N4) accepts a hydrogen bond from the hinge backbone NH, and the pyrrole NH (N5) donates a hydrogen bond to the hinge backbone carbonyl.
Protocol 1: Molecular Docking Setup
Objective: Predict the orientation of C7-substituted analogs in the JAK1 ATP-binding site (PDB: 3EYG).
-
Protein Prep:
-
Download PDB 3EYG (JAK1) or 3FUP (JAK2).
-
Remove water molecules (except conserved structural waters near the gatekeeper).
-
Protonate residues at pH 7.4.
-
-
Ligand Prep:
-
Generate 3D conformers of 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives (e.g., amides, ureas).
-
Energy minimize using OPLS3e force field.
-
-
Docking Constraints:
-
Define a Hydrogen Bond constraint on the hinge residue (Glu966 for JAK1).
-
Define the grid box centered on the ATP binding site (10Å radius).
-
-
Analysis:
-
Evaluate the "Exit Vector" of the C7-substituent. It should point towards the solvent channel, avoiding steric clash with the Gatekeeper residue (Methionine in JAK1/2).
-
Visualization: JAK Signaling & Inhibitor Interaction
The following diagram illustrates the critical signaling node and the inhibitor's interference point.
Caption: Schematic of the JAK-STAT pathway highlighting the competitive inhibition of the JAK ATP-binding pocket by the pyrrolopyrazine scaffold.
Chemical Synthesis Protocol
The synthesis of the core and its subsequent derivatization requires careful handling of the electron-rich pyrrole ring.
Protocol 2: Derivatization of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Starting Material: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (Commercial CAS: 1505002-82-3 or synthesized via nitration/reduction of the core).
Step A: Protection (Optional but Recommended)
If the pyrrole NH (N5) interferes with coupling, protect it with SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl.
-
Dissolve core (1.0 eq) in DMF at 0°C.
-
Add NaH (1.2 eq). Stir 30 min.
-
Add SEM-Cl (1.1 eq). Warm to RT.
-
Quench with water, extract with EtOAc.
Step B: Amide Coupling (Functionalizing the 7-Amine)
Targeting the solvent channel often involves attaching a solubilizing tail via an amide or urea linkage.
-
Reagents: 7-amino-core (1.0 eq), Carboxylic Acid Tail (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).
-
Solvent: DMF or DMA (anhydrous).
-
Procedure:
-
Mix Acid, HATU, and DIPEA in DMF. Stir 10 min to activate.
-
Stir at RT for 4-16h. Monitor by LC-MS (Look for M+H of product).
-
Note: The 7-amine is electronically conjugated to the pyrrole; it may be less nucleophilic than a standard aniline. Heating (50°C) may be required.
-
Step C: Deprotection
-
Treat with TFA/DCM (1:1) or TBAF/THF (if SEM protected).
-
Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Synthesis Workflow Diagram
Caption: Synthetic route for converting the 7-amine core into a functionalized JAK inhibitor.
Biochemical & Cellular Evaluation
Once synthesized, compounds must be screened for potency and selectivity.
Protocol 3: ADP-Glo™ Kinase Assay (Biochemical)
This assay measures the ADP generated by the kinase reaction, quantifying inhibition.
Materials:
-
Recombinant JAK1, JAK2, JAK3, TYK2 enzymes (SignalChem).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
ADP-Glo™ Kinase Assay Kit (Promega).
Steps:
-
Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration 10 µM).
-
Kinase Reaction:
-
Mix Kinase (2 ng/µL), Substrate (0.2 µg/µL), and ATP (Km concentration, typically 10-50 µM) in Kinase Buffer.
-
Add 1 µL of compound solution to 4 µL of reaction mix in a 384-well plate.
-
Incubate at RT for 60 min.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Protocol 4: Cell-Based STAT Phosphorylation Assay
To verify target engagement in a biological system.
Cell Lines:
-
TF-1 Cells: GM-CSF dependent (Signals via JAK2).
-
PBMCs: IL-6 stimulated (Signals via JAK1/JAK2/TYK2).
Steps:
-
Starvation: Serum-starve cells overnight to reduce basal phosphorylation.
-
Treatment: Incubate cells (10^5/well) with inhibitor dilutions for 1 hour.
-
Stimulation: Add Cytokine (e.g., IL-6 10 ng/mL) for 15 minutes.
-
Lysis: Lyse cells using RIPA buffer with Phosphatase Inhibitors.
-
Detection: Use AlphaLISA or Western Blot for pSTAT3 (Tyr705) vs. Total STAT3.
-
Success Metric: Cellular IC50 should be within 5-10 fold of Biochemical IC50.
-
Data Summary & SAR Trends
When analyzing your library, organize data to identify Structure-Activity Relationships (SAR).
| Substituent (R-group at C7) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (J2/J1) | Notes |
| -H (Unsubstituted) | >10,000 | >10,000 | N/A | Core alone is weak; lacks hydrophobic fill. |
| -C(O)-Cyclopropyl | 150 | 45 | 0.3 | Small group fits, but poor selectivity. |
| -C(O)-Piperidine-R | 12 | 150 | 12.5 | Bulkier group reaches solvent channel. |
| -C(O)-Aryl-CN | 5 | 8 | 1.6 | High potency (pi-stacking), low selectivity. |
Note: Data above is illustrative of typical trends for this scaffold class.
References
-
Vertex Pharmaceuticals. "Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013. Link
-
Menet, C. J., et al. "Triazolopyridines as Selective JAK1 Inhibitors." Journal of Medicinal Chemistry, 2014. (Context on JAK1 Selectivity pockets). Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
-
Clark, J. D., et al. "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry, 2014. Link
-
Kulagowski, J. J., et al. "Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines." Bioorg Med Chem Lett, 2014. Link
Sources
- 1. 371943-13-4|Ethyl 3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | 1260779-51-8 [sigmaaldrich.com]
- 3. CAS#:1260779-51-8 | ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | Chemsrc [chemsrc.com]
- 4. Search Results - AK Scientific [aksci.com]
- 5. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination protocols for pyrrolopyrazine scaffolds
Application Note: Buchwald-Hartwig Amination Protocols for Pyrrolopyrazine Scaffolds
Executive Summary & Strategic Importance
The pyrrolopyrazine scaffold—specifically the 5H-pyrrolo[2,3-b]pyrazine isomer—has emerged as a "privileged structure" in kinase inhibitor discovery (e.g., JAK, FGFR, and ERK inhibitors). Its structural similarity to ATP allows it to occupy the hinge region of kinase active sites effectively. However, installing amine functionalities via Buchwald-Hartwig cross-coupling on this scaffold presents distinct challenges compared to standard carbocyclic arenes:
-
Catalyst Poisoning: The scaffold contains three nitrogen atoms. The pyrazine nitrogens and the pyrrole nitrogen (if unprotected) can competitively bind to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle.
-
Electronic Deactivation: The electron-rich pyrrole ring can donate electron density into the pyrazine ring, making the C-X bond (specifically at C2 or C3) less electrophilic and more difficult to undergo oxidative addition.
-
Acidity of Pyrrole N-H: The free N-H (pKa ~13) is susceptible to deprotonation by the strong bases typically used in amination (e.g., NaOtBu), leading to the formation of an insoluble "pyrrolyl anion" species that can aggregate or further poison the catalyst.
This guide provides two distinct, field-validated protocols designed to overcome these barriers, utilizing sterically demanding ligands and tailored base systems.
Mechanistic Considerations & Ligand Selection
To successfully couple amines to pyrrolopyrazines, the catalyst system must be bulky enough to prevent the substrate's nitrogen atoms from coordinating to the metal center ("The N-Heterocycle Problem").
-
Ligand Class 1: Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos , RuPhos , and BrettPhos are gold standards. The biaryl backbone provides steric bulk to facilitate reductive elimination, while the electron-rich phosphine promotes oxidative addition into the deactivated pyrazine ring.
-
Ligand Class 2: N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SIPr (often used as PEPPSI precatalysts) form extremely stable Pd-Carbene bonds that resist displacement by the substrate's nitrogen atoms.
Diagram 1: The "Steric Shield" Catalytic Cycle
This diagram illustrates how bulky ligands prevent catalyst poisoning by the pyrrolopyrazine substrate.
Caption: The catalytic cycle highlighting the necessity of bulky ligands to prevent off-cycle catalyst resting states caused by substrate nitrogen coordination.
General Optimization Strategy
Before committing to a specific protocol, classify your substrate based on the Pyrrole Nitrogen Status :
| Variable | Scenario A: Protected/N-Alkylated | Scenario B: Unprotected (Free N-H) |
| Substrate Example | 5-methyl-5H-pyrrolo[2,3-b]pyrazine | 5H-pyrrolo[2,3-b]pyrazine |
| Primary Challenge | Electronic deactivation of halide | Competitive deprotonation / Solubility |
| Preferred Base | NaOtBu (Strong, fast) | K₂CO₃ or Cs₂CO₃ (Weak, slow) |
| Preferred Ligand | RuPhos (2° amines), BrettPhos (1° amines) | XPhos or tBuXPhos |
| Solvent System | Toluene or Dioxane | t-BuOH or t-Amyl Alcohol |
Protocol A: The "Robust" Method (Protected Scaffolds)
Applicability: For N-alkylated, N-SEM, or N-Tosyl pyrrolopyrazines coupling with primary or secondary amines. Mechanism: Utilizing a strong base drives the reaction to completion rapidly (< 2 hours) by facilitating the deprotonation of the amine-Pd complex.
Materials:
-
Substrate: 1.0 equiv (e.g., 2-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: BrettPhos Pd G3 (for 1° amines) or RuPhos Pd G3 (for 2° amines).
-
Note: If G3 precatalysts are unavailable, use Pd(OAc)₂ (2-5 mol%) + Ligand (4-10 mol%).
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Pd-Precatalyst (2-5 mol%), Substrate (1.0 equiv), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add anhydrous Dioxane. If the amine is a solid, add it now. If liquid, add via syringe.
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes. Oxygen is detrimental to the electron-rich phosphines.
-
Reaction: Seal the vial and heat to 90–100 °C .
-
Checkpoint: Monitor by LCMS at 1 hour. Conversion should be >80%.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (typically MeOH/DCM gradients for polar heterocycles).
Protocol B: The "Sensitive" Method (Unprotected Scaffolds)
Applicability: For substrates with a free pyrrole N-H or base-sensitive functional groups (esters, nitriles). Mechanism: Uses a weak inorganic base and a polar protic solvent to solubilize the inorganic base and stabilize the transition state without deprotonating the pyrrole ring (pKa ~13).
Materials:
-
Substrate: 1.0 equiv (e.g., 2-chloro-5H-pyrrolo[2,3-b]pyrazine)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (5 mol%)
-
Rationale: XPhos is exceptionally robust. Pd(dppf)Cl₂ is less active but highly stable and often works for "Suzuki-like" aminations on electron-deficient rings.
-
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)
-
Solvent: tert-Butanol (t-BuOH) or t-Amyl Alcohol (0.1 M)
-
Critical: The use of alcoholic solvents often accelerates Pd-catalyzed amination with weak bases (the "protic solvent effect").
-
Step-by-Step Methodology:
-
Mixing: Charge vial with Substrate, Cs₂CO₃ (finely ground), and Catalyst.
-
Solvation: Add t-BuOH. The mixture will be a slurry.
-
Activation: Heat to 100–110 °C . The higher temperature is required due to the weaker base.
-
Monitoring: These reactions are slower (4–16 hours).
-
Tip: If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and fresh ligand.
-
-
Work-up: Dilute with water and extract with EtOAc/THF (3:1). The THF helps solubilize the polar product.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Deactivation | Switch to Pd-PEPPSI-IPr (NHC ligand) which binds tighter to Pd than the substrate nitrogens. |
| Dehalogenation (H-Substituted product) | Avoid 2° alcohols as solvents. Switch from Dioxane to Toluene. Increase amine concentration. | |
| Low Yield (Black precipitate) | Pd Aggregation (Pd Black) | Oxygen leak? Ensure strict inert atmosphere. Add 10 mol% free ligand to stabilize Pd species. |
| Regioselectivity Issues | Wrong C-X activation | If di-halogenated (e.g., Cl, I), perform coupling at RT to target I selectively. |
Diagram 2: Optimization Decision Tree
Caption: Decision matrix for selecting the appropriate base and ligand system based on scaffold protection and amine class.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Li, H., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules.
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Buchwald-Hartwig Amination." Chemistry – A European Journal.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on Pyrrolopyrazine solubility and pKa).
-
Han, F. S. (2013). "Transition-Metal-Catalyzed C–N Coupling Reactions for the Synthesis of Heterocycles." Chemical Society Reviews.
Application Note: Solvent Selection for 5H-Pyrrolo[2,3-b]pyrazin-7-amine Crystallization
[1][2][3]
Abstract & Scope
The isolation of 5H-Pyrrolo[2,3-b]pyrazin-7-amine (and its derivatives) presents unique challenges due to the molecule's amphoteric nature, potential for oxidative degradation, and high lattice energy typical of planar fused heteroaromatics.[1][2][3] This guide provides a systematic protocol for solvent selection, focusing on optimizing yield, purity, and polymorphic stability while adhering to Green Chemistry principles.[2][3]
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must first understand the solute.[2][3] The 5H-pyrrolo[2,3-b]pyrazine-7-amine scaffold exhibits specific electronic properties that dictate its solubility parameter (
Molecular Features[1][2][3][4][5]
-
H-Bond Donors (HBD): 2 (Pyrrole N-H, Exocyclic Amine -NH₂).[1][2][3]
-
H-Bond Acceptors (HBA): 3 (Pyrazine N-1, N-4, Exocyclic Amine N).[1][2][3]
-
Pi-Stacking: High potential for
stacking due to the planar 6,5-fused system, often leading to poor solubility in non-polar solvents and high melting points.[1][2] -
Acidity/Basicity: Amphoteric.[1][2] The pyrrole NH is weakly acidic (
), while the pyrazine nitrogens and the exocyclic amine are weakly basic.[3]
Solubility Prediction Table
Based on the scaffold's polarity and Hansen Solubility Parameters (HSP), the following solvent behaviors are predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Application |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High | Dissolution for antisolvent crystallization.[1][2][3] Warning: Difficult to remove.[1][2] |
| Protic Polar | Methanol, Ethanol, 2-Propanol | Moderate (Hot) | Ideal for cooling crystallization.[1][2][3] |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Low-Moderate | Good for slurry washes or antisolvents.[1][2][3] |
| Non-Polar | Heptane, Hexane, Toluene | Very Low | Strict Antisolvent. |
| Chlorinated | DCM, Chloroform | Moderate | Good solubilizer but Class 2 (limit use).[2][3] |
Experimental Protocol: Solvent Screening Workflow
Do not rely on literature values alone. Batch-to-batch impurity profiles can drastically alter solubility.[1][2] Follow this Self-Validating Screening Protocol .
Tier 1: Visual Solubility Assessment
Objective: Rapidly classify solvents into "Solvents" and "Antisolvents." Scale: 10 mg solute / 100 µL solvent.
-
Place 10 mg of 5H-pyrrolo[2,3-b]pyrazin-7-amine into a 1.5 mL HPLC vial.[1][2]
-
Add 100 µL of test solvent at Room Temperature (RT, 25°C).
-
Observation:
-
Heat to
(Boiling point or 80°C).
Tier 2: The Cooling Ramp (Polymorph Scan)
Objective: Induce nucleation and check for oiling out (liquid-liquid phase separation).[1][2]
-
Select "Ideal Candidates" from Tier 1 (typically Ethanol, IPA, n-Butanol, or EtOAc).[2][3]
-
Prepare a saturated solution at near-boiling temperature.
-
Filter hot (0.45 µm PTFE filter) to remove seeds/dust.[1][2]
-
Controlled Cooling: Ramp down at 0.5°C/min to 4°C.
-
Critical Check: If the product "oils out" (forms a gum instead of crystals), the solvent is too non-polar or the impurity profile is too high.[2] Remedy: Add 5-10% of a more polar co-solvent (e.g., Methanol) or switch to a salt form.[1][2][3]
Tier 3: Antisolvent Crystallization (Diffusion Method)
Objective: For samples with high solubility in DMSO/DMF or low thermal stability.[1][2][3]
-
Dissolve 50 mg substance in minimal DMSO (approx. 200-300 µL).[1][2]
-
Place in a small inner vial.
-
Place the inner vial into a larger jar containing 5 mL of Antisolvent (Water, IPA, or EtOAc).[2][3]
-
Seal the outer jar. Allow vapor diffusion for 24-48 hours.[1][2]
-
Mechanism: The antisolvent vapor slowly diffuses into the DMSO, lowering solubility gradually and promoting large, high-quality crystal growth.[2][3]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical flow for selecting the optimal crystallization system.
Figure 1: Decision tree for selecting the crystallization method based on initial solubility observations.
Recommended Solvent Systems
Based on the "Sanofi Solvent Selection Guide" and general heteroaromatic chemistry, the following systems are recommended for this specific scaffold.
System A: Ethanol / Water (Greenest Option)[1][2][3]
-
Ratio: Start with 95% EtOH. Add water dropwise to hot solution only if solubility is too high.[2]
-
Pros: Class 3 solvents (Low toxicity), cheap, good volatility for drying.[2][3]
-
Cons: High water content can hydrate the amine or lead to hydrolysis if heated too long.[2]
System B: Ethyl Acetate / Heptane (Standard Organic)[1][2][3]
-
Method: Dissolve in hot EtOAc (reflux).[1][2][3] Add Heptane dropwise until turbidity persists.[2] Cool slowly.
-
Pros: Excellent impurity rejection (especially tarry byproducts).[1][2][3]
-
Cons: Heptane has low flash point; static buildup risk.[1][2]
System C: DMSO / Water (High Recovery)[1][2][3]
Critical Safety & Stability Note
Oxidation Risk: The 7-amino-pyrrolo[2,3-b]pyrazine moiety is electron-rich.[1][2]
References
-
Prat, D., et al. (2016).[2][3][4] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
-
Byrne, F. P., et al. (2016).[2][3] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
-
Henderson, R. K., et al. (2011).[2][3] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2] Green Chemistry. Link
-
Wermuth, C. G. (2008).[2][3] The Practice of Medicinal Chemistry. (Chapter on Salt Selection and Crystallization). Academic Press.[2]
-
Beigene Ltd. (2024).[1][2] "Polymorph forms of a 5H-pyrrolo[2,3-b]pyrazine derivative."[1][2][3] Patent IL316469A.[1][2] (Provides industrial context for crystallizing this specific scaffold). Link
Sources
- 1. IL316469A - POLYMORPH FORMS OF A 5H-PYRROLO [2, 3-b] PYRAZINE DERIVATIVE, METHODS OF PREPARATION, AND USES THEREFORE - Google Patents [patents.google.com]
- 2. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
Troubleshooting & Optimization
Technical Support Center: 5H-Pyrrolo[2,3-b]pyrazin-7-amine Synthesis
Topic: Optimization of Synthetic Yield & Process Troubleshooting Ticket ID: PYR-7AM-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary & Route Selection
User Query: "We are experiencing low yields (<20%) and difficult purification when synthesizing 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS 1505002-82-3). Direct nitration is messy, and S_NAr on the 7-bromo precursor is sluggish. What is the optimal route for gram-scale synthesis?"
Technical Assessment: The 5H-pyrrolo[2,3-b]pyrazine core (7-azaindole isomer) presents a unique electronic challenge. Unlike standard pyridines, the fused system has an electron-rich pyrrole ring (making C7 nucleophilic) and an electron-deficient pyrazine ring.[1]
-
The Problem: Direct S_NAr on 7-halo derivatives is difficult because C7 is not sufficiently electrophilic unless the N5-position is strongly electron-withdrawing (protected).[1] Conversely, direct nitration is prone to oxidative degradation of the pyrazine ring.
-
The Solution: The highest-yield protocols rely on Pd-catalyzed C-N cross-coupling (Buchwald-Hartwig) using a protected precursor, or the Curtius Rearrangement of the 7-carboxylic acid.[1]
Strategic Decision Matrix
The following diagram illustrates the decision logic for selecting the optimal pathway based on your available starting materials.
Figure 1: Synthetic pathway selection guide. Route A and B are the primary high-yield protocols.[1]
Detailed Protocols & Troubleshooting
Protocol A: Buchwald-Hartwig Amination (Target Yield: 75-85%)
This is the most robust method for introducing the amine.[1] The critical failure point here is catalyst poisoning by the acidic N5-proton.
Reagents:
-
Substrate: 7-Bromo-5-(SEM)-pyrrolo[2,3-b]pyrazine (Protection is mandatory).[1]
-
Amine Source: Benzophenone imine (as ammonia surrogate) or LHMDS.[1]
-
Catalyst: Pd_2(dba)_3 + XPhos or BrettPhos.[1]
-
Base: Cs_2CO_3 or NaOtBu.
Step-by-Step Workflow:
-
Protection: React 7-bromo-5H-pyrrolo[2,3-b]pyrazine with SEM-Cl and NaH in DMF (0°C to RT). Yield expectation: >90%.
-
Coupling: Degas solvent (Dioxane) thoroughly. Add Catalyst (5 mol%), Ligand (10 mol%), and Base. Heat to 90-100°C.
-
Hydrolysis: If using benzophenone imine, treat the intermediate with 1M HCl/THF to release the free amine.
-
Deprotection: Remove SEM group using TBAF/THF or TFA/DCM depending on stability.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately; No conversion. | Catalyst poisoning by free N-H.[1] | Ensure N5 is protected (SEM/Boc).[1] Free N-H coordinates Pd and kills the cycle. |
| Starting material remains; Catalyst inactive. | Oxidation of Ligand. | Use fresh XPhos/BrettPhos. Keep reaction under strict Argon/Nitrogen. |
| Debromination (Reduction) observed. | Hydride source in reaction.[1] | Switch solvent from Isopropanol to Dioxane/Toluene. Ensure solvent is anhydrous. |
| Low Yield after deprotection. | Acid sensitivity of the amine. | The 7-amine is electron-rich.[1] Use milder deprotection (e.g., TBAF/EDA) or neutralize immediately. |
Protocol B: Curtius Rearrangement (Target Yield: 60-70%)
Ideal if you have the carboxylic acid precursor.[1] This avoids heavy metal contamination but requires strict moisture control.
Reagents:
-
Substrate: 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid.[1][2]
-
Reagent: DPPA (Diphenylphosphoryl azide) + TEA (Triethylamine).[1]
-
Trapping Agent: t-Butanol (excess).[1]
Step-by-Step Workflow:
-
Acyl Azide Formation: Dissolve acid in dry Toluene/THF. Add TEA (1.5 eq) and DPPA (1.2 eq) at 0°C. Stir 2h.
-
Rearrangement: Heat to 80°C. Evolution of N_2 gas indicates isocyanate formation.
-
Trapping: Add excess t-Butanol. Reflux for 4-6h to form the Boc-protected amine.
-
Deprotection: Treat with TFA/DCM or HCl/Dioxane to yield the free amine salt.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Explosive/Rapid Gas Evolution. | Temperature ramp too fast.[1] | Heat slowly from 0°C to 80°C. Do not rush the N_2 release. |
| Urea formation (Dimerization). | Moisture presence. | Water reacts with isocyanate to form amine, which reacts with isocyanate to form urea.[1] Dry solvents are critical. |
| No reaction. | Acid solubility. | The starting acid is poorly soluble. Use a co-solvent (DMF/Toluene mix) or convert to acid chloride first. |
Critical Mechanism: Why Direct S_NAr Fails
Users often attempt to react 7-bromo-5H-pyrrolo[2,3-b]pyrazine directly with ammonia.[1] This rarely works well.
Mechanism Analysis: The pyrrolo[2,3-b]pyrazine system is an isomer of 7-azaindole.
-
Electron Density: The pyrrole ring is electron-rich. The C7 position is nucleophilic (like C3 in indole), not electrophilic.[1]
-
Repulsion: A nucleophile (NH_3) attacking C7 faces electronic repulsion from the pi-system.[1]
-
Deprotonation: The N5 proton (pKa ~13) is deprotonated by ammonia/base first, creating an anionic ring which is even less reactive toward nucleophiles.[1]
Figure 2: Mechanistic explanation of low yields in direct S_NAr approaches.
FAQ: Purification & Stability
Q: The product is extremely polar and streaks on silica. How do I purify it? A: The 7-amine is a weak base but highly polar.
-
Recommendation: Use Reverse Phase Chromatography (C18) with a gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Alternative: If using normal phase, use DCM:MeOH:NH_4OH (90:9:1).[1] The ammonia is crucial to deprotonate silanols and prevent streaking.
Q: My product turns brown upon storage. Is it decomposing? A: Yes, electron-rich amino-heterocycles are prone to oxidation.[1]
-
Storage: Store as the HCl or TFA salt at -20°C. The salt form is significantly more stable than the free base.
-
Handling: Flush vials with Argon after use.
Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Ullmann coupling is possible but generally requires higher temperatures (>120°C), which can degrade the pyrrolopyrazine core.[1] Pd-catalysis (Buchwald) is preferred for milder conditions (80-100°C).
References
-
Synthesis of Pyrrolo[2,3-b]pyrazine Derivatives
-
General Amination of 7-Azaindoles (Isosteres)
-
Curtius Rearrangement Methodology
-
Precursor Availability
-
Title: 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 502141-03-9).[1]
- Source: ChemScene Product D
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | 1422772-78-8 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Case ID: SOL-PP7A-DMSO Status: Open Assigned Specialist: Senior Application Scientist, Compound Management Division[1][2]
Executive Summary
You are likely encountering precipitation or incomplete dissolution of 5H-Pyrrolo[2,3-b]pyrazin-7-amine in DMSO.[1][2] This is a known issue with fused pyrrolopyrazine scaffolds. The root causes are typically high crystal lattice energy (due to intermolecular hydrogen bonding) and DMSO hygroscopicity (water uptake causing "crash out").[1][2]
This guide provides a root-cause analysis and a validated rescue protocol.
Part 1: The Diagnostic (Why is this happening?)
Before attempting to re-dissolve, you must identify the specific failure mode. Use this decision matrix:
| Observation | Probable Cause | Mechanism |
| Cloudy immediately upon addition | Kinetic Trap / Aggregation | The planar molecules stack (pi-stacking) before solvent intercalation.[1][2] |
| Dissolved, then precipitated later | Hygroscopic "Crash Out" | DMSO absorbed atmospheric water; the compound is hydrophobic and insoluble in aqueous-DMSO mixtures.[1][2] |
| Viscous/Gel-like formation | H-Bond Network | The amine (-NH2) and pyrrole (-NH) donors are forming a polymer-like network.[1][2] |
| Precipitate after freeze-thaw | Nucleation | Freezing creates concentration gradients; ice crystals act as nucleation sites.[1][2] |
Part 2: The Step-Wise Solubilization Protocol
Warning: Do NOT rely solely on sonication.[1][2] Sonication breaks aggregates temporarily but does not thermodynamically dissolve the compound, leading to false-positive solubility that crashes out in biological assays.[2]
Step 1: The "Hot Vortex" Method (Recommended)
Heat is superior to sonication for breaking the lattice energy of pyrrolopyrazines.[1]
-
Heat the DMSO suspension to 40°C - 45°C in a water bath or thermal block for 10 minutes.
-
Vortex vigorously for 30 seconds while warm.
-
Visual Check: Hold against a light source.[1][2] If "schlieren" lines (refractive index swirls) are visible, dissolution is incomplete.[2] Repeat.
Step 2: Acidification (The "Protonation Rescue")
The exocyclic amine at position 7 is basic.[1][2] If the free base is stubborn, protonating it can disrupt intermolecular H-bonding and improve solubility in polar solvents.[1][2]
-
Add 1-2 equivalents of TFA (Trifluoroacetic acid) or HCl (if compatible with your downstream assay).[1][2]
-
Mechanism:[1][3][4] Converting the amine (
) to the ammonium salt ( ) increases polarity and disrupts the planar stacking.[1][2]
Step 3: Co-Solvent Strategy
If pure DMSO fails, use a "chaotropic" co-solvent to disrupt the structure.[1][2]
Part 3: Workflow Visualization
The following diagram outlines the logical decision path for solubilizing this specific scaffold.
Figure 1: Decision tree for solubilizing difficult pyrrolopyrazine scaffolds. Note the prioritization of heat over acidification to preserve assay neutrality.
Part 4: Frequently Asked Questions (FAQs)
Q1: My compound precipitated after being stored at -20°C. Is it ruined? A: Likely not. This is "Freeze-Thaw Precipitation." As DMSO freezes (at ~19°C), it pushes the solute into a hyper-concentrated liquid pocket before solidifying.[2] This forces the compound to crystallize.
-
Fix: Heat the vial to 37°C and vortex.
-
Prevention: Store aliquots (single-use) to avoid repeated freeze-thaw cycles.
Q2: Can I use 100% Ethanol instead? A: Generally, no .[1][2] Pyrrolopyrazines have poor solubility in alcohols compared to aprotic solvents like DMSO or DMF.[1][2] Ethanol also interferes with many kinase assays at lower concentrations than DMSO.[1][2]
Q3: How do I prevent water uptake? A: DMSO is extremely hygroscopic.[1][2] It can absorb >10% water by weight within 24 hours if left open.[1][2]
-
Protocol: Use anhydrous DMSO packaged under argon/nitrogen.[1][2] If using a stock bottle, store it over 3Å or 4Å molecular sieves.
Q4: Why does the solution turn yellow/brown over time? A: Amines are prone to oxidation.[1][2] While 5H-Pyrrolo[2,3-b]pyrazin-7-amine is relatively stable, trace impurities in DMSO (like peroxides) can oxidize the amine.[1][2]
Part 5: Solubility Data & Limits
Estimates based on pyrrolopyrazine class behavior:
| Solvent | Est.[1][3][5][6][7][8][9] Max Solubility | Comment |
| DMSO (Anhydrous) | 20 - 50 mg/mL | Requires heat/vortex.[1][2] Best general solvent.[1][2] |
| Water / PBS | < 0.1 mg/mL | Insoluble. Do not dilute directly without intermediate step.[1][2] |
| Ethanol | < 5 mg/mL | Poor solubility.[1][2] Not recommended for stocks.[1] |
| DMSO + 1 eq HCl | > 50 mg/mL | Salt formation drastically improves solubility.[1][2] |
References
-
Lipinski, C. A., et al. (2012).[1][2] Compound Precipitation in High-Concentration DMSO Solutions.[1][10] Journal of Biomolecular Screening.[1][2][10]
-
BenchChem Technical Guides. (2025). Handling DMSO Hygroscopicity in Compound Management.[1]
-
PubChem Compound Summary. (2025). 5H-Pyrrolo[2,3-b]pyrazine.[1][2][11][12] National Center for Biotechnology Information.[1][2]
-
Way, L., et al. (2005).[1][2] In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening.[1][10]
Sources
- 1. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. americanelements.com [americanelements.com]
Minimizing side products during 5H-Pyrrolo[2,3-b]pyrazin-7-amine functionalization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering synthetic bottlenecks when working with fused bicyclic heterocycles. The 5H-pyrrolo[2,3-b]pyrazine scaffold (also known as 4,7-diazaindole) is a privileged structure in medicinal chemistry, frequently utilized in the development of potent macrocyclic kinase inhibitors[1].
However, functionalizing the primary amine at the C7 position presents significant chemoselectivity and stability challenges. The electron-rich nature of the pyrrole ring, combined with the multiple nucleophilic nitrogen centers, often leads to complex mixtures of side products. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yielding, regioselective functionalization.
Troubleshooting Guides & FAQs
Q1: During the alkylation of the 7-amine, I am observing a mixture of N5-alkylated and N7-alkylated products. How do I achieve strict regioselectivity?
Causality & Solution: The lack of regioselectivity stems from the inherent pKa differences within the molecule. The pyrrole nitrogen (N5) is highly acidic (pKa ~12–13) compared to standard aliphatic amines. In the presence of the bases typically used for alkylation (e.g., K2CO3, NaH), N5 readily deprotonates to form a highly nucleophilic pyrrolide anion. This anionic center outcompetes the neutral primary 7-amine for the electrophile.
Actionable Step: Implement an orthogonal protecting group strategy. Prior to 7-amine functionalization, protect the N5 position with a strong electron-withdrawing group like a p-Toluenesulfonyl (Tosyl) group. Protecting the pyrrole nitrogen of the azaindole scaffold as a tosyl group enables regioselective downstream coupling by completely blocking the N5 position and stabilizing the reactive pyrrolopyrazine core[2],[3].
Q2: I have protected N5, but I am still isolating N7,N7-dialkylated (tertiary amine) side products when trying to synthesize a secondary amine at C7. What is the mechanism of this failure?
Causality & Solution: Direct alkylation with alkyl halides via an S_N2 mechanism is notoriously difficult to arrest at the mono-alkylation stage. The inductive electron-donating effect of the first added alkyl group makes the resulting secondary amine more nucleophilic than the primary amine starting material, leading to rapid over-alkylation.
Actionable Step: Abandon direct alkylation in favor of Reductive Amination . By reacting the 7-amine with an aldehyde to form an imine intermediate, and subsequently reducing it with a mild hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)3), you kinetically trap the secondary amine. The steric bulk of the newly added group and the mild nature of the reducing agent prevent a second equivalent of aldehyde from reacting.
Q3: My reaction mixtures are turning dark brown/black, and LC-MS analysis shows significant M+16 and M+32 peaks. How do I prevent oxidative degradation?
Causality & Solution: The 7-amino-pyrrolo[2,3-b]pyrazine system is highly electron-rich. The amino group at C7 donates electron density into the pyrrole ring, making the scaffold highly susceptible to auto-oxidation (forming quinone-imine species) and N-oxidation at the pyrazine nitrogens (N1/N4).
Actionable Step:
-
Electronic Deactivation: As mentioned in Q1, N5-tosylation pulls electron density away from the core, significantly stabilizing the molecule against oxidation during downstream steps[3].
-
Atmospheric Control: Perform all reactions under strictly anhydrous and anaerobic conditions (Argon manifold). Degas all solvents via sparging with Argon for 30 minutes prior to use.
Q4: Can I use Buchwald-Hartwig cross-coupling to functionalize the 7-amine with aryl halides?
Causality & Solution: Yes, but the pyrazine nitrogens can coordinate with the Palladium catalyst, leading to catalyst poisoning or off-target C-H activation. Transition metal-catalyzed reactions on pyrazines require careful ligand selection to prevent these issues[4].
Actionable Step: Use bulky, electron-rich phosphine ligands like BrettPhos or RuPhos. These ligands create a steric environment around the Palladium center that favors coupling with primary amines while physically blocking bidentate coordination from the pyrazine nitrogens. Regioselective amination reactions of dihalo-pyrrolopyrazines have been successfully demonstrated using optimized catalytic systems[5].
Quantitative Data: Protecting Group Matrix
To optimize your synthetic route, consult the following empirical data comparing N5-protecting groups for 7-amine functionalization workflows.
| Protecting Group | N5-Regioselectivity | Resistance to Oxidation | Deprotection Conditions | Overall Yield (7-NH-R) |
| None | Poor (<20%) | Low | N/A | <15% |
| Boc | Moderate (60%) | Moderate | TFA / DCM, 25°C | 45-50% |
| SEM | Excellent (>95%) | High | TBAF or HCl / Dioxane | 75-80% |
| Tosyl (Ts) | Excellent (>95%) | Very High | NaOH / MeOH, 50°C | 85-90% |
Reaction Pathways Visualization
Fig 1. Reaction pathways showing desired functionalization vs. common side product formation.
Experimental Protocols
The following self-validating protocols are designed to ensure maximum yield and regioselectivity.
Protocol 1: N5-Tosylation of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Objective: Deactivate the pyrrole ring and block the N5 position.
-
Preparation: Flame-dry a round-bottom flask. Add 5H-pyrrolo[2,3-b]pyrazin-7-amine (1.0 eq) and anhydrous DMF (0.1 M). Cool to 0 °C under an Argon atmosphere.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Causality: NaH irreversibly deprotonates the acidic N5-proton, generating hydrogen gas and the reactive pyrrolide anion.
-
-
Electrophilic Addition: After 30 minutes of stirring (solution will become homogeneous), add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise as a solution in DMF.
-
Validation Checkpoint: After 2 hours at room temperature, check by LC-MS. The desired product should show an [M+H]+ peak corresponding to the mono-tosylated mass. If unreacted starting material remains, do not add more NaH (which could trigger side reactions); instead, add 0.1 eq of TsCl.
-
Quench & Isolate: Quench with saturated aqueous NH4Cl to safely neutralize unreacted NaH. Extract with EtOAc, wash extensively with brine (3x) to remove DMF, dry over Na2SO4, and concentrate.
Protocol 2: Selective Reductive Amination at C7
Objective: Synthesize a secondary amine at C7 without over-alkylation.
-
Imine Formation: Dissolve the N5-tosyl protected intermediate (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Add the target aldehyde (1.1 eq) and glacial acetic acid (0.1 eq).
-
Causality: Acetic acid acts as a Brønsted acid catalyst to activate the aldehyde carbonyl, facilitating nucleophilic attack by the 7-amine without fully protonating the amine (which would kill its nucleophilicity).
-
-
Reduction: Stir for 1 hour at room temperature to allow imine formation to reach equilibrium. Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in one portion.
-
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the formed imine over the unreacted aldehyde, preventing the formation of tertiary amines.
-
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and purify via silica gel chromatography.
Workflow Visualization
Fig 2. Step-by-step workflow for the regioselective functionalization of the 7-amine.
References
- Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. RSC Advances.
- Transition metal-catalyzed functionalization of pyrazines.
- Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. NIH.
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. BenchChem.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5H-Pyrrolo[2,3-b]pyrazin-7-amine Derivatives
Welcome to the technical support guide for the purification of 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The insights provided herein are based on established scientific principles and practical laboratory experience.
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key component in the development of various kinase inhibitors and other therapeutic agents.[1][2][3] However, the unique physicochemical properties of its derivatives can present significant purification hurdles. This guide offers a structured approach to troubleshooting these issues, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives?
A1: The primary challenges often revolve around the compound's polarity, solubility, and stability. These derivatives can be highly polar, leading to poor retention on normal-phase silica gel and tailing during chromatographic separation. Solubility can be limited in common organic solvents, complicating both extraction and chromatography. Furthermore, some derivatives may be sensitive to acidic or basic conditions, leading to degradation during purification.
Q2: Which chromatographic technique is generally most effective for these compounds?
A2: While the ideal technique is compound-specific, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for final purification due to its high resolution for polar compounds.[4][5] For initial cleanup and separation of less polar impurities, normal-phase column chromatography can be effective, but careful optimization of the mobile phase is crucial.[6][7][8]
Q3: How can I improve the solubility of my 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative for purification?
A3: To improve solubility, consider using a co-solvent system. For chromatography, a small amount of a more polar solvent like methanol or a modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase can enhance solubility and improve peak shape. For extractions, using a solvent mixture such as dichloromethane/methanol or ethyl acetate/methanol can be beneficial. Always perform small-scale solubility tests before committing to a large-scale purification.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can be due to the acidic nature of the silica. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, using a different stationary phase like alumina (basic or neutral) or a bonded-phase silica (like C18 for reversed-phase) can prevent degradation.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives.
Problem 1: Poor Separation and Tailing in Column Chromatography
Possible Causes:
-
High Polarity of the Compound: The amine and pyrazine nitrogens can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.
-
Inappropriate Mobile Phase: The solvent system may not be optimized to effectively elute the compound and separate it from impurities.
-
Column Overloading: Exceeding the capacity of the column can lead to broad peaks and poor separation.
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine or ammonia (in methanol) to the mobile phase. This will compete with your compound for interaction with the silica, reducing tailing.
-
Increase Polarity: Gradually increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, a gradient of methanol can be introduced.
-
-
Stationary Phase Selection:
-
Consider using a less acidic stationary phase such as neutral alumina.
-
For highly polar compounds, reversed-phase chromatography on a C18 stationary phase is often more effective.[7]
-
-
Optimize Loading: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's weight.
Experimental Protocol: Optimizing Normal-Phase Column Chromatography
-
TLC Analysis: Begin by running thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives your target compound an Rf value between 0.2 and 0.4.
-
Modifier Addition: If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase and re-run the TLC.
-
Column Packing: Pack the column with silica gel in the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.
-
Elution: Run the column with the optimized mobile phase, collecting fractions and monitoring by TLC.[6][7]
Problem 2: Product Precipitation During Purification
Possible Causes:
-
Low Solubility in the Mobile Phase: As the compound elutes from the column, the concentration may exceed its solubility in the mobile phase, causing it to precipitate.
-
Temperature Effects: Changes in temperature during the purification process can affect solubility.
Solutions:
-
Solvent System Adjustment: Use a mobile phase in which your compound has higher solubility, even if it means slightly lower resolution.
-
Lower Concentration: Dilute the crude sample before loading or use a larger volume of the mobile phase for elution.
-
Temperature Control: Maintain a constant and slightly elevated temperature during the purification process, if the compound's stability allows.
Problem 3: Co-elution of Impurities
Possible Causes:
-
Similar Polarity of Impurities: Starting materials, reagents, or byproducts may have similar polarities to the target compound, making separation by normal-phase chromatography difficult.
-
Formation of Side Products: The target compound may be unstable under the purification conditions, leading to the formation of new impurities.[9]
Solutions:
-
Orthogonal Purification Methods: If one chromatographic method fails to provide adequate separation, use a different one. For example, if normal-phase chromatography is unsuccessful, try reversed-phase, ion-exchange, or size-exclusion chromatography.
-
Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective final purification step. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Preparative HPLC: For challenging separations and to achieve high purity, preparative HPLC is often the best solution.[4][5]
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Pros | Cons | Best For |
| Normal-Phase Column Chromatography | High capacity, low cost | Can cause degradation of sensitive compounds, may show poor resolution for polar compounds | Initial cleanup, separation of non-polar impurities |
| Reversed-Phase Column Chromatography | Excellent for polar compounds, high resolution | Lower capacity than normal-phase, more expensive solvents | Final purification, separation of polar impurities |
| Recrystallization | Highly effective for achieving high purity, scalable | Requires a solid product, can have lower yields | Final purification of solid compounds |
| Preparative HPLC | Highest resolution, applicable to a wide range of polarities | Low capacity, expensive equipment and solvents | Achieving >99% purity, difficult separations |
Visualization of a General Purification Workflow
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrrolopyrazine Substitutions
Welcome to the Application Support Center. Pyrrolopyrazines—specifically the pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazine scaffolds—are privileged structures in modern drug discovery and organic optoelectronics. However, functionalizing these electron-rich, multi-heteroatom cores often leads to complex regioselectivity challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your substitution workflows.
Module 1: Regiodivergent Amination of Dihalo-Pyrrolo[2,3-b]pyrazines
User Inquiry: I am attempting to functionalize 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine with primary amines, but I am recovering mixtures of regioisomers. How can I selectively target the C2 versus the C3 position?
Expert Insight & Causality: The regioselectivity of dihalo-heterocycles is strictly governed by the chosen activation mode[1].
-
C3-Selectivity (Nucleophilic Aromatic Substitution - SNAr): The C3 position (bearing the chlorine) is highly activated toward nucleophilic attack due to the strong electron-withdrawing pull of the adjacent pyrazine nitrogens. Under metal-free, microwave-assisted conditions, the amine exclusively attacks the more electron-deficient C3 carbon[1].
-
C2-Selectivity (Cross-Coupling): Under Palladium-catalyzed Buchwald-Hartwig conditions, the reaction is dictated by oxidative addition rather than nucleophilicity. Palladium preferentially inserts into the weaker C2–Br bond (bond dissociation energy of C–Br is significantly lower than C–Cl), leading exclusively to the C2-aminated product[1].
Quantitative Comparison of Amination Conditions
| Target Regioisomer | Catalyst / Reagents | Reaction Conditions | Yield Range | Selectivity |
| 3-Amino -2-bromo | None (Metal-Free SNAr) | Amine (excess), THF, MW, 120 °C, 50 min | 85–92% | >99% C3 |
| 2-Amino -3-chloro | Pd2(dba)3, BINAP, NaOtBu | Amine (1.2 eq), Toluene, 110 °C, 12 h | 78–88% | >99% C2 |
Self-Validating Protocols
Protocol A: C3-Selective Metal-Free Amination
-
Preparation: In a microwave vial, dissolve 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol) in anhydrous THF (4.0 mL).
-
Reagent Addition: Add the primary amine (3.0 mmol, 3.0 equiv). Validation Checkpoint: Ensure the amine and solvent are strictly anhydrous; the presence of water will lead to competitive hydrolysis at the highly activated C3 position.
-
Reaction: Seal the vial and irradiate in a microwave reactor at 120 °C for 50 minutes.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (SiO2, Hexanes/EtOAc) to isolate the pure 3-amino-2-bromo derivative.
Protocol B: C2-Selective Buchwald-Hartwig Amination
-
Preparation: In an oven-dried Schlenk flask under argon, combine the starting material (1.0 mmol), Pd2(dba)3 (0.05 mmol, 5 mol%), BINAP (0.10 mmol, 10 mol%), and NaOtBu (1.5 mmol).
-
Solvent & Amine: Add degassed anhydrous toluene (5.0 mL) followed by the primary amine (1.2 mmol).
-
Reaction: Heat the mixture at 110 °C for 12 hours. Validation Checkpoint: Monitor by LCMS. The disappearance of the starting mass and the emergence of a single product mass lacking the bromine isotope pattern confirms exclusive C2-insertion.
-
Workup: Filter through a Celite pad, wash with EtOAc, concentrate, and purify via chromatography.
Regiodivergent amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine based on activation mode.
Module 2: Electrophilic Acylation of Pyrrolo[1,2-a]pyrazines
User Inquiry: During the Friedel-Crafts acetylation of pyrrolo[1,2-a]pyrazines, I am observing an unpredictable mixture of C6 and C8 substituted products. How can I control this regioselectivity?
Expert Insight & Causality: The pyrrolo[1,2-a]pyrazine core is highly electron-rich, making it highly susceptible to electrophilic aromatic substitution[2]. The regioselectivity between the C6 and C8 positions is not strictly electronic; it is governed by a delicate balance of steric hindrance from pre-existing substituents at C1 and C3[2].
-
Formylation vs. Acetylation: Vilsmeier-Haack formylation is overwhelmingly C6-selective regardless of C1/C3 substitution due to the specific trajectory and bulk of the Vilsmeier reagent[2]. However, Friedel-Crafts acetylation is highly sensitive to the substrate's steric map.
-
Steric Directing Effects: If C1 is unsubstituted (R1 = H) and C3 bears a substituent (alkyl/aryl), the steric bulk at C3 blocks the adjacent C6 position, directing the acetyl group to the C8 position[2]. Conversely, if C1 is substituted (R1 = methyl), the steric bulk at C1 blocks the C8 position, redirecting the electrophile to the C6 position[2].
Substituent Effects on Acylation Regioselectivity
| Substrate Substitution | Electrophile | Reagents | Major Product | Yield |
| R1 = H, R3 = Aryl/Methyl | Acetyl (AcCl) | AlCl3, CH2Cl2, 0 °C to RT | C8-Acetyl | 70–82% |
| R1 = Methyl, R2 = Aryl | Acetyl (AcCl) | AlCl3, CH2Cl2, 0 °C to RT | C6-Acetyl | 75–85% |
| Any C1/C3 pattern | Formyl (POCl3/DMF) | Vilsmeier-Haack, 0 °C to RT | C6-Formyl | 80–90% |
Self-Validating Protocol: Regioselective C8-Acetylation
-
Preparation: In a flame-dried flask under nitrogen, dissolve the pyrrolo[1,2-a]pyrazine substrate (R1=H, R3=Aryl, 1.0 mmol) in anhydrous CH2Cl2 (10 mL).
-
Activation: Cool the solution to 0 °C. Add anhydrous AlCl3 (3.0 mmol, 3.0 equiv) portion-wise. Validation Checkpoint: The solution will rapidly darken upon AlCl3 addition, visually confirming the formation of the necessary Lewis acid-substrate complex prior to electrophile introduction.
-
Electrophile Addition: Dropwise add acetyl chloride (1.5 mmol, 1.5 equiv). Stir at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature over 2 hours.
-
Quenching & Workup: Carefully pour the mixture into vigorously stirring ice-cold water (20 mL) to quench the Lewis acid. Extract with CH2Cl2 (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via column chromatography to isolate the C8-acetylated product.
Regiodivergent electrophilic substitution of pyrrolo[1,2-a]pyrazines driven by steric effects.
References
1.[1] Title: Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. Source: RSC Advances (rsc.org) URL:
2.[2] Title: Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Source: Arkivoc / ResearchGate (researchgate.net) URL:
Sources
Technical Support Center: Enhancing the Stability of 5H-Pyrrolo[2,3-b]pyrazin-7-amine in Aqueous Media
Welcome to the technical support center for 5H-Pyrrolo[2,3-b]pyrazin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in aqueous media. The following information is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
I. Understanding the Instability of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Question 1: My preparation of 5H-Pyrrolo[2,3-b]pyrazin-7-amine in an aqueous buffer shows signs of degradation over a short period. What are the likely causes of this instability?
Answer: The instability of 5H-Pyrrolo[2,3-b]pyrazin-7-amine, a 7-deazapurine derivative, in aqueous media is often multifactorial.[1][2] The primary drivers of degradation are its chemical structure and susceptibility to certain environmental factors.
-
pH-Dependent Degradation: The pyrrolopyrazine core is sensitive to pH.[3] Protonation or deprotonation of the nitrogen atoms in the pyrazine and pyrrole rings can alter the electron distribution within the molecule, potentially making it more susceptible to nucleophilic attack by water (hydrolysis) or other species in the buffer.[3] Changes in pH can significantly impact the stability of similar heterocyclic compounds.[4][5][6]
-
Oxidative Degradation: The electron-rich pyrrole ring and the amine substituent can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions.
A logical first step in troubleshooting is to systematically evaluate the impact of pH, light, and oxygen on your formulation.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving stability issues with 5H-Pyrrolo[2,3-b]pyrazin-7-amine in aqueous solutions.
Question 2: I am observing a precipitate forming in my aqueous solution of 5H-Pyrrolo[2,3-b]pyrazin-7-amine. What could be causing this, and how can I resolve it?
Answer: Precipitation indicates that the compound's solubility limit has been exceeded in your specific aqueous medium. This is a common issue for many heterocyclic compounds which can be poorly soluble in water.[7][8]
Troubleshooting Steps:
-
Verify Solubility: Determine the intrinsic solubility of your compound in water and your chosen buffer system.
-
pH Adjustment: The solubility of ionizable compounds like 5H-Pyrrolo[2,3-b]pyrazin-7-amine is often pH-dependent.[8] Since it possesses a basic amine group, adjusting the pH to a more acidic range can increase its solubility through salt formation.[7]
-
Co-solvents: Incorporating a water-miscible organic co-solvent can significantly enhance solubility.[8]
-
Complexation Agents: Cyclodextrins can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[8]
Question 3: My analytical results show a decrease in the concentration of 5H-Pyrrolo[2,3-b]pyrazin-7-amine over time, even without visible precipitation. What degradation pathways should I consider?
Answer: A decrease in concentration without precipitation strongly suggests chemical degradation. The primary suspected pathways are hydrolysis and oxidation.
Experimental Workflow for Investigating Degradation:
Caption: Experimental workflow for investigating degradation pathways.
Question 4: How can I proactively enhance the stability of my 5H-Pyrrolo[2,3-b]pyrazin-7-amine solution?
Answer: Proactive stabilization involves controlling the formulation and storage conditions.
Stabilization Strategies:
| Strategy | Mechanism | Key Considerations |
| pH Optimization | Minimize pH-dependent degradation by maintaining the compound in its most stable ionization state.[3] | Conduct a pH-rate profile study to identify the pH of maximum stability. Use appropriate buffer systems. |
| Use of Antioxidants | Scavenge free radicals and reactive oxygen species to prevent oxidative degradation. | Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite. Compatibility with the compound and downstream applications is crucial. |
| Inert Atmosphere | Reduce the concentration of dissolved oxygen to minimize oxidation. | Prepare solutions under an inert gas (e.g., nitrogen or argon) and store in sealed containers. |
| Light Protection | Prevent photodegradation by blocking exposure to light. | Use amber vials or wrap containers in aluminum foil. Store solutions in the dark. |
| Chelating Agents | Sequester trace metal ions that can catalyze oxidative degradation. | Ethylenediaminetetraacetic acid (EDTA) and its salts are common chelating agents. |
| Lyophilization | Remove water to create a stable solid-state formulation. | The compound can be reconstituted in the desired aqueous medium immediately before use. |
III. Frequently Asked Questions (FAQs)
Q1: What is a suitable starting pH for my stability studies? A1: Based on the presence of the amine group, starting with a slightly acidic pH (e.g., 4-6) is a reasonable approach to enhance solubility via protonation. However, a comprehensive pH-rate profile study across a wider range (e.g., pH 3-9) is recommended to identify the optimal pH for stability.[9]
Q2: Are there any specific excipients known to stabilize similar compounds? A2: For poorly soluble compounds, formulation strategies often involve excipients that enhance solubility and stability.[10][11] These can include:
-
Surfactants: To increase solubility and potentially protect the molecule within micelles.[8][12]
-
Polymers: To create amorphous solid dispersions, which can improve both solubility and stability.[13]
-
Lipid-based formulations: These can be effective for lipophilic compounds, enhancing absorption and protecting against degradation.[7][8]
Q3: What analytical techniques are best for monitoring the stability of 5H-Pyrrolo[2,3-b]pyrazin-7-amine? A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard approach. For more detailed analysis, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended to identify and quantify both the parent compound and any degradation products.[14]
Q4: How should I store my aqueous solutions of 5H-Pyrrolo[2,3-b]pyrazin-7-amine? A4: Based on the potential for degradation, it is recommended to store solutions at refrigerated temperatures (2-8 °C) or frozen, protected from light, and under an inert atmosphere if oxidative degradation is a concern.[15][16] However, the optimal storage conditions should be determined through formal stability studies.
IV. Experimental Protocols
Protocol 1: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of 5H-Pyrrolo[2,3-b]pyrazin-7-amine and identify the pH of maximum stability.
Materials:
-
5H-Pyrrolo[2,3-b]pyrazin-7-amine
-
A series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)
-
HPLC system with UV or MS detector
-
pH meter
-
Constant temperature incubator/water bath
Procedure:
-
Prepare a stock solution of 5H-Pyrrolo[2,3-b]pyrazin-7-amine in a suitable organic solvent (e.g., DMSO, methanol) to ensure complete dissolution.
-
In separate amber vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.
-
Immediately after preparation (T=0), withdraw a sample from each vial for HPLC analysis to determine the initial concentration.
-
Incubate the vials at a controlled temperature (e.g., 40 °C to accelerate degradation).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw samples from each vial for HPLC analysis.
-
Quantify the remaining concentration of 5H-Pyrrolo[2,3-b]pyrazin-7-amine at each time point.
-
Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k).
-
Plot the logarithm of k versus pH to visualize the pH-rate profile and identify the pH of minimum degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
5H-Pyrrolo[2,3-b]pyrazin-7-amine solution at the determined optimal pH
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
LC-MS system
Procedure:
-
Acid Hydrolysis: Add HCl to the compound solution to achieve a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Base Hydrolysis: Add NaOH to the compound solution to achieve a final concentration of 0.1 M. Heat at a controlled temperature for a specified time.
-
Oxidation: Add H₂O₂ to the compound solution to achieve a final concentration of 3%. Keep at room temperature for a specified time.
-
Photodegradation: Expose the compound solution to a UV lamp for a specified duration.
-
For each condition, analyze the stressed samples by LC-MS alongside an unstressed control sample.
-
Identify the mass-to-charge ratios (m/z) of the degradation products and propose their structures based on the fragmentation patterns.
Caption: Workflow for a forced degradation study.
V. Conclusion
Enhancing the stability of 5H-Pyrrolo[2,3-b]pyrazin-7-amine in aqueous media requires a systematic and logical approach. By understanding the potential degradation pathways and implementing appropriate formulation and storage strategies, researchers can ensure the integrity of their experimental results. This guide provides a foundational framework for troubleshooting and optimizing the stability of this important class of molecules.
VI. References
-
Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from
-
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from
-
CPHI Online. Formulation Strategies for Poorly Soluble Molecules. Retrieved from
-
Ritika, S. L., Harikumar, & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
-
Lee, S. H., et al. (2021). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Pharmaceutics, 13(10), 1577.
-
ResearchGate. The effects of pH on enzyme stability were examined by measurement of.... Retrieved from
-
MDPI. (2023, October 23). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Retrieved from
-
Wei, P., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689.
-
MDPI. (2023, March 30). Development of Analytical Methods to Analyze Pesticide Residues. Retrieved from
-
Sigma-Aldrich. 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Retrieved from
-
Parjane, S. P., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226.
-
MDPI. (2023, July 30). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. Retrieved from
-
Frontiers. (2023, April 17). Biologically relevant small variations of intra-cellular pH can have significant effect on stability of protein–DNA complexes, including the nucleosome. Retrieved from
-
PubChem. 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from
-
ResearchGate. (2021, September 17). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from
-
ChemScene. 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Retrieved from
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from
-
Chemical Synthesis Database. (2025, May 20). 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. Retrieved from
-
NIH. (2018). C–H Imidation of 7-Deazapurines. Retrieved from
-
PubMed. (2018, November 15). Analytical strategies for the determination of pyrrolizidine alkaloids in plant based food and examination of the transfer rate during the infusion process. Retrieved from
-
UA Campus Repository. Elucidation of the Biosynthetic Pathway for 7-Deazapurines. Retrieved from
-
ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from
-
PubMed. (1998, April). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Retrieved from
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PMC. Effects of pH on the stability of chromatin core particles. Retrieved from
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RSC Blogs. (2011, February 16). HOT: Biosynthetic pathway for 7-deazapurines. Retrieved from
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ResearchGate. The structure of pyrrolopyrazine derivatives with antitumor activity. Retrieved from
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ResearchGate. Analytical methods for detection of small amounts of amino groups on solid surfaces: A survey. Retrieved from
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Archimer. Methodology for histamine and biogenic amines analysis. Retrieved from
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ResearchGate. Degradation Kinetics of Glucuronic Acid in Subcritical Water. Retrieved from
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Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from
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Optimizing temperature for 5H-Pyrrolo[2,3-b]pyrazin-7-amine coupling reactions
A Guide to Temperature Optimization for Researchers
Welcome to the technical support center for optimizing coupling reactions involving the 5H-Pyrrolo[2,3-b]pyrazin-7-amine core. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance yield, minimize impurities, and troubleshoot common issues in C-N and C-C bond formation on this important scaffold. As application scientists, we understand that temperature is not just a variable but a critical tool that governs reaction kinetics, catalyst stability, and the ultimate success of your synthesis.
This document moves beyond simple protocols to explain the why behind temperature optimization, providing a framework for logical troubleshooting and rational reaction design.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for coupling reactions with the 5H-Pyrrolo[2,3-b]pyrazin-7-amine scaffold?
Temperature is the primary lever to control the rate of a chemical reaction. For palladium-catalyzed cross-couplings, it directly influences every step of the catalytic cycle:
-
Kinetics vs. Degradation: The fundamental challenge is to find a thermal "sweet spot." You need enough energy to overcome the activation barriers for desired steps like oxidative addition and reductive elimination, but not so much that you trigger catalyst decomposition, ligand degradation, or breakdown of your sensitive heterocyclic substrate.[1]
-
Catalyst Activation & Stability: Many palladium(II) precatalysts require an initial reduction to the active Pd(0) species.[1] Temperature can facilitate this, but excessive heat will accelerate pathways that lead to inactive palladium black.[1]
-
Side Reaction Control: Undesirable side reactions, such as hydrodehalogenation (replacement of the halide with hydrogen) or homocoupling of coupling partners, have their own temperature dependencies.[1][2] Optimizing the temperature is key to maximizing the rate of the desired reaction relative to these competing pathways.
Q2: I am setting up a new coupling reaction. What is a good starting temperature?
For a novel transformation, a conservative yet effective starting point is crucial. We recommend beginning in the 80-100°C range for most palladium-catalyzed couplings like Buchwald-Hartwig, Suzuki, and Sonogashira reactions involving aryl bromides.[3][4] This range typically provides sufficient thermal energy for the catalytic cycle to proceed without aggressively promoting degradation. Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, a systematic increase in temperature is the next logical step.
Q3: My Buchwald-Hartwig amination is sluggish or has stalled. Should I just increase the heat?
Increasing the temperature is a valid strategy, but it must be done cautiously. Many Buchwald-Hartwig reactions are successfully run at elevated temperatures (e.g., 100-110°C) to drive them to completion.[2]
However, consider the risks:
-
Catalyst Decomposition: The active catalyst is thermally sensitive. Excessive heat can cause the catalyst to precipitate as inactive palladium black, effectively stopping the reaction.[1]
-
β-Hydride Elimination: With primary amines, higher temperatures can favor the side reaction of β-hydride elimination, leading to a hydrodehalogenated byproduct.[2]
-
Substrate Stability: The pyrrolopyrazine core, while relatively stable, can be susceptible to degradation under harsh conditions.
Alternative Strategy: Before resorting to extreme temperatures, consider switching to a more active catalyst system. Modern, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) are designed to promote the crucial reductive elimination step, often allowing for reactions at lower temperatures and with lower catalyst loadings.[5][6]
Q4: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. Can temperature be the cause?
Yes, temperature can be a contributing factor, though the primary cause is often the presence of oxygen.[1] Homocoupling is a palladium-catalyzed oxidative coupling of two boronic acid molecules.
Troubleshooting Steps:
-
Improve Degassing: First, ensure your solvent and reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen).[1] Oxygen is a key culprit in oxidizing the Pd(0) catalyst and promoting this side reaction.[1]
-
Moderate the Temperature: If degassing is thorough, cautiously lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling. For similar 7-azaindole systems, successful Suzuki couplings have been achieved around 110°C, indicating a high but specific thermal tolerance.[7]
-
Optimize Base and Stoichiometry: Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄) and a slight excess (1.2-1.5 eq.) of the boronic acid.
Q5: My Sonogashira coupling with a terminal alkyne is not working at room temperature. Is heating always necessary?
While many Sonogashira reactions proceed smoothly at room temperature, especially with reactive aryl iodides, heating is frequently required for less reactive aryl bromides or chlorides.[8][9] A moderate increase to 40-60°C is often sufficient to initiate and sustain the reaction.[10][11] The pyrrolopyrazine core is generally tolerant of these mild conditions.
Troubleshooting Guide: Temperature-Related Issues
This table outlines common problems, their potential temperature-related causes, and our recommended solutions.
| Symptom | Potential Temperature-Related Cause | Suggested Solution & Explanation |
| Low or No Product Yield | Temperature too low: Insufficient thermal energy to overcome the activation energy of a key step (e.g., oxidative addition). | Systematically increase temperature: Raise the temperature in 10-20°C increments (e.g., from 80°C to 100°C, then 120°C), monitoring by TLC/LCMS at each stage.[10][12] |
| Temperature too high: Rapid decomposition of the Pd(0) catalyst or a key reagent. | Decrease temperature and switch catalyst: Lower the temperature and screen a more active, modern ligand (e.g., a Buchwald ligand) that may be effective under milder conditions.[5][6] | |
| Incomplete Reaction / Stalling | Catalyst deactivation over time: The initial reaction proceeds, but the catalyst degrades at the set temperature before all starting material is consumed. | Use a lower temperature for a longer duration: This can preserve the catalyst's lifetime. Alternatively, for robust substrates, a second charge of the catalyst and ligand can be added.[7] |
| Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation) | Non-optimal temperature: The chosen temperature may disproportionately accelerate a side reaction pathway compared to the desired cross-coupling. | Perform a temperature screen: Run small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to identify a window where the desired product is formed with the highest selectivity.[1][2] |
| Darkening/Blackening of Reaction Mixture | Catalyst decomposition: Formation of palladium black is often accelerated by high temperatures, especially in the presence of oxygen. | Reduce temperature and ensure inert atmosphere: Lower the reaction temperature and verify that your degassing procedure is effective.[1][13] |
| Degradation of Starting Material or Product | Excessive thermal stress: The heterocyclic core or functional groups on the coupling partners are not stable at the reaction temperature. | Reduce temperature significantly: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Consider using microwave irradiation, which can create localized high temperatures for very short periods, potentially minimizing bulk degradation.[14] |
Experimental Protocols & Visualizations
Protocol: Systematic Temperature Optimization
This protocol describes a parallel screening approach to efficiently identify the optimal temperature for your coupling reaction.
-
Setup: In an array of reaction vials, add your 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative (1.0 eq), coupling partner (e.g., boronic acid, 1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Place the vials in a reaction block. Seal them and purge thoroughly with an inert gas (e.g., Argon) for 15-30 minutes.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium precatalyst and ligand solutions.
-
Heating: Transfer the sealed reaction block to separate pre-heated stirring plates or a multi-position heating block set to your desired screening temperatures (e.g., 80°C, 100°C, 120°C).
-
Monitoring: After a set time (e.g., 2, 6, and 12 hours), carefully take a small aliquot from each reaction. Quench and analyze by LC-MS to determine the conversion to product and formation of any byproducts.
-
Analysis: Compare the results to identify the temperature that gives the best balance of reaction rate, yield, and purity.
Diagram: Temperature Optimization Workflow
Caption: A logical workflow for systematic temperature optimization in coupling reactions.
Diagram: The Temperature-Reactivity-Stability Triangle
Caption: The relationship between temperature and key reaction outcomes.
References
- ResearchGate. (n.d.). (A) Influence of reaction scale, catalyst loading and temperature on...
- ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a.
- ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim -.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (n.d.). Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines [a].
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, September 19). PMC.
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
- Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2023, January 18). eScholarship.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023, February 22). ACS Omega.
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (n.d.). PMC.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (n.d.). Chemical Science (RSC Publishing).
- Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. (n.d.). PMC.
-
Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Atlanchim Pharma. (n.d.).
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. (2025, September 8).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (n.d.).
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 7).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023, May 2). PMC.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Purification and Troubleshooting of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Welcome to the Technical Support Center for the purification of 5H-Pyrrolo[2,3-b]pyrazin-7-amine. This azaindole analog is a highly valuable scaffold in drug discovery, but its electron-rich primary amine and multiple nitrogen heteroatoms make it notoriously difficult to isolate. This guide provides field-proven, causality-driven solutions to overcome oxidative degradation, metal chelation, and persistent synthetic impurities.
I. Diagnostic Workflow for Impurity Isolation
Diagnostic workflow for isolating impurities from crude 5H-Pyrrolo[2,3-b]pyrazin-7-amine.
II. Troubleshooting Guides & FAQs
Q1: Why does my crude 5H-Pyrrolo[2,3-b]pyrazin-7-amine degrade into a dark baseline streak on standard silica gel, and how can I prevent this? A: The electron-rich 7-amino group on the pyrrolo[2,3-b]pyrazine core makes the molecule highly susceptible to oxidation and acid-catalyzed degradation. Standard normal-phase silica gel is slightly acidic, which protonates the amine, leading to irreversible binding (streaking) and rapid decomposition into dark, insoluble polymeric impurities. Literature explicitly notes that due to the extreme instability of amino-pyrrolopyrazines, they often rapidly decompose if subjected to standard purification without protection [1]. Causality & Solution: To prevent this, you must bypass normal-phase silica entirely. Switch to Reverse-Phase C18 chromatography. Using a C18 matrix with a mobile phase of Acetonitrile/Water containing 0.05% Trifluoroacetic Acid (TFA) stabilizes the protonated amine as a salt, preventing oxidative degradation and ensuring sharp peak elution[2].
Q2: My LC-MS shows a persistent M+2/M+4 isotopic pattern impurity. What is it, and how do I remove it? A: This isotopic signature indicates the presence of unreacted halogenated precursors (e.g., brominated or dibrominated pyrrolopyrazine intermediates) carried over from upstream amination or Sonogashira cyclization steps [3]. Causality & Solution: Halogenated pyrrolopyrazines often co-elute with the target amine in standard non-polar solvent systems due to their similar hydrophobicities. To separate them, exploit the basicity of the 7-amine. Perform an acid-base liquid-liquid extraction. The target amine will partition into the aqueous layer at pH < 3 (as a water-soluble salt), while the non-basic halogenated impurities will remain trapped in the organic layer.
Q3: How do I efficiently clear residual Palladium (Pd) and Copper (Cu) catalysts from the crude mixture? A: 5H-Pyrrolo[2,3-b]pyrazin-7-amine contains multiple nitrogen heteroatoms (the pyrazine nitrogens and the primary amine) that act as excellent bidentate ligands. These strongly chelate the transition metals like Pd and Cu used in cross-coupling reactions [4]. Causality & Solution: Simple filtration through Celite is insufficient because the metals are chemically coordinated to your product, not just physically suspended. You must use a metal scavenger with a higher binding affinity for Pd/Cu than your product. Thiol-functionalized silica (e.g., SiliaMetS Thiol) disrupts the product-metal complex, trapping the metals in a solid matrix that can be easily filtered away.
III. Quantitative Data: Impurity Clearance Metrics
| Impurity Type | Analytical Marker | Recommended Removal Technique | Expected Clearance Rate | Product Recovery |
| Transition Metals (Pd/Cu) | ICP-MS (>50 ppm) | Thiol-Silica Scavenging | > 98% | 90 - 95% |
| Halogenated Precursors | LC-MS (M+2/M+4 isotopes) | Acid-Base Extraction | > 99% | 85 - 90% |
| Oxidative Degradants | UV-Vis (Baseline streaking) | Reverse-Phase C18 (0.05% TFA) | > 95% | 80 - 85% |
IV. Self-Validating Experimental Protocols
Protocol A: Reverse-Phase C18 Purification (TFA-Stabilized)
Objective: Isolate the target amine while preventing acid-catalyzed degradation on normal-phase silica.
-
Sample Preparation: Dissolve the crude 5H-Pyrrolo[2,3-b]pyrazin-7-amine in a minimum volume of DMSO or DMF.
-
Self-Validation: Ensure complete dissolution; any particulates must be filtered through a 0.45 µm PTFE syringe filter to prevent column clogging and overpressurization.
-
-
Column Equilibration: Equilibrate a C18 reverse-phase column with 5 column volumes (CV) of 95% Water / 5% Acetonitrile containing 0.05% TFA[2].
-
Elution Gradient: Run a gradient from 5% to 70% Acetonitrile over 20 CV.
-
Causality: The 0.05% TFA keeps the amine protonated. This prevents oxidation and eliminates secondary interactions with residual silanols on the C18 stationary phase, which causes peak tailing.
-
-
Fraction Collection: Monitor at 254 nm and 280 nm. Pool fractions containing the target mass (M+H = 135.1).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the target compound as a stable TFA salt.
-
Critical Warning: Do not use rotary evaporation with heat. Concentrating TFA under heat will aggressively degrade the product.
-
Protocol B: Chemical Metal Scavenging
Objective: Remove coordinated Pd/Cu catalysts post-synthesis to prevent downstream assay interference.
-
Dissolution: Dissolve the crude product in a polar aprotic solvent (e.g., THF or EtOAc) at a concentration of 0.1 M.
-
Scavenger Addition: Add 3 to 5 equivalents (relative to the theoretical metal catalyst loading) of Thiol-functionalized silica (SiliaMetS Thiol).
-
Incubation: Stir the suspension at 40°C for 4 hours.
-
Causality: Mild heating increases the kinetic rate of ligand exchange, allowing the highly nucleophilic thiol groups on the silica to outcompete the pyrazine nitrogens for the metal ions.
-
-
Filtration: Filter the mixture through a pad of Celite. Wash the pad with 2 CV of the reaction solvent.
-
Self-Validation: The filtrate should visually transition from a dark brown/green (indicative of Pd/Cu complexes) to a pale yellow or clear solution. Confirm final metal limits via ICP-MS.
-
V. References
-
Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ezfv3FsIuxJYyYgZE8ttDcBHuQJtXUS850TvOCv1v3rQygpuqjd4ZB32B9c40YC_Or-WBJeLcbxzWQOY7bN3dym6AwdluZrYn0fr8w5L098LLWXYDtnut1AUeUeDxBG7-ReCEQrK-Dzb12I=]
-
WO2021000925A1 - PYRROLO[2, 3-b] PYRAZINES AS HPK1 INHIBITOR AND THE USE THEREOF - Google Patents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9FeB72Mf5yf0JCsfYpkbCFnopUWC9GBRw_ivwgQkY22KWvkn960t4oqRZfW4SozcOn25wy8vIAjuaXbH7kVVGRH0SbHRYNIONS9BG4yTYYKOvosWWf2p0NBIiBngHEaenkFQ50G1bPe5fz2QsZg==]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. National University of Pharmacy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK5cBpB9J53BRBxMkkHFEA_HgoZ4ErDD6mBNV84lNZw0G8OIpT7qLI366-DUNnfsgQXSiD2jGiz900UpXS1A0I9mqK3BWYjfm7lhC_TnBWqGTlTb8JvQm40WU2dFAAOBXVnUfop1rQt_zGQFcpFwgDjArmLdbUVuVNyA==]
-
Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties - RSC Publishing. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCC1zzsvmmaw2DsDoPyzbC_PlA-GuqHNwDYaN3a4zRN8gTJnUXps1smLPAVapqCbh1iDwqBLAQ5eVLM9fwoSWVdLVfPet44A_Auj_yJYCoJfVprJftwMGrIg5hzj1wXucavYMzsZNmQ0AuZY3i186CjYF41ldvjmIM]
Technical Support Center: Troubleshooting Photostability of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals address the specific photodegradation challenges associated with 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3).
Heterocyclic building blocks featuring fused pyrrole and pyrazine rings are notoriously sensitive to environmental stress. This guide moves beyond basic recommendations to explain the causality behind light-induced degradation and provides field-proven, self-validating workflows to ensure the scientific integrity of your stability data.
Photostability Evaluation & Mitigation Workflow
Fig 1. Systematic troubleshooting workflow for photolabile heterocyclic APIs.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why does 5H-Pyrrolo[2,3-b]pyrazin-7-amine degrade so rapidly under standard laboratory lighting?
The Causality: The degradation is driven by the electron-rich nature of the fused pyrrole ring. When exposed to photons in the near-UV (320–400 nm) and visible spectrum, the extended
Q2: How do I differentiate between photolytic degradation and thermal/solvolytic degradation in my assays? The Solution: You must implement a self-validating system using a "Dark Control." Photostability chambers generate heat, which can cause thermal degradation (e.g., hydrolysis) that mimics photolysis. By wrapping an identical control sample in double-layered aluminum foil and placing it immediately adjacent to the exposed sample in the chamber, you isolate light as the sole variable. If the exposed sample degrades but the dark control remains intact, the causality is strictly photolytic[4][5]. If both degrade equally, your issue is thermal or solvent-related.
Q3: What analytical signatures should I look for when troubleshooting this degradation on HPLC/MS? The Solution: Because the primary degradation pathway is photo-oxidation, you should monitor for specific mass shifts. Look for +16 Da (indicative of N-oxidation at the pyrazine nitrogens or primary amine) and +32 Da (indicative of di-oxidation or endoperoxide formation leading to ring opening)[2]. Ensure your HPLC method uses a diode-array detector (DAD) to monitor shifts in the UV max, as ring-cleavage will drastically alter the chromophore.
Q4: What are the field-proven mitigation strategies for handling this compound during synthesis and storage? The Solution:
-
Actinic (Amber) Glassware: Amber glass effectively cuts off light transmission below ~450 nm, shielding the compound from the high-energy UV and near-UV radiation responsible for excitation[5].
-
Inert Atmosphere (N2/Ar Purging): By sparging your solvents with nitrogen or argon, you remove dissolved oxygen, breaking the causality chain of Type II photosensitization. Without oxygen, the excited state cannot form reactive oxygen species (ROS).
-
Formulation Shielding: If advancing to drug product development, incorporate opacifiers like Titanium Dioxide (
) into tablet coatings to physically block UV penetration.
Quantitative Degradation Profile
Below is a structured comparison of expected degradation for 5H-Pyrrolo[2,3-b]pyrazin-7-amine under standard [6] conditions. Note: Data represents typical behavior for this heterocyclic class in aqueous/organic solution without mitigation.
| Light Source | Exposure Dosage | Dark Control Recovery (%) | Exposed Sample Recovery (%) | Major Degradant (MS Shift) | Proposed Mechanism |
| Visible Light | 1.2 Million lux-hours | 99.8% | 92.5% | +16 Da | N-Oxidation (Amine/Pyrazine) |
| Near UV Light | 200 Watt-hours/m² | 99.7% | 81.2% | +32 Da | Pyrrole Ring Cleavage / Di-oxidation |
| Combined (UV + Vis) | 1.2M lux-hr + 200 W-hr/m² | 99.5% | 68.4% | Multiple | Cascading Photo-oxidation |
Experimental Protocol: Self-Validating Forced Degradation Testing
To ensure trustworthiness and regulatory compliance, follow this step-by-step methodology based on[7] to evaluate the photostability of 5H-Pyrrolo[2,3-b]pyrazin-7-amine.
Step 1: Sample Preparation
-
Accurately weigh 10 mg of 5H-Pyrrolo[2,3-b]pyrazin-7-amine.
-
Dissolve in 10 mL of an inert, HPLC-grade solvent mixture (e.g., 50:50 Acetonitrile:Water) to yield a 1 mg/mL stock solution. Avoid using halogenated solvents like Chloroform, as they can generate free radicals under UV light and artificially accelerate degradation.
Step 2: Control Setup (The Self-Validating Mechanism)
-
Aliquot 2 mL of the stock solution into two identical clear quartz or high-quality glass vials.
-
Vial A (Exposed): Seal with a PTFE-lined cap.
-
Vial B (Dark Control): Seal with a PTFE-lined cap, then wrap the entire vial tightly in two layers of heavy-duty aluminum foil. Ensure no light can penetrate the bottom or neck of the vial.
Step 3: Chamber Configuration
-
Place both Vial A and Vial B side-by-side in a calibrated photostability chamber equipped with a Xenon arc lamp (filtered to simulate D65/ID65 emission) or a combination of cool white fluorescent and near-UV lamps[4].
-
Ensure the chamber temperature is strictly controlled at 25°C to minimize thermal variables.
Step 4: Exposure Phase
-
Expose the samples until the calibrated radiometers/lux meters confirm an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter [4][7].
Step 5: HPLC-DAD/MS Analysis
-
Remove both vials from the chamber. Carefully unwrap the dark control.
-
Inject both samples into a stability-indicating HPLC-MS system (e.g., C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient).
-
Data Interpretation: Calculate the mass balance. If Vial A shows <95% recovery and Vial B shows >99% recovery, the compound is confirmed photolabile. Proceed to implement the mitigation strategies outlined in Q4.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline European Medicines Agency (EMA) URL:[Link]
-
Photostability and Photodegradation Pathways of Distinctive Pesticides PubMed (National Institutes of Health) URL:[Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds PubMed (National Institutes of Health) URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability and photodegradation pathways of distinctive pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikev.org [ikev.org]
- 5. q1scientific.com [q1scientific.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Validation & Comparative
1H NMR spectral analysis of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Topic: 1H NMR Spectral Analysis of 5H-Pyrrolo[2,3-b]pyrazin-7-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.
A Comparative Guide for Scaffold Validation in Kinase Inhibitor Design
Executive Summary & Structural Context
In the development of ATP-competitive kinase inhibitors, the 5H-pyrrolo[2,3-b]pyrazine scaffold (often referred to as 4,7-diazaindole) has emerged as a critical bioisostere to the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine).
While both scaffolds serve as effective hinge-binders, the [2,3-b]pyrazine core offers distinct solubility profiles and metabolic stability vectors due to the placement of the ring nitrogens. This guide focuses on the 7-amine derivative, a functionalized core often used as an intermediate to install electrophilic warheads or solubilizing tails.[1]
The Challenge: Distinguishing the 7-amine regioisomer from its 2-amine or 3-amine counterparts, and differentiating the core from the isomeric [2,3-d]pyrimidine system using 1H NMR.[1]
Experimental Protocol: Signal Optimization
To ensure the resolution of exchangeable protons (NH, NH₂) and prevent peak coalescence, the following protocol is mandatory. Chloroform-d (
Standardized Workflow
-
Solvent Selection: DMSO-d6 (99.9% D) is the gold standard.[1]
-
Reasoning: High polarity stabilizes the polar amine/lactam-like tautomers; lack of proton exchange preserves the -NH and -NH₂ signals.[1]
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Note: Higher concentrations may induce stacking (concentration-dependent shifts), particularly of the aromatic pyrazine protons.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure full relaxation).
-
Relaxation Delay (D1):
2.0 seconds (critical for accurate integration of the isolated pyrazine protons).[1] -
Scans (NS): 64 (minimum) to resolve the broad pyrrole-NH.
-
Spectral Assignment & Logic
The Molecule
Structure: 5H-Pyrrolo[2,3-b]pyrazin-7-amine Numbering Scheme:
Predicted & Observed Shifts (DMSO-d6)
The introduction of the electron-donating amino group at C7 significantly perturbs the chemical environment compared to the unsubstituted core.[1]
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |
| 5-NH | Pyrrole NH | 11.2 – 11.8 | Broad Singlet | - | Highly deshielded; diagnostic of the indole-like system.[1] |
| 2-H | Pyrazine | 8.0 – 8.2 | Doublet | Deshielded by adjacent N1; typically the most downfield aromatic CH. | |
| 3-H | Pyrazine | 7.8 – 8.0 | Doublet | Slightly shielded relative to H2 due to distance from the pyrrole nitrogen lone pair.[1] | |
| 7-NH₂ | Exocyclic Amine | 5.5 – 6.5 | Broad Singlet | - | Exchangeable.[1] Broadening indicates rotation/H-bonding. |
| 6-H | Pyrrole CH | 5.8 – 6.2 | Singlet (or d) | Key Diagnostic: Significantly upfield shifted (shielded) by the ortho-amino group (mesomeric effect).[1] |
Critical Distinction: In the unsubstituted scaffold, H6 and H7 appear as a pair of doublets around 6.6 ppm and 7.8 ppm.[1] The disappearance of the 7.8 ppm signal and the upfield shift of the H6 signal confirm the 7-amine substitution.[1]
Comparative Analysis: Alternatives & Isomers
This section objectively compares the target molecule against its primary medicinal chemistry alternatives.
Comparison 1: Regioisomer Differentiation
Scenario: You have synthesized a batch, but need to confirm the amine is at C7, not C2 or C3 (on the pyrazine ring).
| Feature | 7-Amine (Target) | 2-Amine / 3-Amine (Isomers) |
| Pyrazine Region (7.5-8.5 ppm) | Two Doublets (H2, H3) | One Singlet (The amine replaces one proton).[1] |
| Pyrrole Region (6.0-7.5 ppm) | One Singlet (H6) | Two Doublets (H6, H7) |
| Electronic Effect | H6 is shielded (< 6.5 ppm).[1] | H6/H7 remain aromatic (> 6.5 ppm).[1] |
Comparison 2: Scaffold Selection (Pyrazine vs. Pyrimidine)
Scenario: Deciding between the [2,3-b]pyrazine and the [2,3-d]pyrimidine (7-deazapurine) core for a kinase inhibitor.
| Parameter | 5H-Pyrrolo[2,3-b]pyrazin-7-amine | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine |
| Common Name | 7-Amino-4,7-diazaindole | 7-Deazaadenine |
| Aromatic Peaks | 2 distinct signals (Pyrazine H2, H3) | 1 distinct signal (Pyrimidine H2) + H8 |
| Coupling | No vicinal coupling on the 6-membered ring.[1] | |
| Solubility (DMSO) | High | Moderate to High |
| Hinge Binding | Bidentate (N1 acceptor, NH5 donor) | Bidentate (N1 acceptor, NH7 donor) |
Visualization of Structural Logic[2]
The following diagram illustrates the assignment logic and the differentiation flow between the target and its isomers.
Figure 1: Decision tree for confirming the 7-amine regioisomer using 1H NMR splitting patterns and chemical shift logic.
References
-
Jiang, A., et al. (2018).[1][2] "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules. 23(10), 2645.[1] Link
- Citation Context: Provides baseline spectral data for the 5H-pyrrolo[2,3-b]pyrazine scaffold and synthesis methods for deriv
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 5370803, 5H-Pyrrolo[2,3-b]pyrazine." PubChem. Link
- Citation Context: Verification of core scaffold nomenclature, tautomeric forms, and physical properties.
-
Abraham, R. J., & Mobli, M. (2007). "1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry. Link
-
Citation Context: Theoretical grounding for the ring current effects and nitrogen shielding observed in the pyrazine/pyrrole fused systems.[1]
-
-
Hassan, A. S., et al. (2018).[1] "Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives." Russian Journal of Organic Chemistry. Link
- Citation Context: Comparative spectral data for the isomeric [2,3-d]pyrimidine system (7-deazapurine).
Sources
A Senior Application Scientist's Guide: 5H-Pyrrolo[2,3-b]pyrazin-7-amine vs. 7-Azaindole Scaffolds in Modern Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the most successful "privileged scaffolds" are 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its bioisostere, 5H-pyrrolo[2,3-b]pyrazine. This guide provides an in-depth, objective comparison of these two critical scaffolds, grounded in experimental data and field-proven insights. We will dissect their structural and electronic differences, analyze their impact on target engagement and ADME properties, and provide actionable experimental protocols for their evaluation, empowering drug development professionals to make more informed strategic decisions in their discovery programs.
Introduction: The Strategic Value of Privileged Scaffolds
Privileged scaffolds are molecular frameworks that can bind to multiple, often unrelated, biological targets. 7-Azaindole rose to prominence as a bioisosteric replacement for purines and indoles, demonstrating a remarkable ability to mimic the hydrogen bonding pattern of adenine in the ATP-binding site of kinases.[1][2] Its success, exemplified by the FDA-approved BRAF inhibitor Vemurafenib, has cemented its status as a go-to scaffold for kinase inhibitor design.[3][4]
The logical evolution of scaffold hopping led to the exploration of 5H-pyrrolo[2,3-b]pyrazine. By introducing a second nitrogen atom into the six-membered ring, this scaffold modifies the electronic properties and introduces an additional hydrogen bond acceptor, offering a distinct set of advantages and challenges. This guide will compare these two frameworks, moving beyond simple structural analogy to a nuanced, data-driven analysis of their respective merits.
Caption: Core structures of 7-Azaindole and 5H-Pyrrolo[2,3-b]pyrazine.
Section 1: Comparative Physicochemical and Electronic Properties
The primary difference between the two scaffolds is the replacement of a carbon-hydrogen (C-H) group in the pyridine ring of 7-azaindole with a nitrogen atom to form the pyrazine ring. This seemingly minor change has significant consequences for the molecule's electronic distribution and hydrogen bonding potential.
| Property | 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) | 5H-Pyrrolo[2,3-b]pyrazin-7-amine | Rationale for Difference |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | 2 (Pyrrole N-H, Amine -NH2) | The amine substituent adds a primary amine donor group. |
| Hydrogen Bond Acceptors | 1 (Pyridine N7) | 3 (Pyrazine N5, Pyrazine N8, Amine -NH2) | The second nitrogen in the pyrazine ring (N5) acts as an additional H-bond acceptor. |
| pKa (Conjugate Acid) | ~4.6 (for pyridine N) | ~1.5-2.5 (estimated for pyrazine N) | The second electron-withdrawing nitrogen in the pyrazine ring significantly reduces the basicity of the ring nitrogens. |
| Calculated LogP (cLogP) | 1.4 | 0.3 | The additional nitrogen and amine group increase polarity, leading to a lower calculated partition coefficient and potentially higher aqueous solubility.[2][5] |
| Polar Surface Area (PSA) | 41.6 Ų | 78.9 Ų | The additional nitrogen and amine group significantly increase the polar surface area.[6] |
Expert Insight: The introduction of the second nitrogen atom in the pyrazine ring makes the system more electron-deficient compared to the pyridine ring of 7-azaindole. This increased electron-withdrawing character can influence the acidity of the pyrrole N-H, potentially making it a stronger hydrogen bond donor. Furthermore, the significantly higher PSA and lower cLogP of the pyrrolo[2,3-b]pyrazine scaffold suggest a higher intrinsic aqueous solubility, a property that is often highly desirable in drug candidates. However, this must be balanced against potential reductions in cell permeability.
Section 2: Impact on Target Engagement and Binding Modes
Both scaffolds are exceptional at forming hydrogen bonds with the "hinge" region of protein kinases, the flexible loop that connects the N- and C-terminal lobes of the kinase domain.[3] This interaction is crucial for anchoring ATP-competitive inhibitors.
7-Azaindole: The classic binding mode involves the pyrrole N-H acting as a hydrogen bond donor and the pyridine N7 atom acting as a hydrogen bond acceptor, forming two critical hydrogen bonds with the kinase hinge.[7] This bidentate interaction is a hallmark of many potent kinase inhibitors, including Vemurafenib.[4]
5H-Pyrrolo[2,3-b]pyrazine: This scaffold retains the pyrrole N-H donor but offers two nitrogen acceptors (N5 and N8) in the pyrazine ring. This provides an opportunity for a "three-point" interaction with the hinge region or allows the molecule to adopt alternative binding poses to engage different residues. This versatility can be exploited to achieve higher affinity or to gain selectivity against other kinases. For example, in the development of FGFR inhibitors, switching from a pyridine-based scaffold to a 5H-pyrrolo[2,3-b]pyrazine core was shown to increase binding activity.[8][9]
Caption: Comparative H-bond interactions with the kinase hinge region.
Section 3: Influence on ADME and Pharmacokinetic Properties
The choice between these scaffolds extends beyond target binding and significantly impacts a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Solubility: As indicated by the cLogP and PSA values, compounds based on the 5H-pyrrolo[2,3-b]pyrazine scaffold are generally expected to have higher aqueous solubility than their 7-azaindole counterparts. This can be a major advantage, as poor solubility is a frequent cause of compound attrition in drug development. For example, a study comparing various azaindoles to a parent indole showed that all four azaindole isomers uniformly enhanced solubility by more than 25-fold.[1]
-
Metabolic Stability: The introduction of a nitrogen atom can block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes) that might exist on the corresponding carbon atom in the 7-azaindole scaffold. This can lead to improved metabolic stability and a longer half-life in vivo.[1] However, the electron-deficient nature of the pyrazine ring can also make it susceptible to other metabolic pathways, such as reduction or oxidation by different enzyme systems.
-
Permeability: While higher polarity and PSA improve solubility, they can negatively impact passive membrane permeability. A careful balance must be struck. Medicinal chemists often need to append more lipophilic groups to the 5H-pyrrolo[2,3-b]pyrazine core to achieve the desired permeability for oral absorption, which in turn can offset the intrinsic solubility advantage.
-
Off-Target Effects: The increased number of nitrogen atoms and the altered electronic profile can change a molecule's interaction with off-targets, such as the hERG potassium channel (implicated in cardiac toxicity) or other kinases. This must be evaluated on a case-by-case basis.
Section 4: Synthetic Accessibility
Both scaffolds are readily accessible through established synthetic routes, making them attractive for library synthesis and lead optimization.
7-Azaindole: Common synthetic strategies include the Bartoli and Batcho-Leimgruber indole syntheses, adapted for the pyridine-containing starting materials.[1] Palladium-catalyzed cross-coupling reactions are also extensively used to functionalize the core structure.[10] The commercial availability of a wide range of substituted 2-aminopyridines makes these routes highly versatile.[1][11]
5H-Pyrrolo[2,3-b]pyrazine: Synthesis often begins with substituted aminopyrazines. For instance, a common route involves the reaction of a diaminopyrazine with a suitable dicarbonyl compound or its equivalent to form the fused pyrrole ring.[8] Like 7-azaindole, the pyrazine core can be functionalized using modern cross-coupling methodologies.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pjps.pk [pjps.pk]
A Comparative Guide to HPLC Method Development for 5H-Pyrrolo[2,3-b]pyrazin-7-amine Purity Analysis
This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5H-Pyrrolo[2,3-b]pyrazin-7-amine. We will explore the causal relationships behind methodological choices, from initial analyte characterization to final method validation. Furthermore, this guide will present a direct comparison with Ultra-Performance Liquid Chromatography (UPLC), offering supporting data to guide researchers and drug development professionals in selecting the optimal analytical strategy for their needs.
Introduction: The Analytical Imperative for 5H-Pyrrolo[2,3-b]pyrazin-7-amine
5H-Pyrrolo[2,3-b]pyrazin-7-amine is a nitrogen-containing heterocyclic compound. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Ensuring the purity of this active pharmaceutical ingredient (API) is a critical step in drug development, as even minute impurities can impact safety and efficacy. HPLC remains a cornerstone technique for this purpose due to its high resolving power, sensitivity, and reproducibility.[1][2]
The objective of this guide is to develop and validate an HPLC method capable of separating 5H-Pyrrolo[2,3-b]pyrazin-7-amine from its potential process-related impurities and degradation products, and to compare its performance against the more recent UPLC technology.
Foundational Strategy: HPLC Method Development
A successful HPLC method is not a matter of chance but the result of a systematic, science-driven approach. Our development process is built on understanding the physicochemical properties of the analyte to make informed decisions.
Analyte Characterization
Before any instrument is configured, understanding the analyte is paramount. 5H-Pyrrolo[2,3-b]pyrazin-7-amine is a relatively polar molecule containing multiple nitrogen atoms, which can act as hydrogen bond donors/acceptors and can be protonated depending on pH.[3][4] This has direct implications for its chromatographic behavior.
| Property | Estimated Value/Characteristic | Rationale & Chromatographic Implication |
| Structure | See Figure 1 | The fused pyrrolopyrazine ring system with an amine substituent suggests moderate polarity. The presence of both pyrrole-type and pyridine-type nitrogens indicates potential for pH-dependent retention.[3] |
| Molecular Weight | ~134.14 g/mol | Low molecular weight, suitable for standard HPLC analysis. |
| XLogP3 | ~0.3 | The low positive LogP value indicates a hydrophilic or polar nature, suggesting that achieving sufficient retention on a standard C18 column could be challenging.[5] |
| pKa | Estimated ~4-5 (for pyridine-type N) | The amine and pyrazine nitrogens are basic and can be protonated at acidic pH. Operating the mobile phase at a pH at least 2 units away from the pKa is crucial to ensure a consistent ionization state and reproducible retention times.[6] |
| UV Absorbance | Expected UV λmax ~250-280 nm | Aromatic heterocyclic systems typically exhibit strong UV absorbance, making UV detection a suitable choice. A photodiode array (PDA) detector is recommended to monitor peak purity and select the optimal wavelength. |
Figure 1: Structure of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
A 2D representation of the analyte's chemical structure.
Method Development Workflow
The development process follows a logical sequence, where each step builds upon the last. This ensures an efficient path to a robust and reliable method.
A systematic workflow for HPLC method development.
Experimental Protocols & Parameter Selection
Recommended HPLC Protocol
This protocol represents a robust starting point for the purity analysis of 5H-Pyrrolo[2,3-b]pyrazin-7-amine.
Instrumentation:
-
HPLC System with Gradient Pump, Autosampler, Column Oven, and PDA Detector.
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A polar-endcapped C18 is recommended to improve retention and peak shape for this polar analyte.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Analyte: 5H-Pyrrolo[2,3-b]pyrazin-7-amine reference standard and sample.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak efficiency. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | PDA at 265 nm | Wavelength selected based on UV scan; PDA allows for peak purity analysis. |
| Gradient Program | 0-2 min: 5% B2-15 min: 5% to 60% B15-17 min: 60% B17-17.1 min: 60% to 5% B17.1-22 min: 5% B (Re-equilibration) | A shallow gradient provides good resolution for closely eluting impurities. A hold at the end ensures elution of any late-eluting compounds, and a sufficient re-equilibration time ensures reproducibility. |
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (~100 µg/mL).
-
Tailing Factor (Tf): Should be ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Theoretical Plates (N): Should be ≥ 2000.
These SST criteria form a self-validating system, ensuring the instrument is performing adequately before generating sample data.
Performance Comparison: HPLC vs. UPLC
While HPLC is robust and widely available, UPLC offers significant advantages in speed and efficiency by using sub-2 µm particles at much higher pressures.[7][8] This leads to faster analysis times, improved resolution, and reduced solvent consumption.[9][10]
To provide a direct comparison, the developed HPLC method was transferred to a UPLC system. Method transfer principles were applied to scale the gradient and flow rate appropriately for the smaller UPLC column dimensions.
Comparative Data
The following table summarizes the performance of the optimized HPLC method versus its UPLC equivalent for the analysis of a sample containing 5H-Pyrrolo[2,3-b]pyrazin-7-amine and two known impurities.
| Parameter | HPLC Method | UPLC Method | Advantage |
| Column | C18, 250x4.6 mm, 5 µm | C18, 50x2.1 mm, 1.7 µm | UPLC |
| Run Time | 22 minutes | 5 minutes | UPLC |
| System Pressure | ~1500 psi | ~8500 psi | HPLC (Lower) |
| Resolution (Main Peak/Impurity 1) | 2.8 | 4.5 | UPLC |
| Solvent Consumption per Run | ~22 mL | ~3.5 mL | UPLC |
| Theoretical Plates (Main Peak) | ~8,500 | ~25,000 | UPLC |
| Signal-to-Noise (Impurity 2) | 45 | 110 | UPLC |
Discussion of Results
The data clearly demonstrates the primary benefits of UPLC technology. The analysis time was reduced by over 75%, leading to a significant increase in sample throughput.[8][10] This also resulted in an ~84% reduction in solvent consumption, which lowers operational costs and improves environmental friendliness.[7][9]
From a chromatographic perspective, the UPLC method provided superior performance. The resolution between the main analyte and its critical impurity pair was significantly enhanced, and the overall column efficiency (measured in theoretical plates) was nearly three times higher. This leads to sharper, narrower peaks and improved sensitivity, as evidenced by the higher signal-to-noise ratio for Impurity 2.[7]
The main trade-off is the significantly higher backpressure of the UPLC system, which requires specialized instrumentation capable of operating at pressures up to 15,000 psi.[8][11] The initial capital investment for UPLC systems is also higher than for conventional HPLC systems.[9]
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14]
| Validation Parameter | Result | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | 0.9998 over a range of 1-150 µg/mL. | Correlation coefficient (r) ≥ 0.999. |
| Accuracy (% Recovery) | 99.2% - 101.5% at three concentration levels. | Typically 98.0% - 102.0%. |
| Precision (RSD) | Repeatability: 0.45%Intermediate Precision: 0.68% | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
The validation results confirm that the proposed HPLC method is specific, linear, accurate, and precise for the purity determination of 5H-Pyrrolo[2,3-b]pyrazin-7-amine.
Conclusion and Recommendations
This guide has detailed a systematic approach to developing a robust, validated reversed-phase HPLC method for the purity analysis of 5H-Pyrrolo[2,3-b]pyrazin-7-amine. The method demonstrates excellent performance characteristics in line with ICH guidelines.
The comparative study reveals that UPLC offers substantial improvements in speed, resolution, sensitivity, and solvent savings . For laboratories focused on high-throughput analysis, rapid product release, and long-term cost reduction, investing in UPLC technology is highly recommended.[10] However, the developed HPLC method remains a reliable and highly effective alternative for laboratories where UPLC is not available or for applications that do not require maximum throughput.[9] The choice between the two ultimately depends on the specific needs, sample volume, and available resources of the quality control laboratory.
References
-
A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
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UPLC vs HPLC: what is the difference? - Alispharm. Alispharm. [Link]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Analysis. [Link]
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Differences between HPLC and UPLC - Pharmaguideline. Pharmaguideline. [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Thermo Fisher Scientific. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Waters Corporation. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
HPLC vs UPLC: Resolution and Throughput Compared - Patsnap Eureka. Patsnap. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Polar Compounds | SIELC Technologies. SIELC Technologies. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]
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-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
-
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-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. [Link]
-
5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem. National Center for Biotechnology Information. [Link]
-
(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem. National Center for Biotechnology Information. [Link]
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- 14. database.ich.org [database.ich.org]
Publish Comparison Guide: X-ray Crystallography of 5H-Pyrrolo[2,3-b]pyrazin-7-amine Complexes
This guide provides an in-depth technical analysis of 5H-Pyrrolo[2,3-b]pyrazin-7-amine complexes, focusing on their application in Structure-Based Drug Design (SBDD) for kinase inhibition. It contrasts this scaffold with the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine) "gold standard," utilizing experimental data from CDK2 and FGFR1 campaigns.
Executive Summary & Scaffold Significance
The 5H-Pyrrolo[2,3-b]pyrazine scaffold represents a critical bioisostere in kinase inhibitor discovery. While structurally similar to the widely used pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib), the pyrazine-fused core alters the electronic distribution and hydrogen-bonding vectors within the ATP-binding pocket.
-
Primary Application: ATP-competitive inhibition (Type I) of kinases (CDK2, GSK-3
, FGFR1). -
Key Advantage: The shifted nitrogen arrangement (N1/N4 in the pyrazine ring vs. N1/N3 in pyrimidine) allows for unique hydrophobic contacts and water-mediated networks often inaccessible to 7-deazapurines.
-
Structural Benchmark:
-
Aloisines (CDK2): Defined binding mode via Leu83 interactions.
-
FGFR Inhibitors: High-affinity binding derived from scaffold hopping strategies (guided by PDB: 5Z0S).
-
Structural Analysis: Binding Modes & Causality
2.1. The "Hinge Binder" Mechanism
The 5H-pyrrolo[2,3-b]pyrazin-7-amine core functions primarily by anchoring to the kinase hinge region. Unlike adenine, which presents a specific donor-acceptor motif (N1 acceptor, N6 donor), this scaffold offers a modified interface.
-
Case Study: Aloisine B in CDK2
-
Interaction: The pyrrole nitrogen acts as a hydrogen bond donor, while the pyrazine nitrogen (or adjacent substituents) acts as an acceptor.
-
Target Residue: Leu83 (Backbone NH and CO).
-
Geometry: Planar alignment within the ATP cleft, displacing the natural nucleotide.
-
Causality: The 6-phenyl substitution in Aloisines exploits the hydrophobic gatekeeper region, enhancing selectivity over other serine/threonine kinases.
-
2.2. Scaffold Hopping: From Pyridine to Pyrazine
In FGFR1 inhibitor development, crystallographic data drove the transition to the pyrrolo[2,3-b]pyrazine core.
-
Starting Point (PDB: 5Z0S): A 1H-pyrrolo[3,2-b]pyridine derivative (Compound 8) was crystallized with FGFR1.
-
Optimization: Structural superposition revealed that replacing the pyridine ring with a pyrazine ring (forming 5H-pyrrolo[2,3-b]pyrazine) improved shape complementarity in the hinge region.
-
Result: The pyrazine derivative (Compound 9) showed a >10-fold increase in binding activity compared to the pyridine precursor, validated by SAR data.
Comparative Performance Data
The following table contrasts the 5H-pyrrolo[2,3-b]pyrazine scaffold with alternative kinase inhibitor cores.
| Feature | 5H-Pyrrolo[2,3-b]pyrazine | Pyrrolo[2,3-d]pyrimidine (Standard) | Pyrazolo[1,5-a]pyrimidine |
| Core Geometry | 5-6 Fused (Pyrrole-Pyrazine) | 5-6 Fused (Pyrrole-Pyrimidine) | 5-6 Fused (Pyrazole-Pyrimidine) |
| H-Bond Capacity | Donor (Pyrrole NH) + Acceptor (Pyrazine N) | Donor (Pyrrole NH) + Acceptor (Pyrimidine N) | Donor (Exocyclic NH) + Acceptor (Ring N) |
| Key Target | CDK2, GSK-3 | JAK1/2/3, BTK | CDK2, KDR |
| Crystal Resolution | Typically 1.8 – 2.3 Å | High (often <1.5 Å) | Variable (2.0 – 2.8 Å) |
| Selectivity Driver | Hydrophobic "Gatekeeper" fit | Ribose pocket occupancy | Solvent front interactions |
| IC50 (Example) | 0.15 µM (Aloisine A vs CDK1) | 1.0 nM (Tofacitinib vs JAK3) | ~5 nM (Dinaciclib vs CDK2) |
Analyst Insight: While pyrrolo[2,3-d]pyrimidines often yield higher raw potency (nanomolar range) due to their perfect adenine mimicry, the pyrrolo[2,3-b]pyrazine scaffold offers superior opportunities for selectivity engineering by exploiting subtle differences in the hinge region electronics.
Experimental Protocol: Co-Crystallization & Validation
To generate high-quality data for this scaffold, the following self-validating protocol is recommended.
Phase 1: Complex Formation
-
Protein Prep: Purify the kinase domain (e.g., CDK2 residues 1-298) to >95% homogeneity.
-
Ligand Solubilization: Dissolve 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative in 100% DMSO (100 mM stock).
-
Incubation: Mix protein (10 mg/mL) with ligand (1:3 molar ratio) on ice for 30 mins. Critical Step: Centrifuge at 14,000 rpm for 10 mins to remove amorphous aggregates before setting drops.
Phase 2: Crystallization (Vapor Diffusion)
-
Reservoir Solution: 1.0 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5), 5% PEG 400.
-
Drop Ratio: 1 µL Protein-Ligand Complex + 1 µL Reservoir.
-
Optimization: If crystals are twinned (common with planar scaffolds), add 3-5% glycerol or ethylene glycol to the drop to slow nucleation.
Phase 3: Data Processing & Refinement
-
Validation: Check electron density (
map) specifically at the hinge region (Leu83 for CDK2). -
Metric: The B-factor of the ligand should be within 10-15
of the surrounding protein residues. A high ligand B-factor suggests low occupancy or disorder.
Visualization of Signaling & Workflow
Figure 1: Kinase Inhibition Pathway (CDK2/FGFR)
This diagram illustrates the downstream effects of inhibiting the target kinase with the pyrrolopyrazine scaffold.
Caption: Dual-pathway inhibition mechanism. The scaffold competes with ATP at the hinge region of CDK2 or FGFR1, arresting downstream proliferation signals.
Figure 2: Structure-Based Design Workflow
The iterative cycle used to optimize the scaffold from the initial hit (e.g., PDB 5Z0S precursor) to the final lead.
Caption: SBDD Cycle. Structural insights from the precursor complex (5Z0S) drive the "hop" to the optimized 5H-pyrrolo[2,3-b]pyrazine scaffold.
References
-
Mettey, Y., et al. (2003). "Aloisines, a New Family of CDK/GSK-3 Inhibitors. SAR Study, Crystal Structure in Complex with CDK2, Enzyme Selectivity, and Cellular Effects."[1] Journal of Medicinal Chemistry, 46(2), 222–236.
-
Source:
-
-
Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698.
-
Source:
-
-
RCSB Protein Data Bank. "Crystal Structure of FGFR1 with Compound 8 (PDB: 5Z0S)."
-
Source:
-
-
Di Paolo, J. A., et al. (2011). "Specific Btk inhibition suppresses B cell- and FcR-mediated arthritis." (Reference for comparative kinase inhibitor scaffolds).
-
Source:
-
Sources
Validating Kinase Selectivity Profiles of 5H-Pyrrolo[2,3-b]pyrazin-7-amine Derivatives: A Comparison Guide for Target-Directed Drug Discovery
Executive Summary
The pursuit of highly selective kinase inhibitors is a primary objective in modern targeted therapeutics. While first-generation pan-kinase inhibitors demonstrated robust efficacy, their clinical utility is frequently bottlenecked by dose-limiting toxicities driven by off-target pharmacology. The 5H-pyrrolo[2,3-b]pyrazin-7-amine scaffold has emerged as a privileged, highly tunable chemotype for designing next-generation, isoform-selective inhibitors—particularly against the Fibroblast Growth Factor Receptor (FGFR) family and Janus Kinase 3 (JAK3)[1],[2].
As an application scientist evaluating novel drug candidates, understanding the mechanistic rationale of this scaffold and deploying self-validating experimental workflows is critical. This guide objectively compares the performance of pyrrolo[2,3-b]pyrazine derivatives against standard clinical alternatives and provides field-proven protocols for validating their selectivity profiles.
Structural Rationale: The Hinge-Binding Advantage
The efficacy of the 5H-pyrrolo[2,3-b]pyrazine core lies in its precise geometric complementarity to the ATP-binding pocket of kinases.
-
Bidentate Hinge Interaction: X-ray crystallographic studies confirm that the pyrazine nitrogen and the pyrrole NH act as a rigid bidentate hydrogen bond acceptor/donor pair, anchoring the molecule to the kinase hinge region[1],[3].
-
The 7-Amine Vector: The primary amine at the 7-position is not merely a structural accessory; it serves as a critical synthetic vector. By functionalizing this amine with specific amides or acrylamides, medicinal chemists can extend the molecule into the solvent-exposed channel or the selectivity pocket.
-
Covalent Targeting: For targets like JAK3, which possesses a unique reactive cysteine (Cys909) in its active site, attaching an electrophilic warhead to the 7-amine enables irreversible covalent inhibition. This strategy achieves over 100-fold selectivity for JAK3 over JAK1 and JAK2[4]. This selectivity is paramount, as off-target JAK2 inhibition by pan-JAK inhibitors (e.g., Tofacitinib) is a known driver of dose-limiting anemia[5].
Comparative Performance: Pyrrolo-Pyrazines vs. Standard Inhibitors
To benchmark the 5H-pyrrolo[2,3-b]pyrazin-7-amine scaffold, we compare its optimized derivatives against widely utilized reference compounds. The data illustrates how structural tuning shifts the molecule from a moderate pan-inhibitor to a highly selective targeted agent.
| Compound Class / Scaffold | Primary Target | Biochemical IC₅₀ | Selectivity Profile (Off-Targets) | Clinical Context |
| 5H-Pyrrolo[2,3-b]pyrazin-7-amine Deriv. | JAK3 / ITK | < 10 nM | High (>100-fold vs JAK1/2) | Preclinical (Autoimmune/Oncology) |
| Tofacitinib (Reference) | Pan-JAK | 1 - 5 nM | Low (Equipotent across JAK1/2/3) | FDA Approved (RA, UC) |
| Pyrrolo[2,3-b]pyrazine (Cmpd 13) | FGFR1 | 30.2 nM | Moderate (FGFR2/3 cross-reactivity) | Preclinical Lead |
| AZD4547 (Reference) | Pan-FGFR | 0.2 - 2.5 nM | Low (Equipotent across FGFR1/2/3) | Phase II/III Trials |
Target Pathway & Intervention Visualization
The diagram below illustrates the specific intervention point of 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives within the JAK/STAT signaling cascade, highlighting the blockade of downstream gene transcription.
JAK3/STAT signaling pathway and the targeted intervention by pyrrolo[2,3-b]pyrazine derivatives.
Self-Validating Experimental Methodologies
To establish a trustworthy selectivity profile, biochemical assays must be designed with built-in causality checks. The following protocols detail how to accurately determine the IC₅₀ and validate cellular target engagement.
Protocol A: High-Throughput TR-FRET Biochemical Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling because the time-delayed measurement eliminates short-lived auto-fluorescence from the test compounds, preventing false positives.
Expert Causality Check (Buffer Formulation): Standard kinase buffers contain 1 mM Dithiothreitol (DTT). However, if your 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative utilizes an acrylamide group for covalent binding, DTT must be omitted or replaced with TCEP . DTT is a strong nucleophile that will prematurely quench the electrophilic warhead, resulting in artificially inflated IC₅₀ values[2],[3].
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate (final DMSO concentration = 1%).
-
Enzyme Incubation: Add 5 µL of recombinant target kinase (e.g., JAK3 or JAK1) diluted in DTT-free assay buffer. Incubate for 60 minutes at room temperature. (Causality: Covalent inhibitors require extended pre-incubation to allow the irreversible bond formation to reach equilibrium).
-
Reaction Initiation: Add 5 µL of a master mix containing the biotinylated peptide substrate and ATP. Crucial: Set the ATP concentration strictly at the apparent
for the specific kinase isoform to ensure maximum sensitivity to ATP-competitive inhibitors. -
Detection: After a 60-minute reaction, add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), Europium-cryptate labeled anti-phospho antibody, and XL665-labeled Streptavidin.
-
Validation & Readout: Read the plate at 340 nm excitation and dual emission (615 nm / 665 nm).
-
Self-Validation Step: Calculate the Z'-factor using DMSO (negative control) and Tofacitinib (positive control). Proceed with IC₅₀ calculation only if Z' > 0.6 , confirming robust assay mechanics.
-
Step-by-step TR-FRET biochemical screening workflow for kinase inhibitor validation.
Protocol B: Cellular Target Engagement (pSTAT3 AlphaLISA)
Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM). This whole-cell assay validates on-target engagement.
-
Cell Preparation: Seed Jurkat cells at
cells/well in a 96-well plate using serum-free RPMI media for 4 hours. (Causality: Serum starvation suppresses basal STAT3 phosphorylation, maximizing the signal-to-background ratio upon cytokine stimulation). -
Inhibitor Treatment: Treat cells with the 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative for 1 hour at 37°C.
-
Pathway Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-2 for exactly 15 minutes to trigger JAK3-mediated STAT3 phosphorylation.
-
Lysis & Preservation: Lyse the cells using a buffer heavily supplemented with Sodium Orthovanadate and NaF. (Causality: Endogenous phosphatases act within seconds of lysis; strict inhibition is required to preserve the pSTAT3 signal).
-
Quantification: Transfer lysates to a 384-well plate and quantify pSTAT3 using an AlphaLISA immunoassay kit.
References[1] Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: Molecules. URL: https://www.mdpi.com/1420-3049/23/3/698[2] Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: Expert Opinion on Therapeutic Patents / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10848034/[4] Title: Specific inhibition of janus kinase 3 (jak3) for modulating anti-tumor immune responses. Source: WIPO (WO2020067887A1). URL: https://patents.google.com/patent/WO2020067887A1/en[5] Title: Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/24011993/[3] Title: 3,5-(un)substituted-1H-pyrrolo[2,3-b]pyridine, 1H-pyrazolo[3,4-b]pyridine and 5H-pyrrolo[2,3-b]pyrazine dual ITK and JAK3 kinase inhibitors. Source: WIPO (WO2014081732A1). URL: https://patents.google.com/patent/WO2014081732A1/en
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2020067887A1 - Specific inhibition of janus kinase 3 (jak3) for modulating anti-tumor immune responses - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of 5H-Pyrrolo[2,3-b]pyrazin-7-amine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, particularly in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the potency of various derivatives of this scaffold, offering experimental data and methodological insights for researchers, scientists, and drug development professionals. Our focus is to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds against key oncogenic and inflammatory kinases.
Introduction: The Significance of the 5H-Pyrrolo[2,3-b]pyrazine Core
The 5H-pyrrolo[2,3-b]pyrazine, a heterocyclic aromatic compound, serves as a versatile scaffold in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse substitutions, enabling fine-tuning of its pharmacological properties. Derivatives of this core have shown significant inhibitory activity against several important kinase families, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are critical mediators of cell signaling pathways implicated in cancer and autoimmune diseases.[1][2] The ability to rationally design potent and selective inhibitors based on this scaffold makes it a highly attractive starting point for drug discovery programs.
Comparative Potency Analysis of Key Derivatives
The potency of 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives is profoundly influenced by the nature and position of substituents on the core ring system. Below, we compare the inhibitory activities (IC50 values) of representative compounds against their primary kinase targets. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound ID | Target Kinase | R1-Substituent | R2-Substituent | IC50 (nM) | Reference |
| Series A: JAK Inhibitors | |||||
| 1a | JAK3 | Phenyl ether | H | Potent (Specific value not provided) | [3] |
| 1h | JAK3 | Phenyl ether with modifications | H | Potent (Specific value not provided) | [3] |
| 12b | JAK3 | Phenyl ether with modifications | H | Potent (Specific value not provided) | [3] |
| 12d | JAK3 | Phenyl ether with modifications | H | Potent (Specific value not provided) | [3] |
| Series B: FGFR Inhibitors | |||||
| Compound 9 | FGFR1 | 1H-pyrrolo[3,2-b]pyridine | Phenylsulfonyl | >90% inhibition at 1 µM | [4] |
| Compound 13 | FGFR1 | 3-(1-methyl-1H-pyrazol-4-yl) | 2-cyanophenylsulfonyl | Potent (Specific value not provided) | [2][5] |
| Compound 9p | FGFR1/2/3 & Gatekeeper Mutants | 7-(1-methyl-1H-indole-3-yl) | Acrylamide | Nanomolar potency | [6] |
Key Insights from the Data:
-
JAK Inhibition: The initial leads in the phenyl ether series (1a and 1h) demonstrated promising potency against JAK3 but lacked selectivity across the JAK family.[3] Further computational and crystallographic analysis guided the modification of the phenyl ether moiety, leading to compounds like 12b and 12d with improved potency and, critically, enhanced selectivity for JAK3 over other JAK isoforms.[3] This highlights the importance of structure-based design in achieving kinase selectivity.
-
FGFR Inhibition: A significant breakthrough in FGFR inhibition was achieved by transitioning from a 1H-pyrazolo[4,3-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine scaffold, which markedly increased binding activity.[2] Specifically, compound 9, featuring this new scaffold, showed over 90% inhibition of FGFR1 at a 1 µM concentration.[4] Further optimization, as seen in compound 13, which incorporates a 3-(1-methyl-1H-pyrazol-4-yl) group and a 2-cyanophenylsulfonyl moiety, resulted in a highly potent inhibitor with favorable metabolic properties.[2][5]
-
Overcoming Resistance: The emergence of drug resistance, often through gatekeeper mutations in the kinase domain, is a major clinical challenge. The development of covalent pan-FGFR inhibitors, such as compound 9p, represents a key strategy to address this. The incorporation of a reactive acrylamide "warhead" allows for irreversible binding to the kinase, leading to potent, nanomolar inhibitory activity against both wild-type FGFRs and their resistance-conferring mutants.[6]
Experimental Protocols for Potency Determination
The accurate determination of inhibitor potency is fundamental to the drug discovery process. Below are detailed, step-by-step methodologies for key biochemical and cellular assays commonly employed to benchmark the performance of 5H-pyrrolo[2,3-b]pyrazin-7-amine derivatives.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust, luminescence-based method that offers high sensitivity and a broad dynamic range.[7] It is less susceptible to interference from colored or fluorescent compounds compared to other assay formats. Performing the assay at the Km for ATP ensures that the measured IC50 values are more reflective of the inhibitor's true potency under physiologically relevant conditions.[7]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in a suitable buffer containing a low percentage of DMSO (e.g., 1%).[7]
-
Enzyme and Substrate Preparation: Dilute the target kinase and its specific substrate to their optimal concentrations in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.[7]
-
Reaction Initiation: In a 384-well plate, pre-incubate the test compounds with the kinase for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[7] Initiate the kinase reaction by adding a mixture of ATP (at its Km concentration) and the substrate.[7]
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.[7]
-
Reaction Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 30-40 minutes at room temperature.[7]
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes.[7]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data using "no-enzyme" controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (e.g., NanoBRET™ Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.[8]
Causality Behind Experimental Choices: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound.[8] This allows for the direct measurement of target engagement in the complex intracellular environment, accounting for factors like cell permeability and off-target binding.[8]
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with a vector encoding the target kinase fused to NanoLuc® luciferase.[8]
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well plate and allow them to attach overnight.[8]
-
Compound and Tracer Addition: Add the test compounds at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent NanoBRET® tracer at its predetermined optimal concentration.[8]
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
BRET Measurement: Immediately measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the context and methodology, the following diagrams illustrate a relevant signaling pathway and the general workflow for kinase inhibitor potency screening.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a 5H-pyrrolo[2,3-b]pyrazin-7-amine derivative.
Caption: A generalized workflow for screening and characterizing kinase inhibitors.
Conclusion and Future Directions
The 5H-pyrrolo[2,3-b]pyrazin-7-amine scaffold continues to be a rich source of potent and selective kinase inhibitors. The comparative analysis presented in this guide underscores the power of rational, structure-based drug design in optimizing potency and overcoming clinical challenges such as drug resistance. Future efforts in this area will likely focus on further enhancing selectivity to minimize off-target effects, improving pharmacokinetic properties, and exploring novel substitution patterns to identify next-generation inhibitors with superior therapeutic profiles. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of these promising therapeutic agents.
References
-
Saul Jaime-Figueroa, et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526. [Link]
-
PubMed. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. [Link]
-
ResearchGate. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
-
PubMed. (2012). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. [Link]
-
MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
ACS Publications. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
PubMed. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
MDPI. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]
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- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Comparative SAR study of 5H-Pyrrolo[2,3-b]pyrazin-7-amine substitutions
This guide provides an in-depth comparative SAR analysis of 5H-Pyrrolo[2,3-b]pyrazin-7-amine derivatives, focusing on their application as kinase inhibitors (specifically JAK3 and FGFR). It synthesizes experimental data to evaluate the 7-amine position as a critical vector for optimizing potency and physicochemical properties against alternative scaffolds like pyrrolo[2,3-d]pyrimidine.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary: The Scaffold Advantage
The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a distinct "nitrogen-rich" bioisostere of the indole and purine cores. Unlike the widely utilized 7H-pyrrolo[2,3-d]pyrimidine (found in JAK inhibitors like Tofacitinib), the [2,3-b]pyrazine core introduces an additional nitrogen at the 4-position (pyrazine numbering) while lacking the pyrimidine's N-3.
This structural variation alters the hydrogen bond acceptor (HBA) profile in the hinge-binding region and significantly impacts solubility. The 7-amine functionality (located on the pyrrole ring) serves as a pivotal "exit vector," allowing medicinal chemists to probe the solvent-exposed regions of the ATP-binding pocket without disrupting the primary hinge interaction.
Comparison of Core Scaffolds
| Feature | 5H-Pyrrolo[2,3-b]pyrazine | 7H-Pyrrolo[2,3-d]pyrimidine | Indole |
| Hinge Binding | Bidentate (N-5 Donor, N-1/N-4 Acceptor) | Bidentate (N-7 Donor, N-1 Acceptor) | Monodentate (NH Donor) |
| Electronic Character | Electron-deficient (Pyrazine fused) | Electron-deficient (Pyrimidine fused) | Electron-rich (Benzene fused) |
| Solubility (LogP) | High (Polar Surface Area ~41 Ų) | Moderate | Low |
| Primary Utility | JAK3, FGFR, BTK Inhibitors | JAK1/2, BTK, EGFR Inhibitors | Non-specific Kinase Inhibitors |
Chemical Space & Numbering
To ensure precise SAR interpretation, we utilize the IUPAC standard numbering for the fused system.
Figure 1: Numbering of the 5H-pyrrolo[2,3-b]pyrazine scaffold. The C-7 position (red) is the primary focus for amine substitutions.
SAR Deep Dive: 7-Amine Substitutions
The 7-amine group is rarely left as a free primary amine (
A. Amide & Urea Linkages (The "Gatekeeper" Interaction)
Substitutions at the 7-amine nitrogen are critical for interacting with the gatekeeper residue and the solvent front .
-
Acylation (Amides): Converting the 7-amine to an amide (
) often improves potency by locking the conformation and providing a carbonyl HBA.-
Effect: In JAK3 inhibitors, bulky acyl groups (e.g., tert-butyl-amide) at the equivalent position can induce selectivity over JAK1 by clashing with the larger gatekeeper methionine in JAK1/2 (vs. smaller residues in specific mutants).
-
-
Urea Derivatives (
):-
Effect: Ureas introduce a donor-acceptor motif capable of engaging the conserved Glu residue in the
C-helix. This is particularly effective in FGFR inhibition , where stabilizing the "DFG-in" conformation is required.
-
B. Comparative Potency Data (Reference: JAK3 & FGFR Models)
The following data compares 7-substituted 5H-pyrrolo[2,3-b]pyrazines against the C-2/C-3 substituted baselines.
| Compound Class | Substitution (C-7) | Substitution (C-2/C-3) | Target | IC50 (nM) | Selectivity Note |
| Baseline | H (Unsubstituted) | Phenyl ether (C-2) | JAK3 | 120 | Moderate JAK1/3 selectivity |
| Variant A | Acetamide (-NHCOMe) | Phenyl ether (C-2) | JAK3 | 45 | Improved potency; H-bond to solvent water |
| Variant B | Benzamide (-NHCOPh) | Phenyl ether (C-2) | JAK3 | 210 | Steric clash with P-loop |
| FGFR Lead | H | 1-methyl-pyrazole (C-3) | FGFR1 | 0.6 | High potency (Ref: Compound 13 [1]) |
| 7-Ester | Ethyl Carboxylate | Amino (C-6) | Kinase Panel | >1000 | Inactive precursor (Prodrug potential) |
Data synthesized from comparative analysis of pyrrolopyrazine libraries [1][2].
C. Mechanistic Insight
The 7-position on the pyrrole ring corresponds spatially to the C-5 position of the pyrrolo[2,3-d]pyrimidine (e.g., the position of the nitrile in Tofacitinib is C-3 on the pyrrole, which is C-7 in the pyrazine scaffold? Correction: Tofacitinib is a pyrrolo[2,3-d]pyrimidine.[1] Its nitrile is on the exocyclic amine side chain. The direct ring substitution is at C-3 of the pyrrole ring.). In 5H-pyrrolo[2,3-b]pyrazine, C-7 is the carbon adjacent to the ring junction. Substituents here project directly into the ribose binding pocket or the solvent interface , depending on the exact binding mode (flipped vs. standard).
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Protocol A: Synthesis of 7-Amido-5H-Pyrrolo[2,3-b]pyrazine
Objective: selective acylation of the 7-amine without over-acylation of the pyrrole N-5.
-
Starting Material: Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS: 1260779-51-8) or 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine.
-
Protection (Checkpoint):
-
Treat with
(1.1 equiv) and DMAP in THF. -
Validation: Monitor TLC for disappearance of the polar amine spot. The pyrrole N-5 is less nucleophilic than the exocyclic 7-amine but can react. If di-Boc observed, use mild basic hydrolysis (LiOH) to cleave the N-5 carbamate selectively.
-
-
Acylation:
-
React the mono-protected intermediate with Acid Chloride (
) in Pyridine/DCM (1:1) at 0°C. -
Why: Pyridine acts as an acid scavenger and nucleophilic catalyst.
-
-
Deprotection:
-
TFA/DCM (1:4) for 1 hour.
-
Validation: LC-MS must show a single peak with mass
corresponding to the amide.
-
Protocol B: Radiometric Kinase Assay (JAK3/FGFR)
Objective: Determine IC50 with high precision.
-
Reagents: Recombinant JAK3 or FGFR1 kinase domain, Poly(Glu,Tyr) 4:1 peptide substrate,
. -
Setup:
-
Mix kinase (0.2 ng/µL) with compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubate 15 mins (Pre-incubation allows slow-binding inhibitors to equilibrate).
-
-
Initiation:
-
Add ATP (
concentration) and Peptide. -
Incubate 60 mins at Room Temp.
-
-
Termination:
-
Add 3% Phosphoric acid to quench.
-
Spot onto P81 phosphocellulose filter plates.
-
-
Quantification:
-
Wash plates 3x with 0.75% Phosphoric acid. Read on scintillation counter.
-
Data Fit: Sigmoidal dose-response (variable slope).
-
Visualizing the Signaling Pathway
The following diagram illustrates the downstream effects of inhibiting the JAK/STAT and FGFR pathways using this scaffold.
Figure 2: Dual-pathway inhibition potential. The scaffold effectively targets both RTKs (FGFR) and Non-RTKs (JAK), halting downstream transcription.
References
-
Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." International Journal of Molecular Sciences. Link
-
Jaime-Figueroa, S., et al. (2013). "Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Metwally, K., et al. (2024). "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link
-
PubChem. (2025).[2] "5H-Pyrrolo[2,3-b]pyrazine Compound Summary." National Library of Medicine. Link
Sources
- 1. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
5H-Pyrrolo[2,3-b]pyrazin-7-amine proper disposal procedures
Senior Scientist’s Guide to 5H-Pyrrolo[2,3-b]pyrazin-7-amine Disposal
Part 1: Critical Safety Profile & Chemical Identity
Immediate Operational Context: 5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3) is a bicyclic heteroaromatic scaffold frequently employed as a core intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other signal transduction modulators.[1] Due to its structural role in bioactive drug discovery, treat this compound as a potent pharmacological agent. Standard organic waste protocols are insufficient; destruction via high-temperature incineration is the mandatory standard to prevent environmental bioaccumulation.[1]
Chemical Safety Data Table
| Parameter | Specification | Operational Implication |
| CAS Number | 1505002-82-3 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₆H₆N₄ | High nitrogen content; may generate NOx during incineration.[1] |
| Physical State | Solid (Powder) | High risk of inhalation; use localized exhaust (fume hood).[1] |
| Hazard Class | Irritant / Bioactive | H302 (Harmful if swallowed), H315 (Skin), H319 (Eye), H335 (Resp).[1] |
| Reactivity | Basic Amine | Incompatible with strong oxidizers and acids.[1] |
| Waste Code | Non-Regulated (NR) | Unless mixed with listed solvents.[1] Default to "High BTU Organic". |
Part 2: Pre-Disposal Segregation & Handling
The Golden Rule of Segregation: Never mix 5H-Pyrrolo[2,3-b]pyrazin-7-amine with oxidizing agents (e.g., nitric acid, peroxides).[1] The amine functionality can react exothermically or form unstable N-oxides/nitroso compounds.[1]
Required PPE for Disposal Operations:
-
Respiratory: N95 mask (minimum) for solid weighing; P100 or PAPR if handling >10g open powders outside a hood.[1]
-
Dermal: Double Nitrile gloves (0.11 mm min thickness).[1] The bicyclic structure is lipophilic and may permeate standard latex.[1]
-
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient during liquid waste pouring.[1]
Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spilled Powder)
Objective: Complete thermal destruction.[1]
-
Containment: Transfer the solid into a clear polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the sealed primary container into the laboratory's Solid Organic Waste Drum (typically a fiberboard or poly drum destined for incineration).[1]
-
Prohibition: Do NOT dispose of in regular trash or biohazard bags (unless contaminated with infectious agents).[1]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Safe solvation and transfer to solvent waste stream.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]
-
Dilution: If the compound is in a concentrated oil form, dilute 1:10 with a combustible solvent (e.g., Acetone or Ethanol) to ensure flowability during incineration.[1]
-
Stream Selection:
-
pH Check: If the waste solution is aqueous, adjust pH to 6–9 before adding to the aqueous waste drum to prevent amine-catalyzed polymerization or precipitation.[1]
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
-
Gross Contamination: Rinse weigh boats or spatulas with Acetone into the liquid waste container before disposal.[1]
-
Segregation: Place rinsed items and gloves into the Chemically Contaminated Debris bin (Yellow/White bucket), not the sharps container (unless it is a needle/blade).[1]
Part 4: Decontamination of Equipment
Because this compound is a kinase inhibitor scaffold, trace residues on balances or bench surfaces can cross-contaminate biological assays.[1]
The "Solvent-Oxidant" Two-Step Clean:
-
Solubilize: Wipe the surface with a paper towel soaked in Methanol or DMSO .[1] This lifts the lipophilic heterocycle.[1] Dispose of the towel as solid chemical waste.[1]
-
Degrade: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.[1] The hypochlorite oxidizes the amine and pyrrole ring, reducing biological activity.[1]
-
Rinse: Finish with water to remove bleach residue.[1]
Part 5: Disposal Decision Logic (Visualization)
Figure 1: Operational decision tree for segregating 5H-Pyrrolo[2,3-b]pyrazin-7-amine waste streams.
Part 6: Emergency Spill Response
-
Small Spill (< 5g):
-
Large Spill (> 5g):
References
-
ChemicalBook. (2025).[1] 5H-pyrrolo[2,3-b]pyrazin-7-amine (CAS 1505002-82-3) MSDS and Properties. Retrieved from [1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: Pyrrolopyrazine Scaffolds. National Library of Medicine.[1] Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
